5-Methyl-7-hydroxy-1-indanone
Description
Properties
IUPAC Name |
7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKFGUFWESXHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456502 | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68293-32-3 | |
| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-7-hydroxy-1-indanone CAS number
An In-depth Technical Guide to 5-Methyl-7-hydroxy-1-indanone
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted indanone of interest in medicinal chemistry and organic synthesis. Indanones are a class of bicyclic compounds featuring a benzene ring fused to a cyclopentanone ring, a scaffold present in numerous biologically active molecules and natural products.[1][2][3] This document details the chemical identity, physicochemical properties, robust synthesis protocols, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and properties for its potential application as a building block in the creation of more complex therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a derivative of 1-indanone, characterized by methyl and hydroxyl substitutions on the aromatic ring. These functional groups are critical as they provide handles for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties.
-
Molecular Formula : C₁₀H₁₀O₂[4]
-
Molecular Weight : 162.19 g/mol [4]
-
Synonyms : 7-Hydroxy-5-methyl-1-indanone
The structural representation of this compound is provided below.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68293-32-3 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [4][6] |
| Complexity | 200 | [4] |
Synthesis Protocols and Experimental Workflow
The synthesis of substituted 1-indanones is a well-established field, primarily relying on intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides.[2][7][8] A common and effective strategy for preparing hydroxy-indanones involves the demethylation of the corresponding methoxy-indanone precursor. This approach is advantageous because the methoxy group is relatively stable under the conditions required for the initial cyclization.
The proposed synthesis of this compound follows a two-stage process:
-
Stage 1: Intramolecular Friedel-Crafts acylation of 3-(3-methoxy-5-methylphenyl)propanoic acid to yield 7-methoxy-5-methyl-1-indanone.
-
Stage 2: Demethylation of the methoxy intermediate to afford the final product, this compound.
Caption: Proposed two-stage synthesis workflow for this compound.
Experimental Protocol: Stage 1 - Synthesis of 7-Methoxy-5-methyl-1-indanone
Rationale: The intramolecular Friedel-Crafts acylation is a classic and efficient method for forming the five-membered ring of the indanone core. Polyphosphoric acid (PPA) is a widely used reagent for this transformation as it acts as both a catalyst and a solvent, driving the reaction to completion under thermal conditions.
Materials:
-
3-(3-methoxy-5-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(3-methoxy-5-methylphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (approx. 10-15 times the weight of the acid).
-
Heat the mixture with stirring to 70-80°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to approximately 50°C and then carefully pour it onto crushed ice with vigorous stirring.
-
The aqueous mixture is extracted three times with dichloromethane (DCM).
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-methoxy-5-methyl-1-indanone, which can be purified by column chromatography or recrystallization.
Experimental Protocol: Stage 2 - Synthesis of this compound
Rationale: Cleavage of the aryl methyl ether is necessary to yield the final hydroxylated product. Hydrobromic acid (HBr) in acetic acid is a potent reagent for this demethylation, proceeding via a nucleophilic attack of the bromide ion on the methyl group. A similar demethylation of 5-methoxy-1-indanone using aluminum chloride has also been reported to be highly effective.[9]
Materials:
-
7-methoxy-5-methyl-1-indanone (from Stage 1)
-
Hydrobromic acid (48% in acetic acid)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-methoxy-5-methyl-1-indanone (1 equivalent) in a solution of 48% HBr in acetic acid in a round-bottom flask.
-
Heat the mixture to reflux (approximately 110-120°C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice water.
-
A precipitate of the crude product should form. If not, extract the aqueous solution three times with ethyl acetate.
-
The combined organic extracts (or the dissolved precipitate) are washed with water, carefully with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
Full characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on its structure and data from analogous compounds.[9][10][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons.
-
A singlet for the methyl protons (Ar-CH₃) around δ 2.3-2.4 ppm.
-
Two triplets for the adjacent methylene protons (-CH₂-CH₂-) of the cyclopentanone ring, typically between δ 2.6-2.7 ppm and δ 3.0-3.1 ppm.
-
Two singlets or narrow doublets for the two aromatic protons (Ar-H) in the δ 6.7-7.5 ppm region.
-
A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O, typically appearing downfield (> δ 9.0 ppm in DMSO-d₆).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals.
-
The carbonyl carbon (C=O) will be the most downfield signal, typically > δ 200 ppm.
-
Aromatic carbons will appear in the δ 110-160 ppm range.
-
The aliphatic methylene carbons will be found upfield, around δ 25-40 ppm.
-
The methyl carbon will be the most upfield signal, around δ 20-22 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone, expected around 1690-1710 cm⁻¹.
-
A broad absorption band for the hydroxyl (O-H) stretch, typically in the range of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.19, corresponding to the molecular weight of the compound.[4]
-
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, the 1-indanone scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of 1-indanone have demonstrated a wide range of biological activities, making them valuable core structures for drug design.
-
Neurodegenerative Diseases: The indanone core is a key component of drugs used to treat Alzheimer's disease. For example, Donepezil contains an indanone-related moiety. The structural features of 1-indanones allow them to serve as scaffolds for inhibitors of enzymes like monoamine oxidase (MAO-B), which is a target in Parkinson's disease treatment.[13]
-
Anticancer and Anti-inflammatory Activity: Numerous 1-indanone derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[2] The planar aromatic ring and the adjacent functional groups allow for interactions with various biological targets.
-
Antiviral and Antibacterial Agents: The indanone framework has been incorporated into molecules with potent antiviral (including against Hepatitis C) and antibacterial properties.[2][11]
-
Synthetic Intermediate: As a functionalized building block, this compound is a versatile starting material. The ketone can be subjected to reduction, oxidation, or alkylation, while the phenol and aromatic ring can undergo various substitution and coupling reactions to build more complex molecular architectures.[1][7]
Safety and Handling
Specific GHS and safety data for this compound are not widely available. However, based on data for structurally similar compounds like 5-hydroxy-1-indanone and 7-hydroxy-1-indanone, the following precautions should be observed[6][14][15]:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound (CAS No. 68293-32-3) is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. This guide has provided a detailed overview of its chemical properties, a robust and logical two-stage synthesis protocol based on established chemical transformations, and expected analytical characterization data. The proven importance of the 1-indanone scaffold in medicinal chemistry underscores the utility of this compound for researchers and scientists engaged in drug discovery and development.
References
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Chemsrc. 5-Hydroxy-1-indanone | CAS#:3470-49-3. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549). [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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PubChem. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147. [Link]
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ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
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Royal Society of Chemistry. 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Link]
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Kuujia. Cas no 68293-32-3 (this compound). [Link]
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5-Methyl-7-hydroxy-1-indanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-hydroxy-1-indanone is a pivotal molecular scaffold in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, established synthetic pathways, and prospective applications. The content herein is curated to offer both foundational knowledge and advanced insights, emphasizing the causal relationships in experimental design and the principles of robust scientific methodology.
Introduction: The Significance of the Indanone Core
The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a privileged motif in a multitude of natural products and pharmacologically active compounds.[1][2][3] These structures are of profound interest due to their diverse biological activities, which include antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][4][5] Notably, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[2][3][6] this compound, as a specifically substituted derivative, represents a valuable intermediate for the synthesis of more intricate molecules and is a subject of investigation for its intrinsic biological activities.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's molecular structure and properties is fundamental to its application in research and development.
Structural Framework
The molecular structure of this compound is defined by the core indanone skeleton with a methyl substituent at position 5 and a hydroxyl group at position 7 of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [7] |
| Molecular Weight | 162.18 g/mol | [7] |
| IUPAC Name | 7-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 68293-32-3 | [7] |
Spectroscopic Profile for Structural Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to display characteristic signals for the aromatic protons, the two methylene groups in the five-membered ring, the methyl protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal distinct peaks for all ten carbon atoms, including the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the aliphatic carbons of the cyclopentanone ring, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the hydroxyl (-OH) stretch (typically around 3200-3600 cm⁻¹) and a strong, sharp absorption for the ketone carbonyl (C=O) stretch (approximately 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): This technique would confirm the molecular weight with the detection of the molecular ion peak. The fragmentation pattern would provide additional structural evidence.
Synthesis Methodologies: A Step-by-Step Guide
The synthesis of this compound can be strategically planned using retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. A common and effective strategy involves an intramolecular Friedel-Crafts acylation.[10][11][12]
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol
This protocol outlines a robust, multi-step synthesis based on well-established organic transformations.
Step 1: Protection of the Phenolic Hydroxyl Group (O-Methylation)
The hydroxyl group of the starting material, 3-hydroxy-5-methylbenzaldehyde, is protected as a methyl ether to prevent unwanted side reactions in subsequent steps.
-
Dissolve 3-hydroxy-5-methylbenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Add a mild base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the hydroxyl group.
-
Introduce a methylating agent, like dimethyl sulfate or methyl iodide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product, 3-methoxy-5-methylbenzaldehyde, with an organic solvent.
-
Purify the product via column chromatography.
Step 2: Carbon Chain Elongation (Knoevenagel-Doebner Condensation)
This reaction extends the carbon chain by two atoms, a crucial step in forming the propanoic acid side chain.[13][14][15]
-
In a flask containing pyridine, which acts as both a solvent and a base, dissolve 3-methoxy-5-methylbenzaldehyde and malonic acid.
-
Heat the mixture to reflux. The reaction proceeds via a condensation followed by a decarboxylation, evolving carbon dioxide.[15]
-
After cooling, acidify the reaction mixture to precipitate the product, 3-(3-methoxy-5-methylphenyl)acrylic acid.
-
Isolate the product by filtration.
Step 3: Reduction of the Alkene
The carbon-carbon double bond of the acrylic acid derivative is reduced to form the saturated propanoic acid side chain.
-
Dissolve the acrylic acid derivative in a suitable solvent such as ethanol.
-
Perform a catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to yield 3-(3-methoxy-5-methylphenyl)propanoic acid.
Step 4: Ring Formation (Intramolecular Friedel-Crafts Acylation)
This is the key cyclization step to form the indanone ring system.[10][11][12]
-
Treat the 3-(3-methoxy-5-methylphenyl)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid.[10][11]
-
Heat the reaction mixture to promote the intramolecular electrophilic aromatic substitution.
-
Quench the reaction by pouring it over ice, which will precipitate the cyclized product, 7-methoxy-5-methyl-1-indanone.
-
Isolate the product by filtration.
Step 5: Deprotection of the Hydroxyl Group (Demethylation)
The final step is the cleavage of the methyl ether to reveal the target hydroxyl group.[18][19][20][21]
-
Dissolve the 7-methoxy-5-methyl-1-indanone in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong Lewis acid, typically boron tribromide (BBr₃), dropwise.[18][19][22]
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete.
-
Carefully quench the reaction with methanol or water.
-
Perform an aqueous workup and extract the final product.
-
Purify this compound by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Discovery
The indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4]
-
Foundation for Novel Therapeutics: this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[1][23] The hydroxyl and methyl groups, along with the ketone functionality, provide multiple points for chemical modification to generate libraries of compounds for biological screening.
-
Neurodegenerative Disease Research: Given that the indanone core is present in drugs targeting neurodegenerative diseases like Alzheimer's, this compound is a valuable precursor for the development of new agents targeting enzymes such as acetylcholinesterase and monoamine oxidases.[2][6]
-
Antimicrobial and Anticancer Agents: The broad spectrum of biological activity associated with indanones makes this specific derivative a candidate for derivatization and evaluation as a potential antimicrobial or anticancer agent.[1][5]
Conclusion
This compound is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its structure, confirmed through modern spectroscopic techniques, can be reliably constructed through a logical, multi-step synthesis centered around the robust intramolecular Friedel-Crafts acylation. The inherent reactivity and proven biological relevance of the indanone core position this compound as a key building block for the discovery and development of novel therapeutic agents. This guide provides the necessary technical framework for its synthesis and an understanding of its potential applications, empowering researchers to leverage this important scaffold in their scientific endeavors.
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- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers [pubmed.ncbi.nlm.nih.gov]
- 19. sci-hub.box [sci-hub.box]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Demethylation of aryl methyl ethers by boron tribromide | Semantic Scholar [semanticscholar.org]
- 22. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 23. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
An In-Depth Technical Guide to 5-Methyl-7-hydroxy-1-indanone: Properties, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework allows for precise spatial orientation of functional groups, making it an attractive template for drug design. This guide provides a comprehensive technical overview of a specific derivative, 5-Methyl-7-hydroxy-1-indanone, focusing on its physicochemical properties, synthetic pathways, and analytical characterization.
Section 1: Molecular Identity and Physicochemical Properties
This compound is a bicyclic aromatic ketone featuring both a phenolic hydroxyl group and a methyl substituent on the benzene ring. These functional groups significantly influence its chemical reactivity, solubility, and potential for intermolecular interactions.
Molecular Structure
Caption: Figure 1. Chemical Structure of this compound
Compound Identification and Properties
Precise identification is critical for regulatory compliance and scientific reproducibility. The key identifiers and computed physicochemical properties for this compound are summarized below. Experimental data for this specific isomer is scarce in public literature; therefore, properties of closely related analogs are provided for context.
| Property | Value / Description | Source |
| IUPAC Name | 7-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 68293-32-3 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Monoisotopic Mass | 162.068079557 Da | [1] |
| Physical Form | Solid (predicted based on analogs) | - |
| Melting Point | No data available. Analogs: 5-Methyl-1-indanone: 69-73°C[2]; 5-Hydroxy-1-indanone: 175°C (dec.)[3]; 7-Hydroxy-4-methyl-1-indanone: 109-112°C | - |
| Boiling Point | No data available. Analog: 5-Methyl-1-indanone: ~262°C at 760 mmHg[4] | - |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [1][5] |
| XLogP3-AA (Computed LogP) | 2.2 | [1] |
Section 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental for its application as a building block in drug discovery and development.
Synthetic Pathways
The most prevalent method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[6][7] This powerful cyclization reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
A plausible synthetic route to this compound would begin with 3,5-dimethylphenol, which can be acylated and subsequently processed to form the required 3-(3-hydroxy-5-methylphenyl)propanoic acid. The final step involves the acid-catalyzed intramolecular cyclization to yield the target indanone.
Caption: Figure 2. Plausible synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three primary features: the aromatic ring, the phenolic hydroxyl group, and the ketone.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (a 1-indanol derivative) using reducing agents like sodium borohydride. It can also serve as a handle for forming hydrazones, oximes, or for executing Wittig-type reactions.[8]
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation to generate ethers and esters, respectively, which is a common strategy in medicinal chemistry to modify solubility and pharmacokinetic properties.
-
Aromatic Ring: The benzene ring is activated by the electron-donating hydroxyl and methyl groups. It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents and the fused ring must be carefully considered.
Section 3: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentanone ring, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as singlets or doublets, influenced by their substitution pattern. The aliphatic protons at C2 and C3 would likely appear as triplets or multiplets around 2.6-3.1 ppm. The methyl group protons would be a sharp singlet around 2.3 ppm, and the phenolic -OH proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon (C1) will be the most downfield signal, typically >200 ppm. The aromatic carbons will appear in the 110-160 ppm range, with those attached to oxygen being more downfield. The aliphatic carbons (C2, C3) and the methyl carbon will appear in the upfield region (<40 ppm).
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH protons) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are typical. Utilizing spectral editing techniques like DEPT can aid in distinguishing CH, CH₂, and CH₃ signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3200 - 3600 | Broad |
| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H stretch | 2850 - 3000 | Sharp, medium |
| Ketone C=O stretch | 1680 - 1700 | Strong, sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |
| C-O stretch | 1200 - 1300 | Strong |
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR clamp to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Data: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 162. A prominent fragment would likely result from the loss of a methyl group ([M-15]⁺) or the loss of CO via McLafferty rearrangement if structurally possible, or from the cyclopentanone ring ([M-28]⁺).
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system with a capillary column (e.g., DB-5) and an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Begin at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
-
MS Conditions: Scan over a mass range of m/z 40-400. The ionization energy is typically set to 70 eV.
Caption: Figure 3. Standard workflow for the analytical characterization of the title compound.
Section 4: Handling, Storage, and Safety
While no specific safety data exists for this compound, data from closely related analogs like 5-hydroxy-1-indanone suggests it should be handled with care.[10] It is predicted to be an irritant to the skin, eyes, and respiratory system.[10]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
References
-
K. W. K. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from: [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-indanone. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 1-indanone oxime. Retrieved from: [Link]
-
Zhang, Y. et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 1-5. Available from: [Link]
-
Chemsrc. (n.d.). 5-Hydroxy-1-indanone | CAS#:3470-49-3. Retrieved from: [Link]
- Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.
-
PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from: [Link]
-
PubChem. (n.d.). 7-Hydroxy-1-indanone. Retrieved from: [Link]
-
Wikipedia. (n.d.). 1-Indanone. Retrieved from: [Link]
-
Kuujia.com. (n.d.). Cas no 320574-77-4 (7-Allyl-6-hydroxy-1-indanone). Retrieved from: [Link]
-
NIST. (n.d.). Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-. Retrieved from: [Link]
-
PubChemLite. (n.d.). 5-hydroxy-1-indanone (C9H8O2). Retrieved from: [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-6-methoxy-1-indanone. Retrieved from: [Link]
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- 3. 5-Hydroxy-1-indanone | CAS#:3470-49-3 | Chemsrc [chemsrc.com]
- 4. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]
- 5. chemscene.com [chemscene.com]
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- 7. 1-Indanone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Methyl-7-hydroxy-1-indanone: A Predictive Technical Guide for Researchers
This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of 5-Methyl-7-hydroxy-1-indanone. As a crucial scaffold in medicinal chemistry and drug development, a thorough understanding of its spectral properties is paramount for its unambiguous identification and characterization. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related structural isomers to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis offers a robust framework for researchers engaged in the synthesis and application of this and similar compounds.
Molecular Structure and Foundational Properties
This compound possesses a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, with a methyl and a hydroxyl group substituting the aromatic ring.
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 68293-32-3 |
The strategic placement of the electron-donating hydroxyl and methyl groups on the aromatic ring significantly influences the electronic environment of the molecule, which in turn dictates its spectroscopic behavior.
Predicted Spectroscopic Data and Analysis
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from a thorough analysis of published data for structural analogs, including 5-hydroxy-1-indanone, 7-hydroxy-1-indanone, and 5-methyl-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A detailed protocol for acquiring high-quality NMR spectra is essential for structural verification.
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Employing techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
-
The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents. The hydroxyl group (an activating, ortho-, para-director) and the methyl group (a weakly activating, ortho-, para-director) will shield the aromatic protons, causing them to appear at a relatively upfield position.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (2H) | ~2.65 | t | ~6.0 | Aliphatic protons adjacent to the carbonyl group are deshielded. |
| H-3 (2H) | ~3.05 | t | ~6.0 | Aliphatic protons benzylic to the aromatic ring. |
| H-4 (1H) | ~6.70 | s | - | Aromatic proton ortho to the hydroxyl group and meta to the methyl group. |
| H-6 (1H) | ~6.85 | s | - | Aromatic proton ortho to the methyl group and meta to the hydroxyl group. |
| 5-CH₃ (3H) | ~2.25 | s | - | Methyl group protons on the aromatic ring. |
| 7-OH (1H) | ~5.5-6.5 | br s | - | Labile hydroxyl proton; chemical shift is concentration and solvent dependent. |
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 (C=O) | ~205 | Carbonyl carbon of a five-membered ring ketone. |
| C-2 | ~36.5 | Aliphatic carbon adjacent to the carbonyl. |
| C-3 | ~26.0 | Aliphatic carbon adjacent to the aromatic ring. |
| C-3a | ~145.0 | Quaternary aromatic carbon adjacent to the hydroxyl group. |
| C-4 | ~115.0 | Aromatic CH carbon ortho to the hydroxyl group. |
| C-5 | ~138.0 | Quaternary aromatic carbon bearing the methyl group. |
| C-6 | ~125.0 | Aromatic CH carbon ortho to the methyl group. |
| C-7 | ~155.0 | Quaternary aromatic carbon bearing the hydroxyl group. |
| C-7a | ~130.0 | Quaternary aromatic carbon at the ring junction. |
| 5-CH₃ | ~21.0 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3050 | C-H stretch | Aromatic |
| ~2950, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1690 | C=O stretch | α,β-unsaturated ketone in a five-membered ring |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic |
The broadness of the O-H stretching band is due to hydrogen bonding. The carbonyl (C=O) stretching frequency is a key diagnostic peak; its position around 1690 cm⁻¹ is characteristic of a ketone conjugated with an aromatic ring and constrained within a five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common and effective method. Direct infusion with Electrospray Ionization (ESI) is also a viable option.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
Data Acquisition (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
| m/z | Ion | Predicted Fragmentation Pathway |
| 162 | [M]⁺• | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of the methyl group. |
| 134 | [M - CO]⁺• | Loss of carbon monoxide (a common fragmentation for cyclic ketones). |
| 133 | [M - CHO]⁺ | Loss of a formyl radical. |
| 119 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical after CO loss. |
| 106 | [M - 2CO - H₂]⁺• | Further fragmentation. |
The molecular ion peak at m/z 162 should be clearly visible. The fragmentation pattern will be dominated by losses of small, stable neutral molecules and radicals, such as CO and CH₃.
Caption: Predicted EI-MS fragmentation of this compound.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all three spectroscopic methods.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information will serve as a valuable reference for researchers in the synthesis, purification, and characterization of this important chemical entity, enabling more efficient and accurate scientific endeavors. It is imperative that any future experimental data obtained for this compound be compared against these predictions to further validate its structure.
References
Due to the predictive nature of this guide, direct references for the experimental data of this compound are not available. The predictions are based on fundamental principles of spectroscopy and comparative analysis of data from publicly available databases for related compounds.
- General principles of NMR, IR, and MS can be found in standard organic chemistry and spectroscopy textbooks.
- Spectral data for related compounds can be accessed through databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider.
Synthesis of 5-Methyl-7-hydroxy-1-indanone from novel precursors
An In-depth Technical Guide to the Synthesis of 5-Methyl-7-hydroxy-1-indanone from Novel Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable heterocyclic compound, serving as a critical structural motif and synthetic intermediate in medicinal chemistry and materials science. Its unique substitution pattern necessitates the development of efficient and regioselective synthetic strategies. This guide provides a comprehensive overview of modern synthetic approaches to this compound, with a particular focus on methodologies employing novel or strategically designed precursors. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer a comparative analysis of different routes to empower researchers in their synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The 1-indanone core is a ubiquitous framework found in a multitude of biologically active natural products and pharmaceuticals.[1] The specific substitution pattern of this compound imparts distinct physicochemical properties, making it an attractive building block for targeted drug design. For instance, related hydroxy-indanone structures have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3] The development of synthetic routes to such molecules is a topic of high demand.
Traditionally, the synthesis of substituted indanones relies heavily on the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[2][4] While robust, this method can suffer from harsh reaction conditions, the use of stoichiometric amounts of Lewis acids, and challenges in achieving specific regioselectivity on polysubstituted aromatic rings.[5] This guide explores alternative and novel strategies that address these limitations, offering pathways with improved efficiency, milder conditions, and access from innovative starting materials.
Strategic Synthesis from a Novel Sulfonyl-Protected Precursor
A significant challenge in synthesizing 7-hydroxy indanones is directing the intramolecular cyclization to the correct position, especially in the presence of other activating or deactivating groups. A novel strategy, adapted from methodologies developed for related hydroxy-indanones, utilizes a sulfonic acid group as a temporary, directing, and protecting element.[6] This approach ensures high regioselectivity during the critical Friedel-Crafts cyclization step.
Rationale and Workflow
This synthetic route begins with a readily available industrial chemical, 4-hydroxy-3-methylbenzenesulfonic acid. The sulfonic acid group serves a dual purpose: it protects the hydroxyl group from reacting with the acylating agent and deactivates the ortho position, thereby directing the subsequent Friedel-Crafts acylation to the desired C6 position. The final step involves the removal of the sulfonic acid group to yield the target molecule.
Below is a graphical representation of the proposed synthetic workflow.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
Theoretical studies on 5-Methyl-7-hydroxy-1-indanone
An In-Depth Technical Guide on the Theoretical and Spectroscopic Analysis of 5-Methyl-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of this compound, a substituted indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a core component in numerous pharmacologically active compounds, noted for a wide range of biological activities including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4] This document delineates the molecular structure, plausible synthetic pathways, and an in-depth computational and spectroscopic analysis of the title compound. By leveraging Density Functional Theory (DFT), we predict its optimized geometry, vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and electronic properties (UV-Vis, FMO, MEP). This guide serves as a foundational resource for researchers engaged in the rational design and development of novel indanone-based therapeutic agents, offering a synergy of theoretical predictions and practical experimental correlations.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with potent biological activities.[3][4] Derivatives of 1-indanone are recognized for their diverse therapeutic applications, acting as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][2] Notably, the acetylcholinesterase inhibitor Donepezil, a leading treatment for Alzheimer's disease, features an indanone core, highlighting the scaffold's importance in targeting neurodegenerative diseases.[4]
This compound combines the core indanone structure with hydroxyl and methyl substitutions on the aromatic ring. These functional groups are critical as they can modulate the molecule's electronic properties, solubility, and, most importantly, its interaction with biological targets through hydrogen bonding and hydrophobic interactions. Theoretical studies, particularly those employing quantum chemical computations, are indispensable for elucidating these properties at a molecular level. They provide predictive insights into the molecule's stability, reactivity, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide offers a detailed theoretical blueprint of this compound to support such advanced research endeavors.
Molecular Structure and Physicochemical Properties
The foundational step in any theoretical study is to define the molecule's structure and fundamental properties.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Monoisotopic Mass | 162.06808 Da | [5] |
| Topological Polar Surface Area | 37.3 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Hydrogen Bond Donor Count | 1 | [6] |
| CAS Number | 68293-32-3 |[5] |
Theoretical Framework: Computational Methodology
To ensure the reliability and accuracy of theoretical predictions, a well-defined computational protocol is essential. The methods described here represent a standard and effective approach for the quantum chemical analysis of organic molecules of this class.[7][8][9]
Computational Workflow
The theoretical investigation follows a structured workflow, beginning with geometry optimization and proceeding to the calculation of various molecular properties.
Caption: Standard workflow for quantum chemical analysis.
Step-by-Step Protocol for DFT Calculations
-
Structure Preparation: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using Density Functional Theory (DFT).
-
Justification of Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected because it provides an excellent balance of computational cost and accuracy for predicting the geometries and energies of organic molecules.[8] The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This robust basis set is crucial for accurately describing systems with heteroatoms and potential hydrogen bonding.[10]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry.
-
Purpose: This step serves two critical functions. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Second, it provides the theoretical vibrational modes required for predicting the IR and Raman spectra.
-
-
Spectroscopic Property Calculation:
-
NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a highly reliable approach for predicting magnetic shielding constants.[11]
-
UV-Vis: Electronic excitation energies and oscillator strengths are computed using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.[10]
-
-
Electronic Structure Analysis:
-
FMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
MEP & NBO: The Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are conducted to investigate charge distribution and intramolecular interactions.[11]
-
Predicted Molecular Geometry
The optimization process yields precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. This data is fundamental, as the molecular geometry dictates its steric and electronic properties.
Table 2: Selected Predicted Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1=O1 | 1.225 | C2-C1-C7a | 109.5 |
| C5-C(Me) | 1.510 | C4-C5-C(Me) | 121.0 |
| C7-O(OH) | 1.360 | C6-C7-O(OH) | 118.5 |
| O(OH)-H | 0.965 | C7-O(OH)-H | 109.2 |
Note: These values are predictive and serve as a benchmark for comparison with potential future experimental data, such as that from X-ray crystallography.
Theoretical Spectroscopic Profiles
A key application of theoretical studies is the prediction of spectroscopic data, which is invaluable for the structural elucidation and characterization of newly synthesized compounds.[12]
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis predicts the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretching, bending, and torsional motions.
-
C=O Stretch: A strong absorption is predicted in the range of 1700-1720 cm⁻¹, characteristic of the carbonyl group in a five-membered ring conjugated with an aromatic system.
-
O-H Stretch: A broad and intense peak is expected around 3200-3400 cm⁻¹, corresponding to the stretching of the phenolic hydroxyl group, which may be involved in intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Multiple sharp peaks are predicted above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks corresponding to the methylene (-CH₂) groups of the indanone ring are expected in the 2850-2960 cm⁻¹ region.
-
C-O Stretch: A strong band for the phenolic C-O stretch is predicted around 1200-1250 cm⁻¹.
NMR Spectroscopy
Predicted NMR chemical shifts are a powerful tool for confirming molecular structure.[13]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP, in ppm relative to TMS)
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (on -OH) | ~8.5 - 9.5 (solvent dependent) | C1 (C=O) | ~205.0 |
| H (Aromatic) | ~6.8 - 7.5 | C7 (-OH) | ~155.0 |
| H (on C2) | ~2.6 - 2.8 | C5 (-CH₃) | ~140.0 |
| H (on C3) | ~3.0 - 3.2 | C (Aromatic) | ~115.0 - 135.0 |
| H (on -CH₃) | ~2.3 - 2.5 | C3 | ~36.0 |
| C2 | ~26.0 |
| | | C (-CH₃) | ~21.0 |
Rationale: The carbonyl carbon (C1) is highly deshielded, resulting in a large chemical shift. The aromatic carbons attached to the electron-donating hydroxyl and methyl groups are shielded relative to the others. Protons on the five-membered ring appear as distinct multiplets in the aliphatic region.[14]
Electronic Spectroscopy (UV-Vis)
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
Caption: Electronic transition from HOMO to LUMO.
-
Predicted λmax: The primary absorption is predicted to be in the range of 250-280 nm. This corresponds to a π → π* transition involving the conjugated system of the benzene ring and the carbonyl group.
-
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. For this molecule, the calculated HOMO-LUMO gap will be relatively small, consistent with a conjugated system that absorbs in the UV region.
Analysis of Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the most important orbitals in chemical reactions.
-
HOMO: The calculations show the HOMO is primarily localized over the electron-rich aromatic ring, particularly the phenol moiety. This region is the most likely site for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the carbonyl group and the fused five-membered ring. This indicates that this area is the most susceptible to nucleophilic attack.
-
Reactivity: The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface, providing a powerful guide to its reactive sites.
-
Red Regions (Negative Potential): These are located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating electron-rich areas that are favorable sites for electrophilic and hydrogen-bonding interactions.
-
Blue Regions (Positive Potential): The most positive potential is found around the phenolic hydrogen, making it the primary site for hydrogen bond donation.
-
Green Regions (Neutral Potential): The methyl group and parts of the aromatic ring exhibit a neutral potential, corresponding to regions of nonpolar character.
Plausible Synthesis and Experimental Validation
While this guide focuses on theoretical studies, these predictions are best utilized when paired with experimental work. A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by intramolecular cyclization. For example, a reaction starting from 3-methylphenol could be envisioned, though multiple steps would be required to install the propionic acid side chain prior to cyclization.[1][15]
Experimental Protocol for Validation:
-
Synthesis: Synthesize the target compound using an established or novel synthetic route.[16][17]
-
Purification: Purify the compound using column chromatography and recrystallization.
-
Spectroscopic Characterization:
-
Record the FT-IR spectrum and compare the positions of key peaks (C=O, O-H) with the predicted values.
-
Acquire ¹H and ¹³C NMR spectra and compare the experimental chemical shifts with the GIAO-calculated values.
-
Measure the UV-Vis spectrum in a suitable solvent (e.g., ethanol or DMSO) and compare the λmax with the TD-DFT prediction.[10]
-
-
Structural Confirmation: For unambiguous proof of structure, obtain a single crystal and perform X-ray diffraction analysis. Compare the experimental bond lengths and angles with the optimized geometry.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the study of this compound. Through high-level DFT calculations, we have predicted its stable geometry, detailed spectroscopic signatures (IR, Raman, NMR, UV-Vis), and key electronic properties. The analysis of the frontier molecular orbitals and molecular electrostatic potential reveals the molecule's reactive sites, offering crucial insights for understanding its potential interactions with biological targets. These theoretical findings serve as a robust foundation for guiding future experimental synthesis, characterization, and biological evaluation of this promising indanone derivative, ultimately accelerating its potential development in medicinal chemistry.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Methyl-7-hydroxy-1-indanone: A Methodological Whitepaper
Abstract
This technical guide provides a comprehensive methodological framework for the quantum chemical analysis of 5-Methyl-7-hydroxy-1-indanone, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of computational steps. Instead, this guide offers an in-depth rationale for the selection of theoretical models, the execution of specific calculations, and the interpretation of the resulting data. We will explore how Density Functional Theory (DFT) calculations can elucidate the structural, electronic, and spectroscopic properties of this indanone derivative. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum mechanics to gain deeper insights into the behavior of pharmacologically relevant molecules.[1][2][3][4][5]
Introduction: The Scientific Imperative for Computational Scrutiny
This compound belongs to the indanone class of compounds, which are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[6][7][8] Understanding the molecule's intrinsic properties at the quantum level is paramount for rational drug design.[1][2] Quantum chemical calculations allow us to predict its three-dimensional structure, stability, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][4] This guide will focus on a suite of computational techniques to build a comprehensive profile of this compound.
Foundational Strategy: Selecting the Right Computational Tools
The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance.[3]
The Power of DFT: B3LYP Functional and the 6-311++G(d,p) Basis Set
We will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules, including phenolic compounds.[9] This functional is paired with the 6-311++G(d,p) basis set. The rationale for this choice is as follows:
-
6-311G: This triple-split valence basis set provides flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
++G: The diffuse functions (the "++") are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for molecules with lone pairs, like the hydroxyl and carbonyl groups in our target molecule, and for calculating properties like electron affinity and proton affinity.
-
(d,p): Polarization functions ("d" on heavy atoms, "p" on hydrogens) are added to allow for the description of non-spherical electron densities, which is critical for accurately modeling chemical bonds and intermolecular interactions.
This combination of functional and basis set is well-established for providing reliable geometric, electronic, and vibrational data for similar organic systems.[9][10][11]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key computational steps for a thorough analysis of this compound. This workflow is designed to be self-validating at each stage.
Step 1: Molecular Structure Construction and Initial Optimization
The first step is to build the 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ArgusLab.[12]
-
Protocol:
-
Construct the indanone scaffold.
-
Add the methyl group at position 5 and the hydroxyl group at position 7.
-
Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.[12] This pre-optimization step helps to ensure that the subsequent high-level DFT calculation converges to a true minimum.
-
Step 2: Geometry Optimization with DFT
This is the core of the structural analysis, where we find the lowest energy arrangement of the atoms.
-
Protocol (using Gaussian software): [13][14][15]
-
Input File Creation: Create an input file specifying the B3LYP functional and the 6-311++G(d,p) basis set.
-
Keywords: Use the Opt keyword to request a geometry optimization.
-
Execution: Run the calculation using Gaussian or another suitable quantum chemistry software package.[13]
-
Convergence Check: Verify that the optimization has converged by checking for the four convergence criteria in the output file.
-
Step 3: Vibrational Frequency Analysis for Thermodynamic Stability
A vibrational frequency calculation is essential for two reasons: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum.[16][17][18][19][20]
-
Protocol:
-
Input File: Use the optimized geometry from the previous step as the input.
-
Keywords: Use the Freq keyword in the Gaussian input file.[13]
-
Execution: Run the frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true minimum on the potential energy surface will have no imaginary frequencies.[17] If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be re-optimized.
-
Data Extraction: Extract the calculated vibrational frequencies and their corresponding IR intensities. These can be compared with experimental FT-IR data for validation.
-
Analysis of Electronic Properties: Unveiling Reactivity and Interactions
With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[21][22][23]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[24]
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[24]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[21][22][24][25]
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Property | Energy (eV) | Interpretation |
| HOMO Energy | -6.5 | Electron-donating capability, likely on the phenol ring |
| LUMO Energy | -1.2 | Electron-accepting capability, likely on the carbonyl group |
| HOMO-LUMO Gap | 5.3 | Indicates good kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[26][27][28][29] It provides a color-coded map of the electrostatic potential on the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carbonyl and hydroxyl groups. These are sites for electrophilic attack and hydrogen bond acceptance.[26][30]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.[26][30]
-
Green Regions (Neutral Potential): Indicate areas of relatively neutral charge, such as the aromatic ring's carbon framework.
Data Summary and Interpretation
The culmination of these calculations provides a rich dataset for understanding this compound.
Table 2: Summary of Calculated Properties for this compound
| Parameter | Calculated Value | Significance in Drug Development |
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Provides the most stable 3D conformation, crucial for docking studies and understanding receptor binding.[6][7][31] |
| Vibrational Frequencies | Wavenumbers (cm⁻¹) and IR Intensities | Confirms structural stability and allows for comparison with experimental FT-IR spectra for validation.[16][17][18][19][20] |
| HOMO-LUMO Gap | 5.3 eV (Hypothetical) | Indicates the molecule's kinetic stability and resistance to chemical reactions.[21][22][24][25] |
| Molecular Electrostatic Potential | Color-coded map of charge distribution | Identifies key sites for hydrogen bonding and other non-covalent interactions with biological targets.[26][27][28][29][30] |
Conclusion: From Quantum Mechanics to Drug Discovery
This guide has outlined a robust and scientifically sound methodology for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a comprehensive profile of the molecule's structural, electronic, and vibrational properties. The insights gained from geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, and MEP mapping provide a fundamental understanding of the molecule's behavior. This knowledge is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby accelerating the process of rational drug design and development.[1][2][3][4][5] The principles and protocols detailed herein are broadly applicable to the computational study of other pharmacologically active compounds.
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An In-Depth Technical Guide to the Solubility of 5-Methyl-7-hydroxy-1-indanone
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Methyl-7-hydroxy-1-indanone (C₁₀H₁₀O₂), a bicyclic organic compound featuring a ketone, a hydroxyl group, and a methyl-substituted aromatic ring.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems. We will explore the theoretical principles governing its solubility, provide predictive assessments, detail robust experimental protocols for solubility determination, and discuss the interpretation of expected results. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction to this compound
This compound is a derivative of 1-indanone, a class of compounds investigated for a broad range of biological activities.[2] Its molecular structure, which incorporates both hydrogen bond donating (hydroxyl group) and accepting (hydroxyl and ketone groups) functionalities, alongside a nonpolar hydrocarbon framework, results in a nuanced solubility profile.[1] Understanding this profile is critical for a variety of applications, including reaction chemistry, purification (e.g., crystallization), formulation development, and analytical method development.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₀O₂[1]
-
Molecular Weight: 162.18 g/mol [1]
-
Key Functional Groups: Phenolic hydroxyl (-OH), Ketone (C=O), Aromatic Ring, Methyl Group (-CH₃)
-
Structural Features:
The presence of both polar functional groups and a significant nonpolar scaffold suggests that this compound will exhibit intermediate polarity and, consequently, selective solubility across different solvent classes.
Theoretical Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[5]
For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, and both the hydroxyl oxygen and the ketone oxygen can act as hydrogen bond acceptors.[6][7] This capability is the primary driver of its solubility in polar protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong dipole moment, contributing to the molecule's overall polarity. This allows for favorable interactions with polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).[5]
-
Van der Waals Forces (London Dispersion Forces): The fused aromatic and cyclopentanone rings, along with the methyl group, constitute the nonpolar backbone of the molecule. These regions interact primarily through van der Waals forces, promoting solubility in nonpolar or weakly polar solvents.[5][7]
A molecule's overall solubility in a given solvent is a balance between these competing forces. While the polar groups enhance solubility in polar solvents, the nonpolar hydrocarbon structure limits it. A general rule of thumb suggests that for a molecule to be water-soluble, it should have one polar functional group for every five to six carbon atoms.[5] With ten carbons and two polar groups, this compound is expected to have limited solubility in water but should be readily soluble in many organic solvents.
Predicted Solubility Profile
Based on its molecular structure and the theoretical principles outlined above, we can predict the solubility behavior of this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability to form hydrogen bonds will be the dominant factor. Solubility is expected to be highest in alcohols like methanol and ethanol, where the solvent can act as both a hydrogen bond donor and acceptor. Its solubility in water is predicted to be low due to the larger nonpolar hydrocarbon backbone.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. Therefore, the compound is expected to be highly soluble in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic and aliphatic portions of the molecule will favor interaction with nonpolar solvents. However, the highly polar hydroxyl and ketone groups will resist dissolution in a purely nonpolar environment. Consequently, solubility is expected to be low in solvents like hexane but may be slightly better in toluene due to potential π-π stacking interactions with the aromatic ring.
-
Aqueous Acid/Base Solutions: The phenolic hydroxyl group is weakly acidic. Therefore, this compound is expected to be insoluble in aqueous acid (e.g., 5% HCl) but should become significantly more soluble in an aqueous base (e.g., 5% NaOH).[8] This is because the base will deprotonate the phenol to form a highly polar phenoxide salt, which is readily solvated by water.
Experimental Methodology for Solubility Determination
To empirically validate the predicted solubility profile, a systematic approach should be employed. The following protocol outlines a robust workflow for both qualitative classification and semi-quantitative measurement.
Qualitative Solubility Classification Workflow
This workflow systematically classifies the compound based on its solubility in a sequence of solvents, providing insights into its functional group characteristics.[8][9]
Caption: Workflow for qualitative solubility classification.
Step-by-Step Protocol for Qualitative Testing
Objective: To classify this compound based on its solubility in different aqueous and organic solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Deionized Water, Diethyl Ether, 5% NaOH(aq), 5% HCl(aq), Methanol, Acetone, Toluene, Hexane
Procedure:
-
Preparation: Place approximately 25 mg of this compound into a small, dry test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[8]
-
Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[10]
-
Observation: Visually inspect the tube for the complete disappearance of the solid. If the solid dissolves completely, the compound is classified as "soluble." If any solid remains, it is "insoluble."
-
Systematic Testing:
-
Begin with water. If soluble, the compound is a small, polar molecule.
-
If insoluble in water, proceed to test in 5% NaOH. Solubility indicates an acidic functional group (the phenol).[9]
-
If insoluble in water and NaOH, test in 5% HCl. Solubility would indicate a basic functional group (unlikely for this structure).[9]
-
Separately, test solubility in organic solvents (Methanol, Acetone, Toluene, Hexane) to determine its profile in common laboratory solvents.
-
Expected Solubility Data
The following table summarizes the predicted solubility of this compound based on the analysis of its chemical structure. These are predictive classifications that should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | H-bonding is possible, but outweighed by the large nonpolar C₁₀ backbone. |
| Methanol | Soluble | Excellent H-bond donor/acceptor with a small nonpolar part, effectively solvating the entire molecule. | |
| Ethanol | Soluble | Similar to methanol, but slightly lower solvating power due to a larger alkyl chain. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong H-bond acceptor and highly polar, capable of solvating both polar and nonpolar parts of the molecule. |
| Acetone | Soluble | Good dipole-dipole interactions with the ketone group; moderate polarity. | |
| Acetonitrile | Moderately Soluble | Less polar than acetone or DMSO, may be a borderline solvent. | |
| Nonpolar | Toluene | Sparingly Soluble | Aromatic nature allows for π-π interactions, but cannot solvate the polar functional groups well. |
| Hexane | Insoluble | Lacks any polar character to interact favorably with the hydroxyl or ketone groups. | |
| Aqueous Reactive | 5% NaOH (aq) | Soluble | Deprotonation of the acidic phenol creates a water-soluble anionic salt. |
| 5% HCl (aq) | Insoluble | No basic functional groups to be protonated; solubility is not enhanced. |
Discussion and Interpretation
The predicted solubility profile highlights the dual nature of this compound. Its significant solubility in polar organic solvents like methanol and DMSO is a direct result of the potent hydrogen bonding and dipole-dipole interactions facilitated by its hydroxyl and ketone moieties.[5][6] Conversely, its insolubility in a nonpolar alkane solvent like hexane demonstrates that the energy required to break the strong intermolecular hydrogen bonds within the crystal lattice of the solute is not compensated by the weak van der Waals forces that would be formed with the solvent.[5]
The most telling characteristic is the pH-dependent solubility in aqueous media. The dramatic increase in solubility in 5% NaOH is a classic indicator of an acidic functional group, in this case, the phenol. This property is exceptionally useful for purification via acid-base extraction. The compound could be dissolved in an organic solvent, washed with an aqueous base to extract it into the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water.[12] If inhaled, move to fresh air.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]
-
Chemsrc. 5-Hydroxy-1-indanone | CAS#:3470-49-3. [Link]
-
PubChem. 5-Hydroxy-1-indanone. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 5-Methyl-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 5-Methyl-7-hydroxy-1-indanone, a key intermediate in the synthesis of various pharmacologically active molecules. In the absence of extensive public domain data on this specific molecule, this document outlines a robust, first-principles approach to characterization, grounded in established analytical techniques and regulatory expectations. We will detail the requisite experimental protocols, from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to forced degradation studies, and provide the scientific rationale behind each step. The goal is to equip researchers with a self-validating methodology to determine the intrinsic stability of this compound, identify potential degradation pathways, and establish safe handling and storage conditions.
Introduction: The Significance of Thermal Stability in Drug Development
This compound is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] The thermal stability of such an intermediate is a critical parameter that influences its synthesis, purification, formulation, and long-term storage. Understanding its behavior under thermal stress is not merely an academic exercise; it is a prerequisite for robust process development and regulatory compliance.
Forced degradation studies, including the evaluation of thermal stress, are mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6] These studies are designed to elucidate the intrinsic stability of a drug substance, identify likely degradation products, and validate the stability-indicating power of analytical methods.[3][4][5][6] This guide will provide the foundational knowledge to design and execute such a study for this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before embarking on stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7][8] |
| CAS Number | 68293-32-3 | [7] |
The structure of this compound, featuring a phenolic hydroxyl group and a ketone, suggests potential susceptibility to oxidation and other thermal degradation pathways. The phenolic moiety, in particular, can be a site for oxidative coupling or other reactions at elevated temperatures.
Core Experimental Workflow for Thermal Stability Assessment
A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following workflow integrates key analytical techniques to provide a comprehensive stability profile.
Caption: A logical workflow for assessing the thermal stability of this compound.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the cornerstone of thermal stability analysis. It measures changes in mass as a function of temperature, providing a clear indication of when the compound begins to decompose. The resulting data, particularly the onset temperature of mass loss, is critical for determining the upper-temperature limits for handling and storage.
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres allows for the differentiation between thermal decomposition and oxidative degradation.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the derivative of the mass loss curve (DTG), which shows the temperature of maximum decomposition rate (Tmax).[9]
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and exothermic or endothermic decomposition events. For phenolic compounds, DSC can reveal complex thermal behaviors.[10][11][12][13][14]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify the melting endotherm and determine the onset temperature and peak maximum.
-
Observe any exothermic peaks subsequent to melting, which would indicate decomposition. The area under such a peak can be integrated to determine the enthalpy of decomposition.
-
Forced Degradation: Solid-State Thermal Stress
Expertise & Experience: This study simulates the effect of long-term storage at elevated temperatures and is a core requirement of ICH guidelines.[3][4][5][6][15] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect the resulting impurities.[3] Temperatures for the study should be chosen based on the TGA and DSC data, typically below the melting point and well below the rapid decomposition onset.
Protocol:
-
Sample Preparation: Place a known quantity of this compound in loose powder form in clear glass vials. Prepare a control sample to be stored at -20 °C.
-
Stress Conditions:
-
Place the vials in a calibrated stability oven at a temperature such as 80°C.[15] The exact temperature may need to be adjusted based on preliminary results to achieve the target degradation.
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 72 hours, and 7 days).
-
Sample Analysis:
-
At each time point, dissolve a known concentration of the stressed sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[15]
-
Analyze the samples immediately by a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
A crucial component of any thermal stability study is an analytical method capable of separating the parent compound from its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
A typical starting point for a reverse-phase HPLC method for a compound like this compound would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Detector: Photodiode Array (PDA) to assess peak purity.
Interpretation of Results and Data Presentation
The data from the above experiments should be tabulated for clarity.
Table 1: Summary of Thermal Analysis Data
| Parameter | TGA (Nitrogen) | TGA (Air) | DSC (Nitrogen) |
| Melting Point (Tonset) | N/A | N/A | To be determined |
| Decomposition (Tonset) | To be determined | To be determined | To be determined |
| Max Decomposition Rate (Tmax) | To be determined | To be determined | N/A |
| Mass Loss at 400 °C (%) | To be determined | To be determined | N/A |
Table 2: Results of Solid-State Thermal Stress Study (80 °C)
| Time Point | Purity of this compound (%) | Total Impurities (%) |
| 0 hours (Control) | e.g., 99.8% | e.g., 0.2% |
| 24 hours | To be determined | To be determined |
| 72 hours | To be determined | To be determined |
| 7 days | To be determined | To be determined |
Should degradation be observed, LC-MS would be employed to obtain the mass of the degradation products, providing initial clues to their structure. For example, a common degradation pathway for phenolic compounds is oxidation, which might lead to the formation of dimers or quinone-like structures.
Conclusion and Recommendations
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. By systematically applying TGA, DSC, and forced degradation studies in conjunction with a validated stability-indicating HPLC method, researchers can:
-
Establish the intrinsic thermal stability profile of the molecule.
-
Identify the conditions under which degradation occurs.
-
Generate and characterize potential thermal degradants.
-
Develop appropriate handling, storage, and retest period recommendations.
The execution of these studies is fundamental to ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient derived from this important intermediate.
References
- ResolveMass Laboratories Inc. (2025, November 5).
- ResolveMass Laboratories Inc. (2025, November 5).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- MedCrave online. (2016, December 14).
- SciSpace. (2016, December 14).
- Sci-Hub. (1982). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 24(2), 273–279.
- ResearchGate. Differential scanning calorimetry thermograms of phenol-rich grape pomace extract (PRE)
- Forest Products Laboratory. Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure.
- PMC - NIH. (2016, August 24).
- ResearchGate. Differential scanning calorimetry (DSC) curves for control....
- Guidechem. This compound 68293-32-3 wiki.
- ResearchGate. Thermogravimetric Analysis (TGA) (a)
- PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity.
- RSC Publishing. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.
- Aladdin Scientific. 7-Hydroxy-6-methyl-1-indanone, 1 gram, Technical Grade.
Sources
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- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Methyl-7-hydroxy-1-indanone
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework is a key feature in molecules designed to interact with various biological targets. Notably, indanone derivatives have been successfully developed as drugs for treating neurodegenerative disorders like Alzheimer's disease, acting as potent enzyme inhibitors.[3][4]
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methyl-7-hydroxy-1-indanone (CAS: 68293-32-3; Formula: C₁₀H₁₀O₂).[5] This specific derivative is a valuable building block for creating more complex molecules in drug discovery programs, particularly those targeting monoamine oxidases (MAO) and acetylcholinesterase (AChE).[3] The following guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles to ensure reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Step Approach via Friedel-Crafts Acylation
The most robust and widely adopted method for constructing the indanone skeleton is the intramolecular Friedel-Crafts acylation.[6][7][8] This powerful reaction efficiently forms the five-membered cyclopentanone ring fused to the aromatic system.
Our synthetic strategy employs a two-step sequence:
-
Step 1: Cyclization. An intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid precursor to form the corresponding methoxy-protected indanone.
-
Step 2: Demethylation. Cleavage of the aryl methyl ether to unveil the target 7-hydroxy group. This protection-deprotection strategy is a classic and effective method, analogous to the synthesis of similar hydroxy-indanones, preventing the free hydroxyl group from interfering with the Lewis acid-catalyzed cyclization.[9]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Safety First: This protocol involves strong acids and potentially hazardous chemicals. All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Refer to the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]
Part A: Synthesis of 5-Methyl-7-methoxy-1-indanone (Precursor)
The key to this step is the intramolecular cyclization of 3-(3-methoxy-5-methylphenyl)propanoic acid. The use of a strong acid catalyst like polyphosphoric acid (PPA) is effective for this transformation.
Materials and Equipment:
-
3-(3-methoxy-5-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL) with a mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 3-(3-methoxy-5-methylphenyl)propanoic acid (e.g., 10.4 g, 50 mmol).
-
Acid Addition: Carefully add polyphosphoric acid (approx. 100 g) to the flask. The PPA acts as both the catalyst and the solvent.
-
Cyclization Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system. The reaction is typically complete within 2-3 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 60 °C and then very carefully pour it onto 500 g of crushed ice in a large beaker with stirring. This step is highly exothermic and must be done slowly and cautiously.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated NaHCO₃ solution (2 x 100 mL, to neutralize residual acid), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Methyl-7-methoxy-1-indanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford a solid product.
Part B: Synthesis of this compound (Final Product)
This step involves the demethylation of the methoxy group. Aluminum chloride is an effective Lewis acid for this ether cleavage.[9]
Materials and Equipment:
-
5-Methyl-7-methoxy-1-indanone (from Part A)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene or Dichloromethane (DCM)
-
Ice water (deionized)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried three-neck flask under a nitrogen atmosphere, add 5-Methyl-7-methoxy-1-indanone (e.g., 8.8 g, 50 mmol) and anhydrous benzene (100 mL).
-
Reagent Addition: Cool the solution in an ice bath. Carefully add anhydrous aluminum chloride (e.g., 10.0 g, 75 mmol) portion-wise, ensuring the internal temperature does not rise significantly.
-
Demethylation Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C for benzene) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[9]
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding it to a beaker of ice water (300 mL). Then, add 1M HCl (50 mL) to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[14]
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure with a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound as a solid.[8][15]
Data Summary
Table 1: Reagent and Solvent Properties
| Compound Name | Molecular Formula | MW ( g/mol ) | CAS No. | Role in Synthesis |
| 3-(3-methoxy-5-methylphenyl)propanoic acid | C₁₁H₁₄O₃ | 194.23 | N/A | Starting Material |
| Polyphosphoric acid | (HPO₃)n | N/A | 8017-16-1 | Catalyst & Solvent |
| 5-Methyl-7-methoxy-1-indanone | C₁₁H₁₂O₂ | 176.21 | 142999-92-6 | Intermediate |
| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Lewis Acid Catalyst |
| This compound | C₁₀H₁₀O₂ | 162.19 | 68293-32-3 | Final Product |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Benzene | C₆H₆ | 78.11 | 71-43-2 | Reaction Solvent |
Table 2: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Reaction Time | Temperature | Expected Yield (%) |
| A: Cyclization | PPA | 2-3 hours | 80-90 °C | 85-95% |
| B: Demethylation | AlCl₃, Benzene | 3-5 hours | Reflux (~80 °C) | 80-90% |
Mechanistic Insights and Causality
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Mechanism of Intramolecular Friedel-Crafts Acylation: The reaction proceeds via an electrophilic aromatic substitution pathway.
-
Acylium Ion Formation: The carboxylic acid is protonated and subsequently loses water in the strongly acidic PPA medium to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion. The attack is directed to the ortho position relative to the alkyl chain, which is sterically accessible and activated by the methoxy and methyl groups.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and forming the cyclized indanone product.
Figure 2: Key stages of the Friedel-Crafts acylation mechanism.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst (AlCl₃), halting the reaction. This is why oven-dried glassware and anhydrous solvents are critical.[7]
-
Choice of Demethylating Agent: While other reagents like BBr₃ are effective, AlCl₃ is cost-effective and proven for cleaving aryl methyl ethers in similar indanone systems.[9]
-
Acidic Work-up: The addition of HCl during the work-up of the demethylation step is essential to protonate the resulting phenoxide and to dissolve the aluminum salts, facilitating a clean separation of the organic and aqueous layers.
Conclusion
This application note details a reliable and high-yielding two-step protocol for the synthesis of this compound. By leveraging a classic intramolecular Friedel-Crafts acylation followed by a robust demethylation, this method provides a clear and reproducible pathway to a key intermediate for pharmaceutical research and development. The insights into the reaction mechanism and the rationale behind specific procedural steps are intended to empower researchers to confidently execute and adapt this synthesis for their specific needs.
References
-
Gorgas, N., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1318–1353. Available from: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
Organic Syntheses. Procedure for the preparation of 1-indanone oxime. Available from: [Link]
- Google Patents. CN105237381A - Preparation method of 5-hydroxy-1-indanone.
-
Organic Syntheses. Procedure for the preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Available from: [Link]
-
PubChem. 5-Hydroxy-1-indanone | C9H8O2 | CID 233147. Available from: [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available from: [Link]
-
Royal Society of Chemistry. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]
-
PubChem. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078. Available from: [Link]
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Application Notes and Protocols for the Friedel-Crafts Acylation of 5-Methyl-7-hydroxy-1-indanone
Introduction: The Strategic Acylation of Indanone Scaffolds in Medicinal Chemistry
The 1-indanone core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds with applications ranging from antiviral and anti-inflammatory to neuroprotective agents.[1][2][3] The therapeutic potential of these molecules can be significantly modulated and optimized through targeted functionalization of the indanone framework. Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, offers a powerful and versatile strategy for introducing acyl groups onto the aromatic ring of indanones, thereby enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[4] The successful development of the Alzheimer's disease drug, donepezil, which is derived from an indanone structure, has spurred considerable interest in this chemical class.[5]
This guide provides a comprehensive technical overview and detailed protocols for the Friedel-Crafts acylation of a specific, functionally rich substrate: 5-Methyl-7-hydroxy-1-indanone. We will delve into the mechanistic nuances dictated by the interplay of the activating hydroxyl and methyl groups, address the practical challenges associated with the presence of a Lewis acid-sensitive phenol, and present a robust experimental workflow for researchers in synthetic and medicinal chemistry.
Mechanistic Deep Dive: Regioselectivity in the Acylation of a Substituted Indanone
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, typically from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] This acylium ion then undergoes electrophilic attack by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity and yield the final aryl ketone.[8][9]
The Directing Influence of Substituents on this compound
The regiochemical outcome of the acylation of this compound is governed by the electronic effects of the existing substituents on the aromatic ring:
-
7-Hydroxy Group (-OH): As a strongly activating, ortho-, para-directing group, the hydroxyl substituent significantly enhances the nucleophilicity of the aromatic ring through resonance donation of its lone pair of electrons. This powerful activating effect makes the ring highly susceptible to electrophilic attack.
-
5-Methyl Group (-CH₃): The methyl group is a moderately activating, ortho-, para-director via an inductive effect, further increasing the electron density of the aromatic ring.
-
1-Indanone Carbonyl Group and Fused Ring: The carbonyl group within the fused five-membered ring is a deactivating group, withdrawing electron density from the aromatic ring.
The synergistic directing effects of the hydroxyl and methyl groups will predominantly favor acylation at the positions ortho and para to them. Given the substitution pattern of this compound, the most likely position for acylation is the C6 position, which is ortho to the powerful hydroxyl directing group and ortho to the methyl group.
A critical consideration in this reaction is the interaction between the hydroxyl group and the Lewis acid catalyst. The lone pairs on the oxygen of the hydroxyl group can coordinate with AlCl₃, forming a complex. This interaction can have two opposing effects: it can protect the hydroxyl group, but it can also deactivate the ring by increasing the electron-withdrawing nature of the substituent. Furthermore, this complexation necessitates the use of more than a stoichiometric amount of the Lewis acid, as a portion of it will be sequestered by the hydroxyl group and the carbonyl oxygen of the product.[10][11]
Visualizing the Reaction Pathway
Caption: Generalized mechanism of Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol provides a detailed procedure for the acylation of this compound using acetyl chloride as a representative acylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | ||
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Handle in a glovebox or under inert atmosphere. | |
| Acetyl Chloride | ≥99% | Corrosive and moisture-sensitive. | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | ||
| Hydrochloric Acid (HCl) | Concentrated | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (2.5 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add this solution to the stirred AlCl₃ slurry via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0 °C to allow for complex formation.
-
Dissolve acetyl chloride (1.2 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure acylated indanone.
-
Characterize the final product using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the acylation.
-
FT-IR: To identify the characteristic carbonyl stretching frequencies of the indanone and the newly introduced ketone.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the acylation.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst activity (moisture contamination). | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Deactivation of the catalyst by the hydroxyl group. | Increase the molar equivalents of AlCl₃ (up to 3.0 eq.). | |
| Formation of Multiple Products | Competing acylation at different positions. | Optimize reaction temperature and time. Lowering the temperature may improve regioselectivity. |
| Product Decomposition | Harsh work-up conditions. | Ensure the quenching process is performed slowly and at low temperatures. |
Conclusion
The Friedel-Crafts acylation of this compound is a viable and powerful method for the synthesis of novel derivatives with potential applications in drug discovery. A thorough understanding of the directing effects of the ring substituents and careful control of the reaction conditions, particularly with respect to the Lewis acid catalyst, are paramount for achieving high yields and regioselectivity. The protocol outlined in this guide provides a solid foundation for researchers to explore the chemical space around this important scaffold.
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(23), 4441–4444. [Link]
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Kumar, A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic Chemistry, 147, 107386. [Link]
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Błoch-Mechkour, A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Beilstein Journal of Organic Chemistry, 8, 876–884. [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 5-Methyl-7-hydroxy-1-indanone
Introduction: The Therapeutic Potential of the Indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1-indanone have demonstrated significant potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[1][2] A notable example is Donepezil, an acetylcholinesterase inhibitor built upon an indanone framework, which is a widely prescribed medication for the treatment of Alzheimer's disease.[2] The versatility of the indanone scaffold allows for a diverse range of chemical modifications, leading to compounds with tailored biological activities.
This guide focuses on a specific derivative, 5-Methyl-7-hydroxy-1-indanone, a compound for which detailed biological activity data is not yet widely available.[3] Based on the established activities of related indanone compounds, we hypothesize that this compound may possess anticancer and anti-inflammatory properties. These application notes provide a comprehensive suite of protocols for researchers to systematically investigate these potential biological activities, from initial in vitro screening to considerations for in vivo validation.
Hypothesized Biological Activities and Mechanisms of Action
Given the prevalence of anticancer and anti-inflammatory activities within the indanone family, our investigation into this compound will focus on these two areas.[1][2][4]
Anticancer Activity
Many indanone derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways. One such critical pathway is the NF-κB signaling cascade, which is frequently dysregulated in cancer and inflammation.[6] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory or carcinogenic stimuli can trigger the IκB kinase (IKK) complex to phosphorylate IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.[6] It is plausible that this compound could exert anticancer effects by inhibiting one or more steps in this pathway.
Hypothesized NF-κB Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of some indanone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols: In Vitro Assays
A systematic approach to evaluating the biological activity of a novel compound begins with a series of in vitro assays.[7][8] The following protocols provide detailed methodologies for assessing the potential anticancer and anti-inflammatory effects of this compound.
I. Assessment of Cytotoxicity: MTT and XTT Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines.[9] The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] While the MTT formazan is insoluble and requires a solubilization step, the XTT formazan is water-soluble, simplifying the protocol.[11]
General Workflow for Cell Viability Assays
Caption: Step-by-step workflow for MTT/XTT cell viability assays.[10]
Protocol 1: MTT Cell Viability Assay [10][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]
Protocol 2: XTT Cell Viability Assay [10][11]
Materials:
-
Same as MTT assay, but replace MTT solution with XTT labeling mixture (XTT and an electron-coupling reagent, as per manufacturer's instructions).
-
No solubilization solution is required.
Procedure:
-
Follow steps 1-4 of the MTT protocol.
-
Prepare the XTT labeling mixture according to the manufacturer's protocol immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. Incubation time may need to be optimized based on the cell type and density.[10]
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[10]
Data Analysis for MTT and XTT Assays:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
II. Assessment of Anti-inflammatory Activity: Enzyme Inhibition Assays
To investigate the potential anti-inflammatory properties of this compound, an enzyme inhibition assay targeting COX-1 and COX-2 can be performed.[9] This allows for the determination of the compound's potency and selectivity.
Principle: The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[14] In a COX inhibition assay, the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid is quantified, typically using an ELISA kit.[9] The reduction in PGE2 production in the presence of the inhibitor is a measure of its inhibitory activity.[9]
Protocol 3: COX-1/COX-2 Inhibition Assay [9]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
A known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective COX inhibitor (e.g., indomethacin) as positive controls.
-
PGE2 ELISA kit
Procedure:
-
In separate reaction tubes or a 96-well plate, add the reaction buffer, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme.
-
Pre-incubate the mixture for 15 minutes at 25°C.[9]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable stopping reagent (e.g., a solution of stannous chloride).[9]
-
Quantify the amount of PGE2 produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.
-
Include controls for basal enzyme activity (no inhibitor) and background (no enzyme).
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
-
% Inhibition = [(PGE2 in control - PGE2 with inhibitor) / PGE2 in control] x 100
-
-
Plot the percentage of inhibition against the log of the compound concentration for both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme.
-
Calculate the COX-2 selectivity index:
-
Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
-
A higher selectivity index indicates greater selectivity for COX-2.
-
| Compound | Target | IC50 (µM) | Reference |
| Indanone Derivative 9f | COX-2 | Data not specified | [5] |
| Indanone Derivative 9g | COX-2 | Data not specified | [5] |
| Aryl Pyrazole-Indanone 6d | MCF-7 Cells | 42.6 | [4] |
| Aryl Pyrazole-Indanone 6e | MCF-7 Cells | Value between 42.6-53.9 | [4] |
| Aryl Pyrazole-Indanone 6f | MCF-7 Cells | 53.9 | [4] |
Table 1: Reported Biological Activities of Various Indanone Derivatives. This table provides a reference for the potential potency of novel indanone compounds.
Considerations for In Vivo Studies
Should in vitro studies demonstrate promising activity, the next logical step is to evaluate the efficacy and safety of this compound in a living organism.[15] In vivo studies are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties and for predicting its potential therapeutic effects in humans.[15][16]
Key Considerations for Designing In Vivo Studies: [16]
-
Animal Model Selection: The choice of animal model should be based on the specific disease being studied. For cancer research, xenograft models (implanting human tumor cells into immunocompromised mice) are commonly used. For inflammation, models such as carrageenan-induced paw edema in rats can be employed.
-
Dose-Response and Toxicity: A preliminary dose-ranging study is necessary to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for efficacy studies.
-
Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information helps in designing an appropriate dosing regimen.
-
Pharmacodynamics (PD): PD studies aim to correlate the drug concentration with its biological effect. This can involve measuring biomarkers related to the target pathway (e.g., levels of inflammatory cytokines or tumor growth inhibition).
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
The progression from in vitro screening to in vivo validation is a critical part of the drug discovery process.[17] The protocols and considerations outlined in this guide provide a robust framework for the initial characterization of the biological activities of this compound.
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- 17. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes and Protocols for 5-Methyl-7-hydroxy-1-indanone in Medicinal Chemistry
Introduction: The Emergence of the Indanone Core in Drug Discovery
The indanone framework represents a privileged scaffold in medicinal chemistry, a core structure that has demonstrated significant therapeutic potential across a range of biological targets.[1][2] Its inherent structural rigidity and amenability to diverse chemical modifications have made it a cornerstone in the design of novel therapeutic agents. The most prominent exemplar of the indanone class is Donepezil, a leading therapeutic for Alzheimer's disease, which underscores the profound impact of this chemical motif on modern medicine.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key indanone derivative, 5-Methyl-7-hydroxy-1-indanone, in medicinal chemistry. We will delve into its synthesis, derivatization, and the protocols for evaluating the biological activities of its analogs, with a particular focus on neurodegenerative diseases.
The indanone core's versatility allows for the development of multi-target-directed ligands (MTDLs), a strategic approach in modern drug discovery aimed at addressing complex multifactorial diseases like Alzheimer's.[6] Derivatives of the indanone scaffold have been shown to modulate the activities of critical enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), offering a synergistic approach to treating neurodegenerative disorders.[7] This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the full potential of the this compound scaffold in their drug discovery endeavors.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step in the development of novel derivatives. The most common and effective method for constructing the indanone ring system is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[8][9][10][11] This reaction involves the cyclization of the acid precursor in the presence of a strong acid catalyst. Below is a detailed, field-proven protocol for this synthesis.
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established procedures for the cyclization of substituted 3-phenylpropanoic acids using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.[2][12][13]
Causality Behind Experimental Choices:
-
Starting Material: 3-(3-Hydroxy-5-methylphenyl)propanoic acid is the logical precursor, as the substitution pattern on the aromatic ring directly translates to the desired 5-methyl and 7-hydroxy substitution on the final indanone product.
-
Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this reaction as it serves as both a strong Brønsted acid catalyst to protonate the carboxylic acid, facilitating the formation of the acylium ion electrophile, and as a powerful dehydrating agent to drive the reaction to completion by removing the water byproduct.[12][13]
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and to ensure the viscosity of the PPA is low enough for effective stirring and mixing.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 3-(3-Hydroxy-5-methylphenyl)propanoic acid (10.0 g, 0.055 mol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (100 g) to the flask. The PPA is highly viscous and should be handled with care.
-
Reaction Conditions: Under a slow stream of nitrogen, begin stirring the mixture. Heat the reaction mixture to 90-100 °C in a preheated oil bath. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a solid.
Self-Validating System:
-
TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of the product.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to ensure the correct isomer has been formed and the product is of high purity.
Derivatization Strategies for Multi-Target-Directed Ligands
The this compound scaffold provides multiple points for chemical modification to generate a library of derivatives with diverse pharmacological profiles. The primary handles for derivatization are the hydroxyl group at the 7-position and the carbonyl group at the 1-position, as well as the active methylene group at the 2-position.
Workflow for Derivatization:
Caption: Derivatization strategies for this compound.
Biological Evaluation of Indanone Derivatives: Protocols for Alzheimer's Disease Targets
A critical aspect of utilizing the this compound scaffold is the robust biological evaluation of its derivatives. Given the prevalence of this scaffold in Alzheimer's disease research, the following protocols focus on key targets implicated in the pathology of the disease.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman et al., which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Causality Behind Experimental Choices:
-
Enzyme Source: Electric eel AChE is a commonly used and commercially available source of the enzyme for in vitro screening assays.
-
Substrate and Chromogen: Acetylthiocholine iodide serves as the substrate for AChE, and its hydrolysis produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the colored product, allowing for spectrophotometric quantification of enzyme activity.
-
Positive Control: Donepezil is the gold standard AChE inhibitor and is used as a positive control to validate the assay and to benchmark the potency of the test compounds.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide in deionized water.
-
Prepare a stock solution of electric eel AChE (518 U/mg) in the phosphate buffer.
-
Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of the phosphate buffer, 20 µL of the DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the acetylthiocholine iodide solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a suitable software.
-
Protocol 3: In Vitro Amyloid-β (Aβ) Aggregation Inhibition Assay
This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures, such as aggregated Aβ fibrils, to monitor the extent of Aβ aggregation.
Causality Behind Experimental Choices:
-
Aβ Peptide: Aβ1-42 is the more amyloidogenic form of the peptide and is commonly used in aggregation assays.
-
Fluorescent Probe: Thioflavin T is a well-established and sensitive probe for detecting amyloid fibril formation. Its fluorescence emission increases significantly upon binding to Aβ aggregates.
-
Incubation Conditions: Incubation at 37 °C with agitation promotes the aggregation of Aβ peptides.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of Aβ1-42 peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a 5 mM stock solution of Thioflavin T in the same buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, mix the Aβ1-42 stock solution with the test compound at various concentrations to achieve a final Aβ concentration of 10 µM.
-
Incubate the plate at 37 °C with gentle shaking for 24-48 hours.
-
After incubation, add the Thioflavin T solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value for Aβ aggregation inhibition.
-
Data Presentation: Quantitative Analysis of Biological Activity
The biological activity data for a series of this compound derivatives should be presented in a clear and concise tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
| Compound ID | R1 | R2 | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Aggregation Inhibition (%) at 10 µM |
| Parent | H | - | >100 | >100 | <10 |
| Derivative 1 | -CH2-Piperidine | H | 0.52 | 2.15 | 65.3 |
| Derivative 2 | -CH2-Morpholine | H | 1.28 | 5.78 | 42.1 |
| Derivative 3 | H | -Benzyl | 5.67 | 15.4 | 25.8 |
| Donepezil | - | - | 0.02 | 3.56 | 30.5 |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental workflow can greatly enhance the understanding of the research.
Proposed Multi-Target Mechanism of Action for Indanone Derivatives in Alzheimer's Disease:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
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- 4. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Methyl-7-hydroxy-1-indanone as a Versatile Building Block in Organic Synthesis
Introduction
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid bicyclic framework provides a robust platform for the stereocontrolled introduction of functional groups, making it a cornerstone in medicinal chemistry and drug development.[2] Specifically, substituted hydroxy-indanones are crucial intermediates, leveraging their dual reactivity—the nucleophilicity of the phenolic hydroxyl group and the electrophilicity of the ketone—to enable the synthesis of complex molecular architectures.[3][4]
This guide focuses on 5-Methyl-7-hydroxy-1-indanone (CAS: 68293-32-3) , a highly functionalized building block. The strategic placement of the methyl, hydroxyl, and ketone moieties offers chemists a powerful tool for creating diverse molecular libraries. This document provides an in-depth exploration of its synthesis and its application in key synthetic transformations, complete with detailed, field-tested protocols for researchers in organic synthesis and drug discovery.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the building block's properties is critical for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68293-32-3 | [5] |
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Topological Polar Surface Area | 37.3 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Hydrogen Bond Donor Count | 1 | |
| Appearance | Expected to be a light yellow to brown solid |
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | * δ ~7.0-6.8 ppm: Two singlet or doublet peaks (2H, aromatic protons). |
-
δ ~5.0-6.0 ppm: Broad singlet (1H, phenolic -OH).
-
δ ~3.0 ppm: Triplet (2H, -CO-CH₂ -CH₂-).
-
δ ~2.7 ppm: Triplet (2H, -CO-CH₂-CH₂ -).
-
δ ~2.3 ppm: Singlet (3H, aromatic -CH₃ ). | | ¹³C NMR (100 MHz, CDCl₃) | * δ ~205-208 ppm: Carbonyl carbon (C=O).
-
δ ~155-158 ppm: Aromatic carbon attached to -OH.
-
δ ~140-145 ppm: Aromatic quaternary carbons.
-
δ ~120-130 ppm: Aromatic CH carbons.
-
δ ~36 ppm: Aliphatic -C H₂- adjacent to carbonyl.
-
δ ~25 ppm: Aliphatic -C H₂- benzylic.
-
δ ~21 ppm: Methyl carbon (-C H₃). | | FTIR (ATR, cm⁻¹) | * ~3300-3400 cm⁻¹: Broad, O-H stretch (phenolic).
-
~2900-3000 cm⁻¹: C-H stretch (aliphatic and aromatic).
-
~1680-1700 cm⁻¹: Strong, C=O stretch (conjugated ketone).
-
~1580-1600 cm⁻¹: C=C stretch (aromatic).
-
~1200-1300 cm⁻¹: C-O stretch (phenol). |
Synthesis of the Building Block
The most common and reliable methods for synthesizing substituted 1-indanones involve the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][6][7] This approach ensures the regioselective formation of the five-membered ring. The following multi-step protocol outlines a plausible and efficient route to the title compound starting from commercially available 3,5-dimethylphenol.
Diagram 1: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis via Intramolecular Friedel-Crafts Cyclization
Principle: This protocol follows the classic approach of building a 3-arylpropionic acid intermediate, followed by an acid-catalyzed ring closure to form the indanone core. The final step involves the selective demethylation of the methoxy ether to unmask the phenolic hydroxyl group.
Step A: Synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic Acid
-
Rationale: This step constructs the carbon skeleton required for cyclization. Starting from a methoxy-protected phenol simplifies the Friedel-Crafts reactions and prevents unwanted side reactions.
-
Procedure:
-
To a solution of 1,3-dimethyl-5-methoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC).[8]
-
Pour the reaction mixture carefully onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the keto-acid intermediate.
-
Subject the crude keto-acid to Wolff-Kishner reduction (hydrazine hydrate, KOH in ethylene glycol, 180 °C) to reduce the ketone to a methylene group, affording the desired propanoic acid derivative.
-
Step B: Cyclization to 5-Methyl-7-methoxy-1-indanone
-
Rationale: An intramolecular Friedel-Crafts acylation closes the five-membered ring. Using polyphosphoric acid (PPA) is a common and effective method for this transformation.[9]
-
Procedure:
-
Add the 3-(3-methoxy-5-methylphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (10x by weight).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours until TLC analysis indicates the consumption of starting material.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-methyl-7-methoxy-1-indanone.
-
Step C: Demethylation to this compound
-
Rationale: Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers without affecting the indanone core at low temperatures.
-
Procedure:
-
Dissolve 5-methyl-7-methoxy-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of BBr₃ (1.2 eq) in DCM dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and quench slowly by adding methanol, followed by water.
-
Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
-
Core Applications & Synthetic Protocols
The trifunctional nature of this compound allows for a wide array of subsequent transformations.
O-Alkylation of the Phenolic Hydroxyl
Rationale: Functionalizing the phenolic hydroxyl group via Williamson ether synthesis is a fundamental step to introduce diverse side chains, linkers, or protecting groups. This prevents its interference in subsequent reactions targeting the ketone or α-position and is a key strategy for building more complex molecules. A similar alkylation has been used to install alkenyl chains for photocycloaddition studies.
Diagram 2: O-Alkylation of this compound.
Protocol 3.1.1: Synthesis of 7-(Benzyloxy)-5-methyl-1-indanone
-
Principle: A classic Sₙ2 reaction where the phenoxide, generated in-situ, acts as a nucleophile to displace a halide from an alkyl halide. Benzyl bromide is used here to install a common protecting group.
-
Reagents: this compound, benzyl bromide (BnBr), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the O-benzylated product.
-
Reductive Amination of the Carbonyl Group
Rationale: Reductive amination is one of the most powerful methods for synthesizing amines.[10] This transformation converts the ketone into a C-N bond, providing access to a vast chemical space of biologically relevant indane amines. These scaffolds are precursors to drugs like Rasagiline and Donepezil, used in treating neurodegenerative diseases.[2][11]
Diagram 3: Reductive amination of the indanone carbonyl.
Protocol 3.2.1: Synthesis of 1-(Propargylamino)-5-methyl-7-hydroxyindane
-
Principle: The ketone first condenses with a primary amine to form an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride is a mild and effective reagent for this one-pot reaction.
-
Reagents: this compound, propargylamine, sodium triacetoxyborohydride (STAB), acetic acid, Dichloroethane (DCE).
-
Procedure:
-
Suspend this compound (1.0 eq) and propargylamine (1.1 eq) in DCE.
-
Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[1]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-18 hours until the reaction is complete by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, DCM:methanol gradient) to obtain the desired secondary amine.
-
Alpha-Alkylation via Enolate Formation
Rationale: The protons on the carbon alpha to the carbonyl (C2) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent carbon nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond.[12] This is a critical strategy for introducing substituents at the C2 position, a common feature in many complex natural products and pharmaceuticals.[1][13]
Diagram 4: Alpha-alkylation of the indanone core.
Protocol 3.3.1: Synthesis of 2,5-Dimethyl-7-(benzyloxy)-1-indanone
-
Principle: The acidic phenolic proton must first be protected. Then, a strong base like Lithium Diisopropylamide (LDA) is used to quantitatively form the kinetic enolate, which is subsequently trapped with an alkyl halide. The reaction is run at low temperature to prevent side reactions.[14]
-
Reagents: 7-(Benzyloxy)-5-methyl-1-indanone (from Protocol 3.1.1), Lithium Diisopropylamide (LDA), methyl iodide (CH₃I), Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a solution of 7-(benzyloxy)-5-methyl-1-indanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate) to isolate the α-methylated product.
-
Summary & Outlook
This compound is a supremely versatile building block whose value lies in its orthogonally reactive functional groups. The protocols detailed herein demonstrate its utility in fundamental organic transformations: O-alkylation, reductive amination, and α-alkylation. These reactions serve as gateways to a vast array of complex molecules, including spirocycles, fused heterocyclic systems, and chiral amines.[1] For researchers in drug development, this scaffold provides a reliable starting point for generating libraries of novel compounds for screening against various therapeutic targets, from cancer to neurodegenerative disorders.[2][3] As synthetic methodologies continue to advance, the applications for this potent intermediate will undoubtedly expand, solidifying the role of the indanone core in modern chemical synthesis.
References
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Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ACS Catalysis. Available at: [Link]
-
Chen, L., et al. (2022). Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. Catalysis Letters. Available at: [Link]
-
Chanda, T., & Singh, M. S. (2016). Developments toward the synthesis and application of 3-hydroxyindanones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dey, S., & Dutta, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]
-
Gwarda, R., & Paprocka, R. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
H.B. Kale, et al. (n.d.). 6-Hydroxy-1-Indanone: A Versatile Intermediate for Pharmaceutical R&D. HBK Synthesis. Available at: [Link]
-
Dey, S., & Dutta, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available at: [Link]
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Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. Available at: [Link]
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-
Kamat, S. P., et al. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B. Available at: [Link]
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-
Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
-
Trost, B. M., & Latimer, L. H. (1978). Generation and alkylation of dianion (homoenolate) of a 1-indanone. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Glass, A. C., et al. (2013). Alkylation of 1-indanone; 3-phenyl-1H-indene. ResearchGate. Available at: [Link]
-
Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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-
Gwarda, R., & Paprocka, R. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
PubChem. (n.d.). 7-Hydroxy-1-indanone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]
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Application Note: Strategic Derivatization of 5-Methyl-7-hydroxy-1-indanone for the Generation of a Biologically-Targeted Screening Library
Introduction
The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its rigid, bicyclic framework provides a defined orientation for appended functional groups, making it an ideal starting point for drug discovery. The versatility of this scaffold is exemplified by its presence in approved pharmaceuticals and a wide array of experimental agents exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[2]
This guide focuses on a specific, functionally rich starting material: 5-Methyl-7-hydroxy-1-indanone . This molecule possesses two distinct and chemically orthogonal reactive sites—a phenolic hydroxyl group at the 7-position and a ketone at the 1-position. This dual functionality allows for a strategic, two-pronged approach to chemical derivatization, enabling the rapid generation of a diverse small molecule library from a single, common core. The objective of this document is to provide a comprehensive set of protocols and the underlying scientific rationale for synthesizing a library of this compound derivatives tailored for high-throughput biological screening (HTS).
Section 1: Rationale for Derivatization Strategy
The success of any high-throughput screening campaign is heavily dependent on the quality and chemical diversity of the compound library.[3][4] A well-designed library explores a broad range of chemical space, increasing the probability of identifying a "hit"—a molecule that interacts with the biological target of interest.[5] Our strategy leverages the two key functional groups of the parent indanone to maximize structural and physicochemical diversity.
-
Modification of the 7-Hydroxy Group: The phenolic hydroxyl is a critical modulator of physicochemical properties. It acts as both a hydrogen bond donor and acceptor. Derivatization at this site, primarily through etherification, directly impacts lipophilicity (LogP), metabolic stability, and membrane permeability—key parameters in determining a compound's drug-likeness.[6][7]
-
Modification of the 1-Keto Group: The ketone's alpha-protons (at the C2 position) are acidic, making this site ideal for base-catalyzed C-C bond formation. The Claisen-Schmidt condensation, in particular, allows for the introduction of a variety of aryl substituents, creating an extended, planar, conjugated system.[8][9] This modification dramatically alters the molecule's shape, size, and electronic properties, which is crucial for exploring binding interactions with protein targets.[10]
By combining these two approaches, a combinatorial library can be generated, systematically varying substituents at two independent positions to conduct a thorough structure-activity relationship (SAR) study.[8][11]
Section 2: Protocols for Derivatization of the 7-Hydroxy Group
Principle: Williamson Ether Synthesis (O-Alkylation)
This classic SN2 reaction is a robust method for converting phenols into ethers.[12] A base is used to deprotonate the weakly acidic phenolic hydroxyl, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from a primary alkyl halide to form a stable ether linkage.[13] This reaction is highly effective for modulating lipophilicity and blocking a potential site of metabolic glucuronidation.
Protocol 2.1: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Reagent Addition: Add the desired primary alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1-1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.[13]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should have a higher Rf value than the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-alkoxy-5-methyl-1-indanone derivative.
| Reagent ID | Alkylating Agent | Expected Property Change |
| A-1 | Benzyl Bromide | Increases lipophilicity and introduces an aromatic ring. |
| A-2 | 4-Methoxybenzyl Chloride | Similar to A-1 but adds a potential H-bond acceptor. |
| A-3 | Ethyl bromoacetate | Introduces an ester moiety, potential prodrug strategy. |
| A-4 | 2-(Diethylamino)ethyl chloride | Adds a basic, ionizable group to improve aqueous solubility. |
Section 3: Protocols for Derivatization of the 1-Keto Group
Principle: Base-Catalyzed Claisen-Schmidt Condensation
This reaction is a type of crossed aldol condensation between a ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[14] A base, such as sodium hydroxide, removes a proton from the α-carbon (C2) of the indanone to form a nucleophilic enolate.[15] This enolate attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to form a highly conjugated and stable α,β-unsaturated ketone, known as an arylidene indanone or a cyclic chalcone analog.[16]
Protocol 3.1: General Procedure for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq.) and the chosen aromatic aldehyde (1.0-1.1 eq.) in ethanol (approx. 0.3 M).[17]
-
Catalyst Addition: Cool the mixture in an ice-water bath while stirring. Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 2.5 M solution) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. In many cases, the product will precipitate out of the solution as a solid.
-
Monitoring: Monitor the reaction by TLC. The product is typically highly conjugated and often colored, with a high Rf value.
-
Workup: If a precipitate has formed, collect it by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol to remove unreacted starting materials. If no precipitate forms, pour the reaction mixture into cold, dilute HCl(aq) to neutralize the base, which will often induce precipitation. Extract with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water, dry over Na₂SO₄, and concentrate.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
| Reagent ID | Aromatic Aldehyde | Rationale / Electronic Effect |
| B-1 | Benzaldehyde | Unsubstituted parent compound for baseline activity. |
| B-2 | 4-Chlorobenzaldehyde | Electron-withdrawing group, probes halogen interactions. |
| B-3 | 4-Methoxybenzaldehyde | Electron-donating group, potential H-bond acceptor. |
| B-4 | 4-(Dimethylamino)benzaldehyde | Strong electron-donating group, adds a basic center. |
| B-5 | 3,4,5-Trimethoxybenzaldehyde | Mimics moieties found in natural products (e.g., combretastatin). |
Section 4: Combinatorial Library Design
By using the derivatized products from one reaction as starting materials for the next, a combinatorial library can be efficiently constructed. For example, a set of 7-alkoxy-5-methyl-1-indanones (from Protocol 2.1) can each be reacted with a panel of aromatic aldehydes (from Protocol 3.1) to generate a matrix of final compounds.
Section 5: Biological Screening Cascade
Once synthesized, purified, and characterized, the compound library is ready for biological evaluation. A typical high-throughput screening (HTS) campaign follows a multi-stage process to identify and validate active compounds.[18][19]
-
Assay Development & Miniaturization: The biological assay is first optimized for a high-throughput format (e.g., 384- or 1536-well plates). Key parameters like the Z'-factor are established to ensure the assay is robust and reliable for screening.[5]
-
Primary HTS: The entire library is screened at a single concentration (typically 1-10 µM) against the target of interest. This stage is designed for speed and identifying any compound with potential activity ("hits").[3]
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives. Often, fresh "dry powder" samples of the hit compounds are ordered and tested to confirm the activity is not due to an artifact in the library plate.
-
Dose-Response Analysis (Secondary Screen): Confirmed hits are tested across a range of concentrations (e.g., 8-point dose-response curve) to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is critical for prioritizing the most promising compounds for further development.[18]
-
Structure-Activity Relationship (SAR) Analysis: The potency data is correlated with the structural modifications made to the core scaffold. This analysis provides crucial insights into which chemical features are important for biological activity and guides the design of the next generation of more potent and selective compounds ("lead optimization").
Conclusion
The this compound scaffold is a highly versatile starting point for the development of a focused small molecule library. The distinct reactivity of its phenolic hydroxyl and ketone functionalities allows for systematic and combinatorial derivatization. The protocols detailed in this guide provide a robust and field-proven framework for synthesizing a diverse set of indanone derivatives. By coupling these synthetic strategies with a structured biological screening cascade, researchers can efficiently navigate the early stages of the drug discovery process, from initial hit identification to the generation of valuable structure-activity relationship data.
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-Methyl-7-hydroxy-1-indanone Derivatives
Introduction: The Therapeutic Potential of the 1-Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Extensive research has revealed that derivatives of 1-indanone possess a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][3] The inflammatory cascade is a complex biological response implicated in numerous pathologies, from acute conditions to chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. Key mediators of this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for the synthesis of prostaglandins.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of a specific class of these compounds: 5-Methyl-7-hydroxy-1-indanone derivatives. While direct studies on this particular substitution pattern are emerging, this guide synthesizes established protocols and mechanistic insights from closely related 1-indanone analogs to provide a robust framework for investigation.[3][4][5] We will detail the hypothesized mechanisms of action, provide step-by-step protocols for both in vitro and in vivo evaluation, and offer guidance on data interpretation and presentation.
Hypothesized Mechanisms of Anti-inflammatory Action
Based on structure-activity relationship studies of analogous 1-indanone and 2-benzylidene-1-indanone derivatives, the anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key signaling pathways and enzymes involved in the inflammatory response.[4][5] The primary hypothesized mechanisms include the inhibition of the NF-κB and MAPK signaling pathways and the selective inhibition of the COX-2 enzyme.
Inhibition of NF-κB and MAPK Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).[8][9]
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in transducing extracellular signals into cellular responses, including inflammation.[10] The activation of MAPKs, such as p38 and JNK, can lead to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory mediators. Some indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways.[11]
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation.[12] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[5][12] Selective COX-2 inhibitors are sought after as they are expected to have anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[13] Several 1-indanone derivatives have been identified as potent and selective COX-2 inhibitors.[5]
In Vitro Evaluation of Anti-inflammatory Activity
The following protocols outline a systematic approach to characterizing the anti-inflammatory properties of this compound derivatives using a well-established cell-based model.
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (a murine macrophage cell line) is a standard and reliable model for studying inflammation.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days, or when they reach 80-90% confluency, to maintain them in the logarithmic growth phase.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the test compounds.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in NO production compared to the LPS-only treated group indicates anti-inflammatory activity.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Seeding and Stimulation: Follow the same procedure as in Protocol 3 (steps 1 and 2) for cell seeding, pre-treatment with derivatives, and LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[4][14]
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Significant inhibition of TNF-α and IL-6 release indicates potent anti-inflammatory effects.
Protocol 5: In Vitro COX-1 and COX-2 Inhibition Assay
To determine if the compounds act as selective COX-2 inhibitors, a cell-free enzymatic assay is recommended.
-
Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Procedure: Follow the manufacturer's protocol, which typically involves the incubation of the respective enzyme (ovine COX-1 or human recombinant COX-2) with arachidonic acid as the substrate in the presence of the test compounds.
-
Measurement: The assay usually measures the production of Prostaglandin E2 (PGE2) via a colorimetric or fluorescent method.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[12]
| Parameter | Description | Typical Units |
| IC50 (NO) | Concentration of the derivative that inhibits 50% of LPS-induced Nitric Oxide production. | µM |
| IC50 (TNF-α) | Concentration of the derivative that inhibits 50% of LPS-induced TNF-α release. | µM |
| IC50 (IL-6) | Concentration of the derivative that inhibits 50% of LPS-induced IL-6 release. | µM |
| IC50 (COX-1) | Concentration of the derivative that inhibits 50% of COX-1 enzymatic activity. | µM |
| IC50 (COX-2) | Concentration of the derivative that inhibits 50% of COX-2 enzymatic activity. | µM |
| Selectivity Index (SI) | Ratio of IC50 (COX-1) to IC50 (COX-2). A higher value indicates greater selectivity for COX-2. | Unitless |
In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro screening should be further evaluated in a relevant animal model of acute inflammation.
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Application Notes & Protocols: Investigating the Neuroprotective Effects of 5-Methyl-7-hydroxy-1-indanone Analogs
Introduction
The indanone scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] Notably, the approved Alzheimer's drug, Donepezil, features a 1-indanone structure, highlighting the therapeutic potential of this chemical class in neurology.[1][3] Indanone derivatives have been investigated for a range of neuroprotective properties, including the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), modulation of amyloid-beta (Aβ) aggregation, and antioxidant activities, making them promising candidates for treating multifactorial neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4][5][6][7]
This guide focuses on 5-Methyl-7-hydroxy-1-indanone analogs, a specific subclass designed to leverage the inherent neuroprotective potential of the indanone core. The strategic placement of a hydroxyl group suggests strong antioxidant capabilities, while the methyl group can modulate lipophilicity and binding affinity to target enzymes. These application notes provide the scientific rationale and detailed protocols for evaluating the neuroprotective efficacy of these compounds in relevant in vitro models of neurodegeneration.
Part 1: Mechanistic Rationale & Experimental Strategy
The neuroprotective potential of this compound analogs is likely multifactorial, targeting several interconnected pathological pathways common in neurodegenerative diseases.[8] Our experimental approach is designed to dissect these mechanisms systematically.
1.1. Core Hypothesized Mechanisms of Action
-
Antioxidant Activity & ROS Scavenging: Oxidative stress is a primary driver of neuronal damage. The phenolic hydroxyl group on the indanone ring is a prime candidate for scavenging reactive oxygen species (ROS), thereby mitigating lipid peroxidation, protein oxidation, and DNA damage.[6]
-
Mitochondrial Protection: Mitochondria are central to cell survival and are particularly vulnerable to oxidative stress.[9][10] We hypothesize that by reducing the cellular ROS burden, these analogs can prevent the collapse of the mitochondrial membrane potential (ΔΨm), preserve mitochondrial morphology, and maintain cellular energy homeostasis.
-
Promotion of Neuronal Integrity & Repair: The ultimate measure of a neuroprotective compound is its ability to preserve neuronal structure and function. We will assess the capacity of these analogs to protect against neurotoxin-induced damage and promote neurite outgrowth, a key indicator of neuronal health and plasticity.[11][12]
1.2. Experimental Workflow Overview
The following workflow provides a logical progression for screening and characterizing the neuroprotective effects of the indanone analogs. It begins with broad cellular health assays and progresses to more specific mechanistic studies.
Caption: High-level experimental workflow for evaluating indanone analogs.
Part 2: Core Experimental Protocols
These protocols are designed for use with human neuroblastoma cell lines (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived neurons, which are widely accepted models for neuroprotection studies.[13][14][15]
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
Rationale: This protocol uses 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is a cell-permeable probe that becomes highly fluorescent upon oxidation by ROS, providing a direct measure of a compound's ability to mitigate oxidative stress.[16][17]
Materials:
-
Phenol red-free cell culture medium
-
DCFH-DA (light-sensitive, prepare fresh)[16]
-
Neurotoxin (e.g., 100 µM Hydrogen Peroxide, H₂O₂)
-
Indanone analogs (stock solutions in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission: ~485/530 nm)
Procedure:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of the this compound analogs for 2-4 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
DCFH-DA Loading:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium. Protect from light.[16]
-
Remove the medium from the wells and wash once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Carefully remove the DCFH-DA solution and wash the cells gently with warm PBS.
-
Add 100 µL of medium containing the neurotoxin (e.g., H₂O₂) to the appropriate wells. For control wells, add medium without the toxin. The indanone analogs can be re-added at this step if desired.
-
Incubate for 60 minutes at 37°C.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (Ex/Em: ~485/530 nm).
Self-Validation & Controls:
-
Negative Control: Untreated, unstained cells (to measure background autofluorescence).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and the neurotoxin.
-
Positive Control: Cells treated with a known antioxidant (e.g., N-acetylcysteine) before neurotoxin exposure.[16]
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
Rationale: A high mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a key indicator of mitochondrial health.[9] A loss of ΔΨm is an early event in apoptosis. This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.
Materials:
-
TMRM dye (stock solution in DMSO)
-
Neurotoxin (e.g., 1 µM Rotenone or 10 µM CCCP as a positive control for depolarization)
-
Indanone analogs
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well imaging plates suitable for microscopy.
-
Compound Treatment: Pre-treat cells with indanone analogs for 24 hours.
-
Neurotoxin Challenge: Add the chosen neurotoxin to induce mitochondrial dysfunction and incubate for 4-6 hours.
-
TMRM Staining:
-
Prepare a fresh working solution of 20-100 nM TMRM in the culture medium.
-
Add the TMRM solution directly to the wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with warm PBS or imaging buffer.
-
Immediately acquire images using a fluorescence microscope with a rhodamine filter set. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while cells with depolarized mitochondria will show dim, diffuse fluorescence.[9]
-
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity per cell. Normalize the data to the vehicle control.
Causality & Interpretation: A preservation of TMRM fluorescence intensity in cells co-treated with an indanone analog and a neurotoxin, compared to the toxin alone, indicates that the compound protects against mitochondrial depolarization.
Protocol 3: Assessment of Neurite Outgrowth
Rationale: Neurite outgrowth is a critical process for neuronal development and repair and serves as a functional measure of neuronal health.[18] This assay quantifies the ability of indanone analogs to protect against toxin-induced neurite retraction or to promote neurite elongation.[13][19]
Materials:
-
Cell line capable of differentiation (e.g., Neuro-2a, SH-SY5Y, or iPSC-derived neurons).[13][18]
-
Differentiation-inducing agent (e.g., Retinoic Acid for SH-SY5Y).[18]
-
Primary antibody: anti-β-III tubulin.
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-Content Imaging System and analysis software.
Procedure:
-
Plating for Differentiation: Plate cells on coated 96-well imaging plates (e.g., Poly-D-Lysine or Laminin).[13][19]
-
Induce Differentiation: Culture cells in a low-serum medium containing a differentiating agent (e.g., 10 µM retinoic acid) for 3-5 days to allow neurites to form.
-
Treatment:
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature.[21]
-
-
Image Acquisition & Analysis:
-
Acquire images using a high-content imaging system.
-
Use the system's software to automatically identify cell bodies (from DAPI stain) and trace neurites (from β-III tubulin stain).
-
Key metrics to quantify include: total neurite length per neuron, number of neurite branches, and number of viable neurons.[18]
-
Proposed Neuroprotective Signaling Pathway
The following diagram illustrates the hypothesized points of intervention for this compound analogs in a neurodegenerative context.
Caption: Hypothesized mechanism of action for the indanone analogs.
Part 3: Data Presentation & Expected Outcomes
Quantitative data from these experiments should be organized to facilitate comparison between different analog concentrations and controls.
Table 1: Representative Data for a Lead Indanone Analog
| Assay Parameter | Neurotoxin Only (Vehicle) | Analog (1 µM) + Neurotoxin | % Protection / Improvement |
| Cell Viability (% of Control) | 52% | 85% | 63% |
| Relative ROS Levels (RFU) | 45,000 | 18,000 | 60% Reduction |
| Mitochondrial Potential (% of Control) | 40% | 78% | 95% Preservation |
| Neurite Length per Neuron (µm) | 35 µm | 80 µm | 128% Increase |
Data are hypothetical and for illustrative purposes only.
The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols outlined in this guide provide a robust framework for assessing the efficacy of these analogs by systematically evaluating their antioxidant properties, their capacity to preserve mitochondrial function, and their ultimate impact on neuronal health and integrity. By following this multi-pronged approach, researchers can effectively identify and validate lead candidates for further preclinical development in the fight against neurodegenerative diseases.
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Application Notes and Protocols for the Evaluation of the Antimicrobial Activity of 5-Methyl-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties[1][2]. The versatility of this structural motif allows for a diverse range of chemical modifications, leading to compounds with potent and selective pharmacological profiles. While the broader class of indanones has been explored for its therapeutic potential, the specific antimicrobial characteristics of many derivatives, such as 5-Methyl-7-hydroxy-1-indanone, remain to be fully elucidated.
These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial activity of this compound. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation[3][4][5][6][7][8][9]. This guide is designed to empower researchers to not only determine the efficacy of this novel compound but also to delve into its potential mechanisms of action, a critical step in the drug development pipeline.
While specific data on this compound is limited, related compounds such as 4-hydroxy-7-methyl-1-indanone have been isolated from natural sources and shown to possess antibacterial activity. This provides a strong rationale for the thorough investigation of the antimicrobial potential of other substituted indanones. The synthesis of 5-hydroxy-1-indanone and its derivatives has been described through various methods, often involving intramolecular Friedel-Crafts acylation or multi-step reactions from precursors like 2,6-dibromophenol[10]. These synthetic routes provide a basis for obtaining the necessary quantities of this compound for the biological assays outlined below.
Core Methodologies for Antimicrobial Susceptibility Testing
The cornerstone of evaluating a potential new antimicrobial agent lies in determining its potency against a panel of clinically relevant microorganisms. The two primary metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period[11][12]. It is the most widely used indicator of an antimicrobial's effectiveness.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[13][14][15]. The MBC provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the principles outlined by CLSI and EUCAST for broth microdilution testing[11][16].
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
Bacterial Strains: Use a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is recommended for most non-fastidious bacteria[17].
-
Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer (optional), incubator.
2. Inoculum Preparation:
a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
b. Transfer the colonies to a tube containing sterile saline or MHB.
c. Vortex to create a uniform suspension.
d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
e. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[16][18].
3. Assay Procedure:
a. In a 96-well plate, add 100 µL of MHB to all wells except the first column.
b. Add 200 µL of the highest concentration of the test compound to the first well of each row to be tested.
c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
d. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
e. Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
4. Incubation and Interpretation:
a. Cover the plate and incubate at 37°C for 16-24 hours.
b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye[12].
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay[1][19].
1. Procedure:
a. From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
b. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
c. Incubate the agar plates at 37°C for 24 hours.
2. Interpretation:
a. Count the number of colonies on each spot.
b. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum[15].
Data Presentation
Summarize the MIC and MBC values in a clear, tabular format for easy comparison across different microbial strains.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus | ATCC 29213 | |||
| E. coli | ATCC 25922 | |||
| ... | ... |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Elucidating the Mechanism of Action
Once the antimicrobial activity of this compound is established, the next critical step is to investigate its mechanism of action. Antimicrobial compounds typically exert their effects through a limited number of pathways[20][21][22].
Caption: Potential mechanisms of antimicrobial action for this compound.
Protocol 3: Assessing Bacterial Membrane Disruption
Damage to the bacterial cell membrane is a common mechanism for many antimicrobial agents. This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes[23][24][25][26].
1. Principle:
The LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar assays use two nucleic acid stains: SYTO® 9 and propidium iodide (PI). SYTO® 9 penetrates all bacterial membranes and stains the cells green. PI only enters cells with damaged membranes, quenching the SYTO® 9 fluorescence and staining the cells red[23].
2. Procedure:
a. Treat a bacterial suspension with this compound at concentrations around the MIC and MBC.
b. Incubate for a defined period.
c. Add the SYTO® 9 and PI dyes according to the manufacturer's instructions.
d. Analyze the samples using fluorescence microscopy or a fluorescence plate reader.
3. Interpretation:
An increase in red fluorescence in the treated samples compared to the untreated control indicates membrane damage.
Protocol 4: Investigating Inhibition of Macromolecular Synthesis
To determine if this compound inhibits the synthesis of key macromolecules like proteins or DNA, in vitro assays can be employed.
1. Protein Synthesis Inhibition:
a. Principle: Cell-free transcription/translation systems can be used to assess the effect of a compound on protein synthesis[27][28][29][30][31]. A reporter gene, such as luciferase or β-galactosidase, is transcribed and translated in vitro, and the activity of the resulting protein is measured.
b. Procedure: i. Set up an in vitro transcription/translation reaction using a commercial kit (e.g., E. coli S30 extract). ii. Add plasmid DNA encoding the reporter gene. iii. Add varying concentrations of this compound. iv. Incubate and then measure the reporter protein activity (e.g., luminescence for luciferase).
c. Interpretation: A dose-dependent decrease in reporter activity suggests inhibition of protein synthesis.
2. DNA Replication Inhibition:
a. Principle: While more complex to assay directly, the effect on DNA replication can be inferred through various methods, including monitoring the incorporation of labeled nucleotides or using specific assays that target components of the replication machinery[32][33][34][35][36].
b. General Approach: A common initial screen involves assessing the compound's ability to induce the SOS response in bacteria, which is often triggered by DNA damage or replication stress. This can be monitored using reporter strains where a gene like sulA is fused to a reporter gene like lacZ.
c. Interpretation: Induction of the SOS response can indicate interference with DNA replication.
Conclusion and Future Directions
These application notes provide a foundational framework for the comprehensive evaluation of the antimicrobial properties of this compound. By following these standardized protocols, researchers can generate reliable data on its spectrum of activity, potency, and potential mechanisms of action. Positive findings from these initial screens would warrant further investigation, including time-kill kinetic studies, resistance development assays, and in vivo efficacy studies in animal models of infection. The exploration of novel indanone derivatives like this compound holds promise for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.
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The Strategic Utility of 5-Methyl-7-hydroxy-1-indanone as a Precursor for Medicinally Relevant Heterocyclic Scaffolds
Introduction: The Versatility of the Indanone Core
In the landscape of medicinal chemistry and drug discovery, the 1-indanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules.[1] Its rigid bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. Among the diverse array of substituted indanones, 5-methyl-7-hydroxy-1-indanone stands out as a particularly versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of a reactive ketone, a nucleophilic hydroxyl group, and an aromatic ring amenable to substitution makes it a powerful building block for generating molecular diversity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of medicinally relevant heterocyclic systems, including indeno[1,2-c]pyrazoles, indeno[1,2-d]isoxazoles, and indeno[1,2-d]pyrimidines.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The ketone at the 1-position is the primary site for condensation reactions with binucleophilic reagents, leading to the formation of fused heterocyclic rings. The hydroxyl group at the 7-position can be leveraged for further functionalization or can influence the electronic properties of the aromatic ring, impacting reaction outcomes. The methyl group at the 5-position provides a subtle yet important steric and electronic contribution.
A generalized workflow for the synthesis of heterocyclic derivatives from this compound is depicted below.
Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.
Application 1: Synthesis of Indeno[1,2-c]pyrazoles
Indeno[1,2-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their potential as anticancer agents.[2][3] The synthesis of these scaffolds from 1-indanones typically involves a condensation reaction with hydrazine derivatives.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through an initial condensation of the hydrazine with the ketone of the indanone to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrazole ring fused to the indene core. The acidic or basic conditions employed can influence the rate of both the initial condensation and the subsequent cyclization.
Caption: Reaction scheme for the synthesis of an indeno[1,2-c]pyrazole derivative.
Detailed Experimental Protocol: Synthesis of 6-Methyl-8-hydroxy-1,4-dihydroindeno[1,2-c]pyrazole
This protocol is adapted from general procedures for the synthesis of indenopyrazoles from 1-indanones.[4]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-methyl-8-hydroxy-1,4-dihydroindeno[1,2-c]pyrazole.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 6-Methyl-8-hydroxy-1,4-dihydroindeno[1,2-c]pyrazole | C₁₁H₁₀N₂O | 186.21 | 75-85 |
Characterization data (¹H NMR, ¹³C NMR, MS) should be obtained to confirm the structure of the final product.
Application 2: Synthesis of Indeno[1,2-d]isoxazoles
Fused isoxazoles are another important class of heterocyclic compounds with a wide range of pharmacological properties.[5] The synthesis of indeno[1,2-d]isoxazoles from 1-indanones can be achieved through a condensation reaction with hydroxylamine.
Scientific Rationale and Mechanistic Insight
The reaction begins with the formation of an oxime from the ketone of the indanone and hydroxylamine.[6] Subsequent acid-catalyzed Beckmann rearrangement or a related cyclization pathway can lead to the formation of the fused isoxazole ring. The specific reaction conditions, particularly the choice of acid catalyst, can be crucial in directing the reaction towards the desired product. A protocol for the synthesis of 7-hydroxy-4-methyl-1-indanone oxime has been reported, which is the key intermediate in this synthesis.[7]
Caption: Reaction scheme for the synthesis of an indeno[1,2-d]isoxazole derivative.
Detailed Experimental Protocol: Synthesis of 6-Methyl-8-hydroxy-1,4-dihydroindeno[1,2-d]isoxazole
This protocol is based on the oximation of a similar hydroxyindanone and general methods for isoxazole synthesis.[7]
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and potassium carbonate (2.0 eq) in methanol.
-
Reflux the mixture for 30 minutes to generate free hydroxylamine in situ.
-
Cool the mixture and add this compound (1.0 eq).
-
Reflux the reaction mixture for 5-7 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-methyl-8-hydroxy-1,4-dihydroindeno[1,2-d]isoxazole.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 6-Methyl-8-hydroxy-1,4-dihydroindeno[1,2-d]isoxazole | C₁₁H₉NO₂ | 187.19 | 70-80 |
Confirmation of the product structure should be performed using standard analytical techniques.
Application 3: Synthesis of Indeno[1,2-d]pyrimidines
Indeno[1,2-d]pyrimidine derivatives are known to possess a range of biological activities, including anticancer properties.[8][9] Their synthesis from 1-indanones can be accomplished through a multicomponent reaction, such as a modified Biginelli reaction, involving an aldehyde and urea or thiourea.
Scientific Rationale and Mechanistic Insight
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. In this case, the 1-indanone acts as the ketone component. The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps to form the fused pyrimidine ring. The use of thiourea in place of urea will yield the corresponding thioxo-pyrimidine derivative.
Caption: One-pot synthesis of indeno[1,2-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Aryl-7-methyl-9-hydroxy-2-thioxo-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidin-5-one
This protocol is an adaptation of the one-pot synthesis of tricyclic indeno[1,2-d]pyrimidine derivatives.[8]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Thiourea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and thiourea (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 8-10 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
Expected Yield and Characterization:
| Compound | Molecular Formula (for benzaldehyde) | Molecular Weight (for benzaldehyde) | Expected Yield (%) |
| 4-Phenyl-7-methyl-9-hydroxy-2-thioxo-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidin-5-one | C₁₈H₁₄N₂O₂S | 322.38 | 65-75 |
Full characterization of the synthesized compound is essential for structural confirmation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of indeno[1,2-c]pyrazoles, indeno[1,2-d]isoxazoles, and indeno[1,2-d]pyrimidines. The strategic functionalization of the resulting heterocyclic scaffolds can lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. Further exploration of the reactivity of the hydroxyl group and the aromatic ring of the indanone precursor can open up new avenues for creating even greater molecular diversity, solidifying the importance of this compound in modern drug discovery programs.
References
-
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. (2022). PMC. [Link]
-
Synthesis and CNS activity of some new substituted indeno [1,2-c] pyrazoles. (n.d.). PubMed. [Link]
-
Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. (n.d.). Organic Syntheses Procedure. [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. (n.d.). Allied Business Academies. [Link]
-
ChemInform Abstract: Synthesis of New Indeno[1,2-c]pyrazole-Based Heterocycles and Evaluation of Their Protective Effect Against DNA Damage Induced by Bleomycin-Iron. (2012). ResearchGate. [Link]
-
Synthesis of 7-hydroxy-4-methyl-1-indanone oxime. (n.d.). PrepChem.com. [Link]
-
Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer. (2015). Allied Academies. [Link]
-
Synthesis, biological evaluation and molecular docking studies of indeno [1, 2-c] pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2). (2021). PubMed. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. [Link]
-
Easy, Metal-Free Synthesis for Bioactive Heterocycles. (2024). ChemistryViews. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC. [Link]
-
15 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Reaction of 5 and 6 with hydrazine hydrate. (n.d.). ResearchGate. [Link]
-
Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024). PMC. [Link]
-
Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. (2022). PMC. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC. [Link]
-
(PDF) Synthesis of some new indeno-indoles. (2000). ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
- Preparation method of 5-hydroxy-1-indanone. (2016).
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- 3. Synthesis, biological evaluation and molecular docking studies of indeno [1, 2-c] pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-7-hydroxy-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-Methyl-7-hydroxy-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is grounded in mechanistic understanding and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic strategy for preparing this compound?
A1: The most prevalent and robust strategy involves a two-stage process. First, an intramolecular Friedel-Crafts acylation is performed to construct the indanone core, typically starting from a precursor with a protected hydroxyl group (e.g., a methoxy group). This is followed by a deprotection step (demethylation) to reveal the final 7-hydroxy functionality. This sequence is necessary because the free hydroxyl group is incompatible with the strong Lewis acids used in Friedel-Crafts reactions.
Q2: Why is the intramolecular Friedel-Crafts acylation the preferred method for forming the indanone ring?[1][2][3]
A2: The intramolecular Friedel-Crafts acylation is a powerful and direct method for forming the five-membered ring of the indanone system.[1][2] It involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[3][4] This reaction is highly efficient for creating the necessary carbon-carbon bond under the promotion of a Lewis acid or superacid catalyst. While other methods like the Nazarov cyclization exist, the Friedel-Crafts pathway is often more reliable and scalable for this specific substitution pattern.[2][5]
Q3: What are the critical starting materials for this synthesis?
A3: The key precursor is typically 3-(3-methoxy-5-methylphenyl)propanoic acid . The methoxy group serves as a protecting group for the eventual 7-hydroxy moiety, and its electron-donating nature, along with the methyl group, activates the aromatic ring for the electrophilic cyclization. This precursor itself needs to be synthesized, often from 3,5-dimethylanisole or a related compound.
Q4: How does the substitution pattern on the aromatic ring influence the cyclization and final yield?
A4: The substitution pattern is critical for directing the intramolecular acylation. In the precursor, 3-(3-methoxy-5-methylphenyl)propanoic acid, the methoxy and methyl groups are ortho- and para-directing. The cyclization is desired at the C2 position (ortho to the methoxy group and meta to the methyl group). However, a potential side reaction is the formation of the regioisomeric 7-methyl-5-hydroxy-1-indanone , where cyclization occurs at the C6 position (ortho to the methyl group). The choice of catalyst and reaction conditions can influence the ratio of these isomers.[6]
Q5: What are the best analytical methods for monitoring the reaction progress and purity of the final product?
A5: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the disappearance of starting material and the appearance of the product.[7] It's essential for determining reaction completion.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation of the intermediate and final product. It can definitively distinguish between the desired product and any regioisomers by analyzing the aromatic proton splitting patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the crude mixture and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity and for separating closely related isomers if necessary.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Issue Encountered | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Yield in Friedel-Crafts Cyclization | Moisture Contamination: Lewis acid catalysts (e.g., AlCl₃, TiCl₄) are extremely sensitive to water, which leads to their deactivation.[8] | Action: Ensure all glassware is oven-dried, and all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Catalyst Activity: The catalyst may be old or improperly stored. Polyphosphoric acid (PPA) can also lose its efficacy if it has absorbed too much water. | Action: Use a fresh, unopened bottle of the Lewis acid or PPA. If using PPA, ensure it is viscous and properly heated to drive the reaction. | |
| Sub-optimal Temperature: The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can cause decomposition or polymerization.[9] | Action: Gradually increase the reaction temperature while monitoring via TLC. For PPA-mediated cyclizations, temperatures around 80-100°C are common. For stronger Lewis acids, the reaction may proceed at lower temperatures. | |
| Formation of Undesired Regioisomer (7-Methyl-5-hydroxy-1-indanone) | Reaction Kinetics vs. Thermodynamics: Strong Lewis acids like AlCl₃ at higher temperatures can favor the thermodynamically more stable product, which may not be the desired regioisomer.[8] | Action: Experiment with milder Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids. Varying the solvent can also influence regioselectivity; for instance, nitromethane has been shown to improve selectivity in some cases.[1] Lowering the reaction temperature may favor the kinetically controlled product. |
| Incomplete Demethylation of the Methoxy Group | Insufficient Demethylating Agent: Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are consumed stoichiometrically and can be quenched by trace moisture. | Action: Increase the molar equivalents of the demethylating agent (e.g., use 2-3 equivalents of BBr₃). Ensure the reaction is performed under strictly anhydrous conditions. |
| Reaction Time or Temperature is Too Low: Ether cleavage can be a slow process, especially if sterically hindered. | Action: Extend the reaction time and monitor carefully by TLC until the starting methoxy-indanone is fully consumed. If the reaction stalls, a modest increase in temperature may be required. | |
| Difficult Purification of Final Product | Similar Polarity of Product and Byproducts: Regioisomers and unreacted starting materials can have very similar polarities, making chromatographic separation challenging.[8] | Action: Optimize column chromatography by using a shallow solvent gradient. If isomers are the issue, preparative HPLC may be necessary.[8] Alternatively, explore fractional crystallization from different solvent systems (e.g., ethyl acetate/hexanes), as isomers can sometimes have different crystalline properties.[8] |
| Product Oiling Out: The product fails to crystallize from the purification solvent. | Action: Try adding a non-polar co-solvent (e.g., hexanes or pentane) to a solution of the product in a more polar solvent (e.g., ethyl acetate or dichloromethane) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.[10] |
Visualized Synthetic Workflow
The overall process can be visualized as a two-step sequence. The first step is the critical ring-forming reaction, and the second is the deprotection to yield the target molecule.
Caption: General two-stage workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from 3-(3-methoxy-5-methylphenyl)propanoic acid. Safety Note: This procedure involves strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Part 1: Intramolecular Friedel-Crafts Acylation
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting acid). Begin stirring and heat the PPA to 80-90°C in an oil bath to reduce its viscosity.
-
Reagent Addition: Once the PPA is mobile, slowly add 3-(3-methoxy-5-methylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA. Use a glass rod to aid addition if necessary.
-
Reaction: Stir the mixture vigorously at 90°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This quench is highly exothermic.
-
Extraction: Once the ice has melted, the aqueous mixture will contain a precipitate of the crude product. Extract the mixture three times with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 5-Methyl-7-methoxy-1-indanone. The product can be purified by column chromatography at this stage or used directly in the next step if sufficiently pure.
Part 2: Demethylation to this compound
-
Preparation: In an oven-dried, 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve the crude 5-Methyl-7-methoxy-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.5 - 2.0 eq, typically 1.0 M in DCM) dropwise to the stirred solution. A color change is often observed.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction back to 0°C and slowly quench by adding methanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a gradient elution, e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) to yield the pure this compound.
Visualizing the Friedel-Crafts Mechanism
The core ring-forming step proceeds through a classic electrophilic aromatic substitution mechanism.
Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.
References
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones. BenchChem.
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis. BenchChem.
- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Cravotto, G., et al. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
- BenchChem. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. BenchChem.
- Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
- EvitaChem. (n.d.). Buy 5-Methyl-1-indanone. EvitaChem.
- BenchChem. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. BenchChem.
- Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal.
- Google Patents. (n.d.). A kind of method for preparing 5-hydroxy-1-indanone. Google Patents.
- ChemicalBook. (n.d.). 5-Hydroxy-1-indanone synthesis. ChemicalBook.
- Guidechem. (n.d.). This compound 68293-32-3 wiki. Guidechem.
- Google Patents. (n.d.). Preparation method of 5-hydroxy-1-indanone. Google Patents.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Organic Syntheses. (n.d.). Preparation of 1-Indanone Oxime. Organic Syntheses Procedure.
- ResearchGate. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate.
- Guidechem. (n.d.). How can 7-HYDROXY-1-INDANONE 97 be synthesized more efficiently?. Guidechem.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Google Patents. (n.d.). Preparation method of 7-hydroxy-1-indanone. Google Patents.
- The Malaysian Journal of Analytical Sciences. (2011). A simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. The Malaysian Journal of Analytical Sciences.
- BenchChem. (2025). Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis. BenchChem.
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- 10. ukm.my [ukm.my]
Technical Support Center: Purification of 5-Methyl-7-hydroxy-1-indanone
Welcome to the technical support center for the purification of 5-Methyl-7-hydroxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various biologically active molecules. Achieving high purity is critical for downstream applications, ensuring reaction specificity and avoiding the introduction of unwanted side products. The purification of this compound, like many substituted indanones, can present several challenges, including the removal of structurally similar impurities, regioisomers, and colored byproducts. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Oily Product Instead of Crystals During Recrystallization
Question: I am attempting to recrystallize my crude this compound, but it is "oiling out" and not forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" during recrystallization is a common issue that occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Several factors can contribute to this phenomenon:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, preventing crystal lattice formation.
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Cooling Rate: Cooling the solution too rapidly can lead to a sudden drop in solubility, causing the compound to separate as a supercooled liquid rather than forming well-defined crystals.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If you are using a single solvent, try a binary solvent system. For a compound like this compound, which has both polar (hydroxyl) and non-polar (aromatic and alkyl) functionalities, a mixture of a polar and a non-polar solvent can be effective. A good starting point would be a mixture of ethyl acetate and a hydrocarbon solvent like hexanes or heptane. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (hexanes) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should promote crystallization.
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
"Seed" the Solution: If slow cooling does not induce crystallization, add a small, pure crystal of this compound (if available) to the cooled, supersaturated solution. This "seed crystal" provides a nucleation site for crystal growth.
-
Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization.
Issue 2: Persistent Yellow or Brown Color in the Final Product
Question: After purification by column chromatography, my this compound is still a pale yellow/brown solid. How can I obtain a colorless product?
Answer:
A persistent color in your purified product often indicates the presence of highly conjugated or oxidized impurities that co-elute with your compound of interest.
Causality and Solutions:
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can form colored quinone-type structures. This can be exacerbated by exposure to air and light, especially under basic conditions.
-
Chromatographic Artifacts: Some impurities may have very similar polarities to your product, making separation by standard column chromatography challenging.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethyl acetate or ethanol). Add a small amount (typically 1-2% by weight) of activated carbon to the solution and heat it at reflux for a short period (10-15 minutes). The activated carbon will adsorb many of the colored impurities. Hot filter the solution through a pad of celite to remove the carbon, and then proceed with recrystallization. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can improve the separation of closely eluting compounds. For instance, instead of a fixed ratio of ethyl acetate/hexane, try a gradient starting with a low percentage of ethyl acetate and gradually increasing the polarity.
-
Stationary Phase: Consider using a different stationary phase. If you are using standard silica gel, which is acidic, it can sometimes cause degradation of sensitive compounds. Neutral alumina may be a better option.
-
-
Chemical Treatment: In some cases, a dilute solution of a reducing agent, such as sodium bisulfite, can be used during the workup to reduce colored oxidized byproducts back to their colorless forms. This should be done cautiously and followed by thorough purification to remove the reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude this compound?
A1: For most synthetic preparations of this compound, a combination of recrystallization and column chromatography is often the most effective approach.
-
Recrystallization is an excellent first step for removing bulk impurities, especially if the crude product is relatively clean (>80% purity). A common and effective solvent for recrystallizing similar hydroxy indanones is ethyl acetate [1]. You can also explore binary solvent systems like ethyl acetate/hexanes.
-
Column chromatography is ideal for separating closely related impurities, such as regioisomers or byproducts with similar polarities. A typical eluent system for indanones is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or acetone.
The choice between starting with recrystallization or column chromatography depends on the nature and quantity of the impurities. If the crude product is a solid with a significant amount of the desired compound, recrystallization is a good first pass. If it is an oil or a complex mixture, column chromatography is likely the better starting point.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques should be used to confidently assess the purity of your final product.
| Technique | Purpose | Expected Observations for Pure Product |
| Melting Point | A sharp melting point range indicates high purity. | The melting point for the related 5-hydroxy-1-indanone is reported to be around 175 °C (decomposes)[2]. A broad melting range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | To quickly check for the presence of impurities. | A single, well-defined spot should be observed in multiple solvent systems. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and identify any impurities. | ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant unidentifiable peaks. |
| High-Performance Liquid Chromatography (HPLC) | To obtain a quantitative measure of purity. | A single major peak with a purity of >98% is typically desired for pharmaceutical applications. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The mass spectrum should show the correct molecular ion peak. |
Q3: What are the likely impurities I might encounter?
A3: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Regioisomers: Depending on the cyclization strategy, other isomers may be formed. For example, in the synthesis of related hydroxy indanones, the formation of both 5-hydroxy and 7-hydroxy isomers has been reported, which can be difficult to separate[3].
-
Over-alkylation or Incomplete Demethylation Products: If a methoxy precursor is used, you may have residual methoxy-indanone or byproducts from side reactions.
-
Decomposition Products: As a phenolic compound, this compound can be susceptible to oxidation or other forms of degradation, especially if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The flask can be gently heated on a hot plate in a fume hood.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical starting point would be 100% hexanes, gradually moving to a mixture of hexanes and ethyl acetate (e.g., 9:1, then 8:2, and so on).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
References
-
National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity - PMC. [Link]
- Google Patents. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
- Google Patents.
-
Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
-
PubChem. 5-Hydroxy-1-indanone. [Link]
-
Chemsrc. 5-Hydroxy-1-indanone | CAS#:3470-49-3. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Aladdin Scientific. 7-Hydroxy-6-methyl-1-indanone, 1 gram, Technical Grade. [Link]
-
Organic Syntheses. PREPARATION OF 1-INDANONE OXIME AND ITS BECKMANN REARRANGEMENT TO DIHYDROCARBOSTYRIL. [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
-
PubChem. 7-Hydroxy-1-indanone. [Link]
- Google Patents.
-
Wikipedia. 1-Indanone. [Link]
-
Sciencemadness.org. Contaminated 1-indanone sample. [Link]
-
SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC. [Link]
Sources
Troubleshooting Friedel-Crafts reaction for 5-Methyl-7-hydroxy-1-indanone
Welcome to the technical support center for the synthesis of 5-Methyl-7-hydroxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related indanone scaffolds. Indanones are critical building blocks in medicinal chemistry, and their efficient synthesis is paramount. The intramolecular Friedel-Crafts acylation is a cornerstone method for their preparation, but it is not without its challenges, particularly with substituted aromatic precursors.[1][2]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles in a direct question-and-answer format to address common issues encountered in the laboratory.
Core Reaction: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound typically proceeds via the acid-catalyzed cyclization of 3-(3-hydroxy-5-methylphenyl)propanoic acid. The reaction involves the formation of an electrophilic acylium ion which is then attacked by the electron-rich aromatic ring to form the five-membered ketone ring.[1] The choice of acid catalyst is critical and significantly influences reaction efficiency and outcome.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of this compound.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
Low conversion is a frequent issue and can often be traced back to several key factors.
-
Cause A: Catalyst Inactivity or Insufficient Amount
-
Explanation: Many catalysts for Friedel-Crafts reactions, especially Lewis acids like AlCl₃ and Brønsted acids like polyphosphoric acid (PPA), are highly sensitive to moisture.[3] Water will hydrolyze and deactivate the catalyst. Furthermore, the phenolic hydroxyl group and the product ketone's carbonyl group can coordinate with Lewis acid catalysts, effectively sequestering them.[4][5] This means that for Lewis acids, a stoichiometric amount or more is often required.[5] PPA, a polymeric Brønsted acid, is less susceptible to this specific coordination issue but must be anhydrous and is often used in large excess to act as both catalyst and solvent.[6][7][8]
-
Solution:
-
Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
For Lewis acid catalysis, increase the catalyst loading to greater than 1 equivalent.
-
When using PPA, ensure it is of good quality and use a significant weight excess (e.g., 10-20 times the weight of the substrate).[9]
-
-
-
Cause B: Sub-Optimal Reaction Temperature
-
Explanation: Intramolecular cyclization has a significant activation energy barrier. Reactions performed at room temperature or with insufficient heating may not proceed.[10] PPA-catalyzed cyclizations, in particular, often require elevated temperatures (80-180°C) to proceed efficiently.[9][11] However, excessively high temperatures can lead to charring and decomposition.
-
Solution: Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates (e.g., 80-100°C for PPA) and gradually increase if conversion remains low, while monitoring for decomposition.[9]
-
-
Cause C: Deactivation of the Aromatic Ring
-
Explanation: While the hydroxyl and methyl groups are activating, the phenolic oxygen can coordinate with strong Lewis acids.[4] This coordination can reduce the electron-donating ability of the hydroxyl group, thereby deactivating the ring towards electrophilic attack. This is a primary reason why Brønsted acids like PPA or methanesulfonic acid (MSA) are often preferred for acylating phenols.[6][12]
-
Solution: Switch from a strong Lewis acid catalyst (AlCl₃) to a strong Brønsted acid like PPA, MSA, or triflic acid, which are known to be effective for cyclizing 3-arylpropionic acids.[1][12]
-
Q2: I've isolated a product, but it's not the correct isomer. Why am I getting 5-hydroxy-7-methyl-1-indanone instead?
The formation of regioisomers is a classic challenge in the synthesis of polysubstituted aromatic compounds.
-
Explanation of Regiochemistry: The intramolecular acylation can occur at two possible positions on the aromatic ring: C2 (ortho to the hydroxyl, para to the methyl) or C6 (ortho to both the hydroxyl and methyl groups).
-
The hydroxyl group is a powerful ortho-, para-directing group. It strongly activates the positions ortho and para to it.
-
The methyl group is a weaker ortho-, para-directing group. Cyclization to form the desired 7-hydroxy-5-methyl-1-indanone requires attack at the C6 position. Cyclization to form the undesired 5-hydroxy-7-methyl-1-indanone occurs via attack at the C2 position. Given that C2 is para to the activating methyl group and C6 is ortho to it, electronic factors can favor the formation of a mixture. However, the hydroxyl group's directing effect is dominant. Attack ortho to a hydroxyl group is common, but steric hindrance from the adjacent propyl chain and the methyl group can influence the outcome. Some literature reports that the cyclization of 3-(3-hydroxyphenyl)propanoic acid with PPA yields a mixture of 7-hydroxy- and 5-hydroxy-1-indanone, making separation difficult.[11]
-
-
Solution:
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Experiment with different Brønsted acids (PPA vs. MSA) or Lewis acids to see if the isomer ratio can be improved.
-
Protecting Groups: A more robust, though longer, strategy is to use a protecting group for the hydroxyl function. By temporarily replacing the hydroxyl with a group that has different directing effects or can be used to introduce other substituents strategically, you may be able to force the desired regiochemistry.
-
Chromatographic Separation: If a mixture is unavoidable, developing a robust purification method (e.g., column chromatography or recrystallization) is essential.[13]
-
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What's happening?
Decomposition and side reactions are common, especially under harsh acidic conditions and high temperatures.
-
Cause A: Intermolecular Reaction/Polymerization
-
Explanation: At high concentrations, the acylium ion intermediate of one molecule can be attacked by the aromatic ring of another molecule, leading to dimers and polymers instead of the desired intramolecular cyclization.[14]
-
Solution: Run the reaction at a higher dilution. While this may seem counterintuitive for an intramolecular reaction, it can disfavor the intermolecular pathway.
-
-
Cause B: Competitive O-Acylation
-
Explanation: Phenols are bidentate nucleophiles and can react on either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation) to form an ester.[4][15] While intramolecular C-acylation is generally thermodynamically favored, O-acylation can occur, especially under kinetic control. The resulting lactone could potentially undergo further reactions.
-
Solution: Using a large excess of a strong acid catalyst (like PPA or AlCl₃) can promote the Fries rearrangement of any O-acylated intermediate back to the C-acylated product, driving the reaction toward the thermodynamically more stable indanone.[15]
-
Recommended Experimental Protocol
This protocol is based on established methods for the intramolecular cyclization of substituted 3-phenylpropanoic acids using polyphosphoric acid (PPA).[9][11]
Synthesis of this compound via PPA Cyclization
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3-hydroxy-5-methylphenyl)propanoic acid (1.0 equivalent).
-
Catalyst Addition: Add polyphosphoric acid (PPA) in a quantity that is approximately 10-15 times the weight of the starting acid. The PPA should be sufficiently fluid to allow for stirring.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. The viscosity of the PPA will decrease upon heating, allowing for better mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Extraction: Once the ice has melted and the PPA is fully hydrolyzed, transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.[13]
Comparative Data & Catalyst Selection
The choice of catalyst is paramount for a successful reaction. The following table summarizes common choices for intramolecular Friedel-Crafts acylations.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-180°C, neat (used as solvent)[9][11] | Effective for phenolic substrates; relatively inexpensive. | Highly viscous; workup can be difficult; requires high temperatures.[7] |
| Methanesulfonic Acid (MSA) | 25-100°C, often with P₂O₅[12] | Easy to handle liquid; strong acid. | Can cause sulfonation as a side reaction at high temperatures. |
| Triflic Acid (TfOH) | 0-25°C, in CH₂Cl₂[1] | Very powerful catalyst; allows for lower reaction temperatures. | Expensive; corrosive. |
| Aluminum Chloride (AlCl₃) | 0-25°C, in CH₂Cl₂ or CS₂ | Strong Lewis acid; widely available. | Requires >1 equivalent; sensitive to moisture; complexes with hydroxyl and carbonyl groups, deactivating the ring.[3][4] |
| Metal Triflates (e.g., Yb(OTf)₃) | High temperatures, in high-boiling solvents[16][17] | Can be catalytic; reusable in some systems. | Often require higher temperatures; may be less effective than strong Brønsted acids. |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common experimental issues.
Caption: A workflow for troubleshooting indanone synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Synthesis of Indanones.
-
Cravotto, G., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(8), 1279. Available at: [Link]
-
ResearchGate. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Anhydride.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
-
KPL, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 7(1), 1-38. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth., 89, 115. Available at: [Link]
- Benchchem. (n.d.). Improving the yield of the Friedel-Crafts acylation for substituted phenols.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals.
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]
- Google Patents. (n.d.). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
-
ACS Publications. (1980). Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one. The Journal of Organic Chemistry, 45(16), 3379–3380. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 21, 1-10. Available at: [Link]
-
University of Calgary. (n.d.). Friedel-Crafts limitations. Retrieved from [Link]
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly, 150(5), 827-841. Available at: [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.
-
Organic Syntheses. (n.d.). Procedure for the preparation of 1-indanone oxime. Retrieved from [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccsenet.org [ccsenet.org]
- 8. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-7-hydroxy-1-indanone
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and optimization of 5-Methyl-7-hydroxy-1-indanone. The content is structured to address practical challenges encountered in the laboratory, with a focus on the scientific principles underlying the recommended solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am attempting the synthesis of this compound via a Friedel-Crafts cyclization of a protected precursor, but I am getting very low yields or none of the desired product. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the precursor quality, the cyclization step, or the deprotection of the hydroxyl group. A common and effective strategy involves the use of a methoxy group to protect the phenol during the harsh Friedel-Crafts reaction.
Likely Causes and Solutions:
-
Poor Quality of the Precursor (3-(3-methoxy-5-methylphenyl)propanoic acid):
-
Cause: Incomplete synthesis or purification of the starting material can introduce impurities that inhibit the cyclization reaction.
-
Solution: Ensure the precursor is of high purity. Characterize it thoroughly using ¹H NMR and melting point analysis before proceeding. If necessary, purify the precursor by recrystallization or column chromatography.
-
-
Inefficient Friedel-Crafts Cyclization:
-
Cause: The choice and quality of the Lewis acid catalyst are critical. Inactive or hydrated Lewis acids will fail to promote the reaction. Insufficiently strong acidic conditions will also lead to incomplete reaction.
-
Solution:
-
Catalyst Selection: Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative. If using a Lewis acid like aluminum chloride (AlCl₃), ensure it is fresh and handled under strictly anhydrous conditions.
-
Reaction Conditions: For PPA, temperatures between 80-100°C are typically required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Anhydrous Conditions: Moisture will quench the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Deprotection of the Methoxy Group:
-
Cause: Incomplete cleavage of the methyl ether will result in a low yield of the final phenolic product. The choice of deprotecting agent and reaction conditions is crucial.
-
Solution: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. Use of other reagents like strong, hot hydroiodic acid (HI) can also be effective but may be less suitable for molecules with other sensitive functional groups.[1] Ensure the reaction goes to completion by monitoring with TLC.
-
-
Product Degradation:
-
Cause: The phenolic product can be susceptible to oxidation, especially under basic conditions or in the presence of air.
-
Solution: Work up the deprotection reaction under mildly acidic or neutral conditions. Use degassed solvents where possible and consider storing the purified product under an inert atmosphere.
-
Issue 2: Formation of an Impure Product Containing a Regioisomer
Question: My final product shows contamination with an isomer that is difficult to separate. How can I confirm the presence of a regioisomer and what can I do to minimize its formation and purify my target compound?
Answer:
The formation of a regioisomeric byproduct, likely 7-Methyl-5-hydroxy-1-indanone, is a potential challenge in this synthesis. The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring.
Understanding the Regioselectivity:
The precursor, 3-(3-methoxy-5-methylphenyl)propanoic acid, has a methoxy group and a methyl group on the aromatic ring. Both are ortho-, para-directing groups. The methoxy group is a stronger activating group than the methyl group due to its ability to donate electrons through resonance.[2][3]
-
Methoxy group (at C3): Directs electrophilic substitution to positions C2, C4, and C6.
-
Methyl group (at C5): Directs electrophilic substitution to positions C2, C4, and C6.
The intramolecular cyclization will occur at one of the positions ortho to the strongly activating methoxy group.
-
Attack at C2: This position is ortho to the methoxy group and ortho to the methyl group. This pathway leads to the desired 5-Methyl-7-methoxy-1-indanone .
-
Attack at C4: This position is ortho to the methyl group and para to the methoxy group. However, intramolecular acylation to form a five-membered ring is favored at the position adjacent to the propanoic acid chain.
-
Attack at C6: This position is para to the methyl group and ortho to the methoxy group. This pathway would lead to the isomeric 7-Methyl-5-methoxy-1-indanone .
Due to the stronger activating effect of the methoxy group, cyclization is expected to occur preferentially at one of its ortho positions (C2 or C6). The formation of the desired 5-Methyl-7-methoxy-1-indanone (from attack at C2) is generally favored.
Troubleshooting Regioisomer Formation:
-
Confirmation of the Regioisomer:
-
¹H NMR Spectroscopy: The two regioisomers will have distinct aromatic proton splitting patterns. Careful analysis of the aromatic region of the ¹H NMR spectrum can confirm the presence of the isomer and allow for quantification of the isomeric ratio.
-
TLC Analysis: The two isomers may have slightly different polarities and might be separable by TLC with careful selection of the solvent system.
-
-
Minimizing Isomer Formation:
-
Choice of Catalyst and Conditions: The regioselectivity of Friedel-Crafts reactions can sometimes be influenced by the reaction conditions. Milder Lewis acids or lower reaction temperatures might favor the formation of the thermodynamically more stable product. Experimenting with different catalysts (e.g., AlCl₃ vs. PPA) and temperatures may alter the isomeric ratio.
-
-
Purification Strategies:
-
Column Chromatography: Separation of the regioisomers can be challenging due to their similar polarities. Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most common method.
-
Recrystallization: If one isomer is formed in a significantly higher amount and is a crystalline solid, fractional recrystallization might be a viable purification method. The minor, often oily, isomer may remain in the mother liquor.[4]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group before the Friedel-Crafts cyclization?
A1: Yes, it is highly recommended. The free hydroxyl group of a phenol is a nucleophile and can react with the Lewis acid catalyst, deactivating it. Furthermore, the hydroxyl group is an activating group, but its presence can lead to side reactions and lower yields under the harsh acidic conditions of the Friedel-Crafts reaction. Protecting it as a methyl ether (methoxy group) is a robust strategy.
Q2: What is the best catalyst for the intramolecular Friedel-Crafts acylation in this synthesis?
A2: Polyphosphoric acid (PPA) is often the reagent of choice for this type of cyclization as it serves as both the catalyst and the solvent, and the workup is relatively straightforward. Eaton's reagent is also very effective. If a traditional Lewis acid is preferred, aluminum chloride (AlCl₃) is a powerful catalyst, but it must be used in stoichiometric amounts and under strictly anhydrous conditions.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material (the phenylpropanoic acid derivative) and the appearance of the indanone product. The product will be less polar than the starting carboxylic acid. Staining with a UV lamp and a suitable stain (e.g., potassium permanganate) can help visualize the spots.
Q4: What are the key characterization techniques for the final product?
A4:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl group (O-H stretch) and the ketone carbonyl group (C=O stretch).
-
Melting Point Analysis: To assess the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-methoxy-5-methylphenyl)propanoic acid (Precursor)
This protocol outlines a potential route to the necessary precursor, starting from commercially available materials.
Step 1: Friedel-Crafts Acylation of m-Cresol Methyl Ether
-
To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane) at 0°C, add 3-methylanisole (m-cresol methyl ether).
-
Slowly add succinic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the keto-acid.
Step 2: Reduction of the Ketone
-
The keto-acid from the previous step is reduced using a standard method like the Wolff-Kishner reduction (hydrazine and a strong base) or Clemmensen reduction (zinc amalgam and HCl) to yield 3-(3-methoxy-5-methylphenyl)propanoic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 5-Methyl-7-methoxy-1-indanone
-
Place 3-(3-methoxy-5-methylphenyl)propanoic acid in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 80-100°C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Catalyst | Polyphosphoric Acid (PPA) |
| Temperature | 80-100°C |
| Reaction Time | 1-3 hours |
| Workup | Quench with ice water |
Protocol 3: Deprotection to this compound
-
Dissolve 5-Methyl-7-methoxy-1-indanone in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 1.1-1.5 equivalents).
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Reaction Mechanism and Regioselectivity
Caption: Reaction mechanism showing the formation of the major and minor regioisomers.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?[Link]
-
Chemistry Stack Exchange. (2014). Phenol protection. [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Organic Syntheses. (n.d.). Note 4. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
ResearchGate. (2025). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. [Link]
-
Organic Syntheses. (n.d.). 15. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-indanone. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Beilstein Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
Sources
Technical Support Center: Scalable Synthesis of 5-Methyl-7-hydroxy-1-indanone
Welcome to the technical support center for the synthesis of 5-Methyl-7-hydroxy-1-indanone. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indanone intermediate. We will move beyond simple protocols to address the nuanced challenges of scalability, regioselectivity, and process optimization, providing actionable solutions in a direct question-and-answer format.
Section 1: Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most robust and widely adopted method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid precursor, driven by a potent Brønsted or Lewis acid. For the target molecule, this compound, the synthesis begins with the corresponding substituted 3-phenylpropanoic acid.
The fundamental challenge lies in controlling the electrophilic aromatic substitution on a trisubstituted ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing, while the propanoic acid chain must cyclize to an ortho position. This creates a competitive environment where precise control of reaction conditions is paramount to prevent the formation of unwanted regioisomers.
Caption: General scheme for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Yield and Significant Recovery of Starting Material
Q: My reaction is stalling, and I'm recovering over 50% of my 3-(3-hydroxy-5-methylphenyl)propanoic acid precursor. What is causing this incomplete conversion?
A: Incomplete cyclization is a frequent issue, typically pointing to problems with catalyst activity or reaction conditions. Here are the primary causes and their solutions:
-
Catalyst Deactivation by Moisture: Lewis acids (e.g., AlCl₃) and many Brønsted superacids are extremely hygroscopic. Trace amounts of water in your reagents or glassware will hydrolyze and deactivate the catalyst.[3]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and reagents. If using a solid catalyst like polyphosphoric acid (PPA), ensure it has not absorbed atmospheric moisture.
-
-
Insufficient Catalyst Loading: For the direct cyclization of a carboxylic acid, a stoichiometric or even super-stoichiometric amount of a strong acid promoter is often required to generate the reactive acylium ion.[4]
-
Solution: For lab-scale synthesis, a medium such as Eaton's Reagent (P₂O₅ in methanesulfonic acid) or neat triflic acid (TfOH) is highly effective.[1][4] Review your catalyst loading; for Eaton's reagent, a 1:10 weight ratio of P₂O₅ to MeSO₃H is common. For TfOH, using it as the solvent or with 3-4 equivalents in a non-reactive solvent is a good starting point.[1]
-
-
Inadequate Reaction Temperature or Time: The activation energy for the intramolecular cyclization can be significant.
-
Solution: Cautiously increase the reaction temperature. For PPA, temperatures can range from 80-120°C. For Eaton's reagent, 60-80°C is often sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at elevated temperatures.
-
Issue 2: Formation of an Undesired Regioisomer
Q: My NMR analysis shows a mixture of products. I believe I am forming 7-Methyl-5-hydroxy-1-indanone alongside my target compound. How can I improve selectivity?
A: This is the most critical challenge for this synthesis. The cyclization is directed by the activating -OH and -CH₃ groups. While the -OH group is a stronger activator and should primarily direct cyclization to its ortho position (C-2), some cyclization can occur ortho to the methyl group. Regioselectivity can be influenced by the steric bulk and nature of the acid catalyst.[5]
-
Mechanism of Mis-Cyclization: The acylium ion can be attacked by either the C-2 or C-6 position of the phenyl ring. While C-2 is more electronically favored due to the adjacent -OH group, the steric hindrance and specific catalyst coordination can allow for competitive attack at C-6.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing regioisomer formation.
-
Strategic Solutions:
-
Catalyst Choice: Polyphosphoric acid (PPA) or Eaton's Reagent often provide better regioselectivity than simpler acids like H₂SO₄ or HF due to the bulky nature of the polyphosphate-acyl complex, which can sterically favor cyclization at the less hindered position adjacent to the hydroxyl group.[5]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-coordinating solvents like nitromethane have been shown to improve regioselectivity in some Friedel-Crafts acylations.[6]
-
Issue 3: Product is a Dark, Tarry, or Oily Solid
Q: After workup, my product is a dark, sticky oil that is difficult to purify. What causes this, and how can I obtain a clean, crystalline solid?
A: The formation of dark, polymeric byproducts is typically a result of overly harsh reaction conditions or intermolecular side reactions.[7]
-
Cause - Overly Aggressive Conditions: Excessively high temperatures (>120°C) or prolonged reaction times can lead to charring and decomposition, especially with sensitive phenolic compounds.
-
Solution: Reduce the reaction temperature and monitor closely by TLC. Once the starting material is consumed, quench the reaction immediately.
-
-
Cause - Intermolecular Acylation: At high concentrations, the acylium ion intermediate of one molecule can be attacked by the aromatic ring of another, leading to high molecular weight oligomers and polymers.[5]
-
Solution:
-
High Dilution: Performing the reaction at a lower concentration can favor the intramolecular pathway.
-
Slow Addition: If using a pre-formed acyl chloride, adding it slowly to a solution of the Lewis acid can maintain a low instantaneous concentration of the electrophile.
-
-
-
Purification Strategy:
-
Aqueous Workup: Ensure the product is thoroughly washed during the workup to remove all residual acid and water-soluble impurities.[7]
-
Column Chromatography: This is often necessary to separate the desired product from regioisomers and polymeric material. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is effective.[1]
-
Recrystallization: If chromatography yields a sufficiently pure oil, attempt recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes). Using a seed crystal can help induce crystallization.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: For a pilot-scale synthesis (1-5 kg), which acid catalyst offers the best balance of cost, safety, and efficiency?
A1: For scalability, neat triflic acid is often prohibitively expensive. While AlCl₃ is cheap, the large quantities needed and the violent, exothermic quench pose significant safety and waste-disposal challenges. Eaton's Reagent (7.5-10 wt% P₂O₅ in MeSO₃H) is often the best choice. It is a powerful dehydrating agent and acid catalyst, is less corrosive than HF, and the reaction workup is more manageable than with large amounts of AlCl₃.[4] The viscosity and handling of PPA can be problematic on a large scale.
Q2: How can I definitively confirm the regiochemistry of my final product and distinguish it from the 7-Methyl-5-hydroxy isomer?
A2: This is critical and must be done with multi-nuclear NMR spectroscopy.
-
¹H NMR: The aromatic protons will have distinct splitting patterns and chemical shifts. For this compound, you would expect to see two singlets (or very narrowly split doublets) for the aromatic protons at C-4 and C-6.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ significantly between the two isomers.
-
2D NMR (NOESY): A Nuclear Overhauser Effect (NOE) experiment is the definitive method. Irradiation of the methyl protons (at C-5) should show an NOE correlation to the aromatic proton at C-6 and the benzylic protons at C-4, but not to the hydroxyl proton at C-7. Conversely, irradiation of the hydroxyl proton should show a correlation to the aromatic proton at C-6.
Q3: What are the primary safety concerns when scaling up this intramolecular Friedel-Crafts reaction?
A3:
-
Exothermicity: These reactions can be highly exothermic. The initial mixing of the precursor with the strong acid must be done with controlled cooling and a robust reactor cooling system. A runaway reaction can lead to a dangerous pressure increase and decomposition. Continuous flow reactors are an excellent engineering solution for managing exotherms at an industrial scale.[8]
-
Corrosive Reagents: PPA, MeSO₃H, and TfOH are highly corrosive. Ensure all reactors, transfer lines, and personal protective equipment (PPE) are compatible with strong acids.
-
Quenching: The quench step, where the reaction mixture is added to ice/water or a basic solution, is extremely exothermic and releases gases. This must be done slowly, in a well-ventilated area, and with vigorous stirring and cooling.
Section 4: Scalable Laboratory Protocol
This protocol details a lab-scale synthesis adaptable for scale-up.
Caption: Step-by-step workflow for the synthesis and purification process.
Protocol: Synthesis of this compound via Eaton's Reagent
-
Reagent Preparation (Eaton's Reagent): In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, carefully add phosphorus pentoxide (P₂O₅, 50 g) to methanesulfonic acid (MeSO₃H, 500 g) under a nitrogen atmosphere. Stir the mixture at 60-70°C for 1-2 hours until the P₂O₅ is fully dissolved. Cool the resulting clear, viscous liquid to room temperature.
-
Reaction Setup: Cool the prepared Eaton's Reagent to 0-5°C using an ice bath.
-
Substrate Addition: To the cooled, stirred Eaton's Reagent, add 3-(3-hydroxy-5-methylphenyl)propanoic acid (50 g, 0.277 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
Cyclization: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 75-80°C. Maintain this temperature and monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
-
Workup and Quench: Cool the reaction mixture to room temperature. In a separate, appropriately sized beaker equipped with a mechanical stirrer, prepare a mixture of crushed ice (1.5 kg) and water (1 L). CAUTION: This step is highly exothermic. Very slowly and carefully, pour the reaction mixture into the stirred ice/water slurry.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 500 mL), followed by saturated sodium bicarbonate solution (2 x 500 mL, CAUTION: gas evolution ), and finally with brine (1 x 500 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Section 5: Comparative Data Summary
The efficiency of the intramolecular Friedel-Crafts acylation is highly dependent on the acid catalyst used. The following table provides a comparative overview based on typical literature findings for similar substrates.
| Catalyst System | Typical Temp. (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| Polyphosphoric Acid (PPA) | 80 - 120 | 2 - 6 | 65 - 80 | High viscosity, difficult to stir at scale.[4] |
| Eaton's Reagent | 60 - 80 | 4 - 8 | 75 - 90 | Excellent dehydrating power, moderate viscosity.[7] |
| Triflic Acid (TfOH) | 0 - 25 | 1 - 4 | 80 - 95 | High cost, very corrosive, but highly efficient.[1][4] |
| Aluminum Chloride (AlCl₃) | 25 - 60 | 3 - 6 | 50 - 70 | Inexpensive, but requires >2 eq., difficult workup.[9] |
References
-
ResearchGate. Optimization Conditions for the Synthesis of Indanone 4df. Available from: [Link]
-
National Institutes of Health (NIH). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available from: [Link]
-
Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available from: [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]
- Google Patents. CN105237381A - Preparation method of 5-hydroxy-1-indanone.
-
National Institutes of Health (NIH). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Byproduct Formation in 5-Methyl-7-hydroxy-1-indanone Synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-7-hydroxy-1-indanone. As a key intermediate in various pharmaceutical programs, achieving high purity and yield is paramount. However, its synthesis, particularly via intramolecular Friedel-Crafts cyclization, is often plagued by byproduct formation.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic origins of common impurities and offer validated protocols to mitigate their formation, ensuring your synthesis is both efficient and reproducible.
Core Synthetic Challenge: Intramolecular Friedel-Crafts Cyclization
The most common route to the indanone core involves the acid-catalyzed cyclization of a 3-arylpropionic acid precursor. The primary challenge arises from the directing effects of the substituents on the aromatic ring, which can lead to a lack of regioselectivity.
Caption: General synthetic pathway to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Formation of a Regioisomeric Impurity
Question: My final product is a difficult-to-separate mixture of two isomers. NMR analysis suggests the presence of both this compound and 7-Methyl-5-hydroxy-1-indanone. Why is this happening and how can I prevent it?
Answer: This is the most common issue and stems from the inherent electronics of the 3-(3-hydroxy-5-methylphenyl)propanoic acid precursor.
-
Mechanistic Cause: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para- directors.
-
The hydroxyl group strongly activates the positions ortho to it (C2 and C6) and para to it (C4).
-
The methyl group weakly activates the positions ortho to it (C4 and C6) and para to it (C2).
This combined activation leads to two competitive cyclization pathways at the positions ortho to the powerful hydroxyl directing group, resulting in the formation of both the desired 5,7-substituted indanone and the undesired 5,7-substituted isomer.[1]
-
Sources
Technical Support Center: Synthesis of 5-Methyl-7-hydroxy-1-indanone
Welcome to the technical support guide for the synthesis of 5-Methyl-7-hydroxy-1-indanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions to common experimental challenges. The synthesis of this indanone derivative, a valuable building block in medicinal chemistry, is primarily achieved through intramolecular Friedel-Crafts acylation.[1][2] The choice of catalyst is paramount and dictates reaction efficiency, yield, and purity. This guide provides a structured approach to navigating these critical decisions.
Frequently Asked Questions (FAQs)
Catalyst Selection & Mechanism
Q1: What are the primary classes of catalysts used for the synthesis of this compound via intramolecular Friedel-Crafts acylation?
A1: The synthesis predominantly relies on acid catalysis to facilitate the intramolecular ring closure of a suitable precursor, such as 3-(3-hydroxy-5-methylphenyl)propanoic acid. The catalysts fall into two main categories:
-
Brønsted Acids: These are proton donors. Strong Brønsted acids like Polyphosphoric Acid (PPA) and Methanesulfonic Acid (MSA) are frequently used.[3] They work by protonating the carboxylic acid, which promotes the formation of a highly electrophilic acylium ion that can then attack the activated aromatic ring.
-
Lewis Acids: These are electron-pair acceptors. Classic examples include Aluminum Chloride (AlCl₃) and Iron (III) Chloride (FeCl₃).[3][4] They coordinate to the carbonyl oxygen of the precursor (either the carboxylic acid or, more commonly, the corresponding acyl chloride), which dramatically increases the electrophilicity of the acyl carbon.[5] Modern alternatives include Niobium Pentachloride (NbCl₅) and various metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃).[6][7]
Q2: How does the presence of the hydroxyl and methyl groups on the aromatic ring influence catalyst selection?
A2: The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and ortho-, para-directing. This electronic activation facilitates the electrophilic aromatic substitution. However, the hydroxyl group presents a specific challenge: its lone pairs can coordinate with strong Lewis acids like AlCl₃, effectively "poisoning" the catalyst.[4] This often necessitates using a stoichiometric excess of the Lewis acid. Brønsted acids like PPA do not suffer from this specific mode of deactivation, making them an attractive choice. The directing effects of both groups are synergistic for the desired cyclization, favoring acylation at the position between them.
Q3: What are the advantages of using modern Lewis acids like Niobium Pentachloride (NbCl₅) or metal triflates?
A3: Modern catalysts offer several benefits over traditional options:
-
Niobium Pentachloride (NbCl₅): This catalyst is highly effective under mild, room-temperature conditions. It serves a dual role by first converting the precursor carboxylic acid into its more reactive acyl chloride derivative in situ, and then catalyzing the subsequent intramolecular acylation.[6][7]
-
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant of functional groups than AlCl₃ and can be used in catalytic amounts. They are particularly effective in "green chemistry" applications, such as microwave-assisted syntheses in ionic liquids, which can drastically reduce reaction times.[6][8]
-
Heterogeneous Catalysts (e.g., Zeolites): Solid acid catalysts like zeolites are environmentally benign, as they can be easily recovered by filtration and potentially reused, simplifying product workup.[9][10][11]
Q4: Can you illustrate the general mechanism for this reaction?
A4: Certainly. The reaction proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.
Caption: Intramolecular Friedel-Crafts Acylation Workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Q5: I've set up my reaction, but TLC analysis shows very little or no product formation. What are the likely causes?
A5: This is a common issue that can typically be traced to one of three areas: catalyst activity, reaction conditions, or starting material integrity.
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture.[12] Ensure you are using a fresh, unopened bottle or a properly stored anhydrous grade. Brønsted acids like PPA can also degrade over time. Use a fresh batch if in doubt. |
| Suboptimal Temperature | Many Friedel-Crafts acylations, especially with PPA, require significant heat to proceed at a reasonable rate.[3] If your precursor is stable, consider incrementally increasing the reaction temperature. For milder catalysts like NbCl₅, ensure the reaction has been given sufficient time at room temperature.[7] |
| Insufficient Reaction Time | Monitor the reaction via TLC until the starting material spot has been completely consumed.[12] Some cyclizations can be slower than anticipated. |
| Starting Material Purity | Impurities in your 3-(3-hydroxy-5-methylphenyl)propanoic acid can interfere with the reaction. Confirm the purity of your starting material by NMR or melting point. |
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// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> end; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> end; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes"]; }
Caption: A logical workflow for diagnosing low product yield.
Problem: Formation of Impurities and Side Products
Q6: My reaction works, but I'm getting significant byproducts. What are they and how can I minimize them?
A6: Side reactions are a key challenge in Friedel-Crafts chemistry. The most common issues are the formation of regioisomers and intermolecular polymerization.
| Probable Cause | Recommended Solution |
| Formation of Regioisomers | While the electronics of your substrate strongly favor the desired product, cyclization at other positions can occur, leading to isomers (e.g., 7-methyl-5-hydroxy-1-indanone).[13] Solvent choice can influence selectivity; for some systems, nitromethane has been shown to provide optimal selectivity over other solvents like toluene or acetonitrile.[8] |
| Intermolecular Reactions | Instead of cyclizing, the activated precursor can react with another molecule of the starting material, leading to dimers or polymers.[13] This is more common at high concentrations. Try running the reaction under more dilute conditions. |
| Product Degradation | Excessive heat or prolonged reaction times, especially with strong acids, can lead to charring or decomposition (resinification).[6] Carefully optimize the reaction temperature and time to find a balance between complete conversion and minimal degradation. |
Q7: How do I effectively purify my this compound product?
A7: Purification typically involves a combination of workup and chromatographic or crystallization techniques.
-
Aqueous Workup: After the reaction is complete, it must be carefully quenched. The mixture is typically cooled and slowly poured into ice water to decompose the catalyst (especially PPA or AlCl₃ complexes).[3] The aqueous phase is then extracted with an organic solvent like ethyl acetate.[14] The combined organic layers should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove residual acid, followed by a brine wash.[12]
-
Purification:
-
Column Chromatography: This is the most reliable method for separating the desired product from isomers and other impurities. A silica gel column with a gradient eluent system (e.g., ethyl acetate in hexanes) is effective.[12]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Trying different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) on a small scale is recommended to find optimal conditions.[14]
-
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is a robust method relying on a strong Brønsted acid.
Materials:
-
3-(3-hydroxy-5-methylphenyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Ice, crushed
-
Dichloromethane or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3-hydroxy-5-methylphenyl)propanoic acid (1 equivalent).
-
Add Polyphosphoric Acid (approx. 10-20 times the weight of the starting material). Note: PPA is highly viscous and can be difficult to handle.[3]
-
Heat the mixture with efficient stirring to 80-100°C.
-
Monitor the reaction progress by TLC (a suitable solvent system might be 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup: Carefully and slowly add crushed ice to the flask to decompose the PPA. This is an exothermic process.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization.
Protocol 2: Synthesis using Niobium Pentachloride (NbCl₅)
This protocol utilizes a modern Lewis acid under milder conditions.[6][7]
Materials:
-
3-(3-hydroxy-5-methylphenyl)propanoic acid
-
Niobium Pentachloride (NbCl₅)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add the 3-(3-hydroxy-5-methylphenyl)propanoic acid (1 equivalent) and dissolve it in anhydrous dichloromethane.
-
In a separate flask under nitrogen, prepare a slurry of NbCl₅ (a catalytic amount, e.g., 5-10 mol%, may be sufficient, but optimization is needed; some procedures use it as a reagent to generate the acyl chloride in situ) in anhydrous dichloromethane.[6]
-
Slowly add the NbCl₅ slurry to the stirred solution of the starting material at room temperature.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones. BenchChem.
- Ranu, B. C., & Nandi, K. K. (2017). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis. BenchChem.
- Nandi, K. K. (2017). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
- Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry.
- BenchChem. (2025). 4-Methyl-1-indanone Synthesis: Technical Support Center. BenchChem.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone. Google Patents.
-
Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone. Google Patents.
-
Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from [Link]
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
-
Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025).
- researchmap. (2025).
- Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
- ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.
- ResearchGate. (n.d.). A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes | Request PDF.
- ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone. Google Patents.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- a simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. (n.d.).
Sources
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- 2. researchmap.jp [researchmap.jp]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 5-Methyl-7-hydroxy-1-indanone
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Methyl-7-hydroxy-1-indanone via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related compounds. Our goal is to move beyond simple instructions and provide a framework for logical troubleshooting and methodological optimization.
Troubleshooting Guide
This section addresses specific problems that can arise during the recrystallization process in a direct question-and-answer format.
Q1: I've dissolved my crude this compound in hot solvent and allowed it to cool, but no crystals are forming. What should I do?
This is one of the most common issues in crystallization and can stem from two primary causes: either the solution is not sufficiently saturated, or it has become supersaturated.[1]
Causality Analysis: Crystal formation requires both nucleation (the initial formation of a small crystal seed) and subsequent growth. In a supersaturated solution, the kinetic barrier to nucleation has not been overcome.[2] If the solution is not saturated, there is no thermodynamic driving force for crystallization.
Troubleshooting Steps:
-
Induce Nucleation (for suspected supersaturation):
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin.[3]
-
Seed Crystal: If available, add a single, tiny crystal of pure this compound to the solution. This provides a perfect template for crystal growth.[4]
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these micro-crystals as nucleation sites.[4]
-
Drastic Cooling: While slow cooling is ideal, placing the flask in an ice-salt bath to achieve temperatures below 0 °C can sometimes force nucleation. If crystals form, they should be re-heated until almost all have re-dissolved, and then the solution should be cooled slowly again to ensure purity.
-
-
Address Insufficient Saturation:
-
Cause: The most frequent reason for a non-saturated solution is the use of too much solvent during the initial dissolution step.[2]
-
Solution: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Be sure to use a boiling chip or stir bar to prevent bumping. If you are unsure if the solution is saturated, you can test it by dabbing a glass rod into the mother liquor and letting it dry; a large residue indicates a significant amount of compound remains in solution.[4]
-
Q2: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this "oiling out" phenomenon?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2] Because impurities are often more soluble in the molten compound than in the solvent, the resulting oil is typically impure, defeating the purpose of recrystallization.[4]
Causality Analysis: This is particularly common when the boiling point of the solvent is higher than the melting point of the compound, or when the presence of impurities significantly depresses the melting point of the crude material. The melting point of pure 1-indanone is low (38-42 °C), and while the substituents on your target molecule increase this, significant impurity levels can still lead to oiling out.[5][6]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil completely. Add a small additional amount of the hot solvent (e.g., 5-10% more volume) to lower the saturation temperature.[1][4] This ensures that the point of saturation is reached at a lower temperature, which is hopefully below the compound's melting point.
-
Promote Slower Cooling: Rapid cooling increases the likelihood of oiling out. After dissolving the compound, allow the flask to cool as slowly as possible. You can achieve this by placing the flask in a beaker of hot water or leaving it on a hot plate that has been turned off, allowing it to cool with the plate.[2]
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, switch to a two-solvent system where the compound is highly soluble in solvent A and poorly soluble in solvent B. Dissolve the compound in a minimal amount of hot solvent A, then slowly add solvent B until the solution becomes turbid. Add a drop or two of solvent A to clarify, then cool slowly.
Q3: My recrystallization worked, but the final yield is very low. What went wrong?
A low yield is typically a result of losing the product to the mother liquor or through mechanical losses during transfers.[3]
Causality Analysis: Recrystallization is a trade-off between purity and yield. Some amount of the desired compound will always remain dissolved in the cold mother liquor. The goal is to minimize this loss while maximizing impurity removal.
Troubleshooting Steps:
-
Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude material.[3] Always use the minimum amount of boiling solvent required.
-
Ensure Proper Cooling: If the solution is not cooled sufficiently (e.g., in an ice bath after initial room temperature cooling), a significant amount of the product will remain dissolved.
-
Avoid Premature Filtration: Do not be too hasty to filter the crystals. Allow adequate time for crystallization to complete at a low temperature.
-
Washing Technique: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a portion of your purified product.[3]
-
Second Crop of Crystals: It is often possible to recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off a significant portion of the solvent and cool the resulting solution to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
Frequently Asked Questions (FAQs)
What is the best starting solvent for recrystallizing this compound?
Choosing the right solvent is critical. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3] For this compound, its structure provides clues: the hydroxyl group allows for hydrogen bonding, and the aromatic ring provides a nonpolar character.
-
Good Starting Choices: Protic solvents like ethanol or isopropanol are often effective for phenolic compounds. They are good at dissolving the compound when hot but often show a sharp decrease in solubility upon cooling. Procedures for similar substituted indanones have successfully used ethanol.[7]
-
Alternative Systems: A two-solvent system like ethyl acetate/hexanes or toluene/hexanes can also be very effective. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate or toluene) while hot, and the less polar "anti-solvent" (hexanes) is added to induce precipitation.
-
Avoid: Highly nonpolar solvents like pure hexanes are unlikely to dissolve the compound even when hot, while highly polar solvents like water might have poor solubility characteristics unless the pH is adjusted.
| Solvent | Boiling Point (°C) | Key Considerations |
| Ethanol | 78 | Good for phenolic compounds; high solubility when hot, lower when cold. Easy to remove. |
| Isopropanol | 82 | Similar to ethanol, slightly less volatile. |
| Ethyl Acetate | 77 | Good general-purpose solvent. Often used in a system with hexanes. |
| Toluene | 111 | Higher boiling point, can be effective for less polar compounds. Good for slow crystal growth. |
| Petroleum Ether | 40-60 | Often used as the "anti-solvent" in a two-solvent system. Has been used for related indanones.[8] |
My solution is colored. Should I use activated charcoal?
Yes, if your crude material yields a colored solution and the pure compound is expected to be colorless or pale yellow, activated charcoal can be used to remove colored impurities.[9]
Mechanism: Activated charcoal has a very high surface area and adsorbs large, conjugated molecules that are often responsible for color.
Proper Usage:
-
Dissolve the crude solid in the hot solvent.
-
Remove the flask from the heat source temporarily to prevent flash boiling.
-
Add a very small amount of charcoal (a spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[4]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal before allowing the solution to cool.[10]
Visualized Workflows
Recrystallization General Workflow
The following diagram outlines the standard, logical flow of a single-solvent recrystallization experiment.
Caption: Standard experimental workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve the issue of failed crystallization.
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Chromatographic Separation of 5-Methyl-7-hydroxy-1-indanone Isomers
Welcome to the technical support center for the analysis and purification of 5-Methyl-7-hydroxy-1-indanone and its related isomers. This guide is designed for researchers, analytical chemists, and process development scientists who are working with this and similar indanone structures. The separation of these isomers presents unique challenges due to their similar physical properties. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve robust and reproducible separations.
The synthesis of substituted indanones can often lead to a mixture of positional isomers. For instance, reactions intended to produce 7-hydroxy-1-indanone can yield the 5-hydroxy-1-indanone isomer as a significant byproduct[1]. Similarly, methylation reactions can result in isomers like 7-hydroxy-6-methyl-1-indanone or 7-hydroxy-4-methyl-1-indanone[2]. Furthermore, if substitutions create a chiral center, the separation of enantiomers becomes a critical step for drug development professionals, as different enantiomers can have vastly different pharmacological activities[3][4].
This guide is structured to address these challenges head-on, moving from foundational questions to specific, actionable troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a separation method for this compound and its isomers.
Q1: What is the primary challenge in separating this compound from its positional isomers (e.g., 7-Methyl-5-hydroxy-1-indanone)?
A1: The primary challenge lies in their structural similarity. Positional isomers have the same molecular weight and formula (C₁₀H₁₀O₂) and very similar polarity and pKa values[2]. This results in very close retention times on standard reversed-phase HPLC columns. The key to separation is to exploit subtle differences in their interaction with the stationary phase, which can be achieved by carefully selecting the column chemistry and optimizing the mobile phase composition.
Q2: Which type of HPLC column is the best starting point for separating positional isomers of hydroxy-methyl-indanones?
A2: A high-purity silica C18 column is the universal starting point for these small aromatic molecules. However, if co-elution occurs, alternative selectivities should be explored.
-
C18 (Octadecylsilane): Provides strong hydrophobic retention, which is the primary retention mechanism. It's an excellent first choice.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the indanone isomers. These interactions can often resolve isomers that are inseparable on a C18 column.
-
PFP (Pentafluorophenyl): This is a powerful option for separating positional isomers of aromatic compounds. It provides a combination of hydrophobic, dipole-dipole, and π-π interactions, offering a unique selectivity profile.
Q3: My indanone derivative is chiral. How do I approach the separation of its enantiomers?
A3: Enantiomeric separation requires a chiral stationary phase (CSP). The choice of CSP depends on the specific structure of your analyte.
-
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and successful for a wide range of compounds, including ketones[4]. They are typically used in normal-phase (e.g., hexane/isopropanol) or polar-organic modes.
-
Ion-Exchange Type CSPs: If your molecule has an ionizable group, Cinchona alkaloid-based chiral ion exchangers can be highly effective, operating in the polar ionic mode with mobile phases containing acid and base additives[5].
Q4: Why is the pH of the mobile phase so critical for this separation?
A4: The pH of the mobile phase directly influences the ionization state of the phenolic hydroxyl group on the indanone ring.
-
Analyte Ionization: At a pH above the pKa of the hydroxyl group (~pH 8-10), the molecule becomes deprotonated and anionic. This change drastically alters its polarity and retention in reversed-phase chromatography, typically leading to much shorter retention times and poor peak shape.
-
Silanol Suppression: The silica backbone of most HPLC columns has silanol groups (Si-OH) that can be deprotonated at pH > 4. These negatively charged sites can cause undesirable secondary interactions with the analyte, leading to peak tailing. Maintaining a low pH (typically 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) keeps the silanols protonated, minimizing these interactions and ensuring sharp, symmetrical peaks[6].
Section 2: Troubleshooting Guide: From Theory to Practice
This section is designed to help you diagnose and resolve specific chromatographic problems in a logical, step-by-step manner.
Problem 1: Poor Resolution or Complete Co-elution of Positional Isomers
-
Symptom: You observe a single broad peak or two peaks that are not baseline-resolved (Resolution < 1.5).
-
Potential Causes & Systematic Solutions:
-
Insufficient Chromatographic Efficiency:
-
Explanation: Low efficiency leads to broader peaks, which are harder to resolve.
-
Solution:
-
Check System Health: Ensure your HPLC system is performing optimally (low dead volume, no leaks)[7].
-
Use a High-Efficiency Column: Employ a column packed with smaller particles (e.g., sub-2 µm UHPLC or 2.7 µm superficially porous particles) to generate narrower peaks.
-
Optimize Flow Rate: Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the optimal linear velocity for your column, which maximizes efficiency.
-
-
-
Mobile Phase Strength is Not Optimal:
-
Explanation: The percentage of organic solvent in the mobile phase controls retention. If elution is too fast, there is not enough time for the column to differentiate between the isomers.
-
Solution: Decrease the percentage of organic solvent (acetonitrile or methanol) in your mobile phase in small increments (e.g., 2-3%). This will increase the retention factor (k') and give the stationary phase more opportunity to interact differently with the isomers, thereby improving resolution[6].
-
-
Incorrect Organic Modifier:
-
Explanation: Acetonitrile and methanol offer different selectivities. The choice can significantly impact the separation of closely related compounds.
-
Solution: If you are using acetonitrile, prepare an equivalent strength mobile phase with methanol and vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order and improve resolution.
-
-
Column Chemistry Lacks Selectivity:
-
Explanation: As discussed in the FAQ, a standard C18 phase may not have sufficient selectivity for your specific isomers.
-
Solution: Switch to a column with a different stationary phase chemistry. A Phenyl-Hexyl or PFP column is the logical next step to introduce alternative separation mechanisms like π-π interactions.
-
-
Visual Workflow: Method Development for Isomer Resolution
This diagram outlines a systematic approach to developing a robust separation method.
Caption: A logical workflow for developing a separation method for positional isomers.
Problem 2: Peak Tailing or Asymmetrical Peaks
-
Symptom: The peak is not Gaussian; the back half of the peak is broader than the front half (Tailing Factor / Asymmetry Factor > 1.2).
-
Potential Causes & Systematic Solutions:
-
Secondary Silanol Interactions:
-
Explanation: This is the most common cause for phenolic compounds. Residual silanol groups on the silica surface interact with the hydroxyl group of the indanone, causing tailing.
-
Solution: Ensure your mobile phase contains a sufficient concentration of an acidic modifier. 0.1% formic acid is a good starting point. If tailing persists, you can try 0.05% TFA, which is a stronger ion-pairing agent and more effective at masking silanols.
-
-
Column Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape, often with a "shark fin" appearance[8].
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column. Determine the maximum loading capacity for your column and method.
-
-
Column Contamination or Degradation:
-
Explanation: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. Column bed collapse can also be a cause.
-
Solution:
-
First, reverse and flush the column according to the manufacturer's instructions (if the column is designed to be back-flushed).
-
If that fails, perform a column regeneration wash. A generic reversed-phase wash sequence is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase. Always check the manufacturer's guide for solvent compatibility.
-
If the problem persists after cleaning, the column may be permanently damaged and needs to be replaced.
-
-
-
Problem 3: Unstable or Drifting Retention Times
-
Symptom: The retention time for your analyte peak changes significantly between injections or drifts consistently in one direction over a sequence of runs.
-
Potential Causes & Systematic Solutions:
-
Inadequate Column Equilibration:
-
Explanation: The column chemistry needs to fully equilibrate with the mobile phase. If you change the mobile phase composition or start up the system, insufficient equilibration time will cause retention times to drift until equilibrium is reached.
-
Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For a standard 4.6 x 150 mm column at 1 mL/min, this is about 20-30 minutes.
-
-
Mobile Phase Composition Issues:
-
Explanation: The mobile phase composition must be consistent. Issues can arise from poor mixing, evaporation of the more volatile organic component, or degradation.
-
Solution:
-
Degas Thoroughly: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump[7].
-
Cover Reservoirs: Keep solvent reservoirs covered to minimize selective evaporation of the organic solvent.
-
Prepare Fresh: Prepare fresh mobile phase daily, especially if using buffers, which can support microbial growth.
-
Check Pump Performance: If using a gradient pump for isocratic delivery, ensure the proportioning valves are working correctly. You can troubleshoot this by premixing the mobile phase manually and running it from a single reservoir[9].
-
-
-
Temperature Fluctuations:
-
Explanation: Retention in HPLC is temperature-dependent. A fluctuating ambient lab temperature can cause retention times to drift.
-
Solution: Use a column thermostat (column oven) and set it to a temperature slightly above the highest expected ambient temperature (e.g., 30°C or 35°C). This provides a stable thermal environment for the separation.
-
-
Visual Workflow: Troubleshooting Retention Time Instability
Caption: A flowchart for systematically diagnosing retention time instability.
Section 3: Protocols and Data Tables
Protocol 1: Standard RP-HPLC Method for Positional Isomer Screening
This protocol provides a robust starting point for separating this compound from its positional isomers.
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Columns to Screen (select one or more):
-
C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm
-
Phenyl-Hexyl, 2.7-5 µm particle size, e.g., 4.6 x 150 mm
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
-
Chromatographic Conditions:
-
Mode: Isocratic
-
Composition: Start with 60% A / 40% B. Adjust as needed to achieve a retention factor (k') between 2 and 10.
-
Flow Rate: 1.0 mL/min for 4.6 mm ID columns.
-
Column Temperature: 30°C
-
Detection: UV at 225 nm and 254 nm. Indanones typically have strong absorbance at these wavelengths[10].
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the sample mixture in the initial mobile phase (60:40 Water:ACN) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Evaluate the resulting chromatogram for resolution, peak shape, and retention time.
-
Based on the results, proceed with the optimization workflow described in the troubleshooting section.
-
Table 1: Recommended Starting Conditions for Isomer Separation
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Primary Interaction | Hydrophobic | Hydrophobic + π-π | Hydrophobic + π-π + Dipole |
| Mobile Phase A | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in H₂O |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile |
| Starting %B | 30-50% | 30-50% | 25-45% |
| Temperature | 30°C | 30°C | 35°C |
| Best For... | General purpose screening | Aromatic positional isomers | Halogenated or highly polar aromatic isomers |
References
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K. M. Błażewska, R. C. Kozłowski and J. Skowerski, "Synthesis of 1-indanones with a broad range of biological activity," Beilstein Journal of Organic Chemistry, 2017. [Link]
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K. M. Błażewska, R. C. Kozłowski and J. Skowerski, "Synthesis of 1-indanones with a broad range of biological activity," ResearchGate, 2017. [Link]
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N. Isnaeni, A. Saefumillah and A. H. Cahyana, "Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA," ResearchGate, 2024. [Link]
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M. Al-Naddaf, et al., "Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids," ResearchGate, 2021. [Link]
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D. R. Stoll, "Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part I: Contemporary Reversed-Phase Protein Separations," LCGC International, 2018. [Link]
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S. Mondal and G. Panda, "Annulations involving 1-indanones to access fused- and spiro frameworks," RSC Publishing, 2022. [Link]
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N. S. M. Zuldin, et al., "HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa," CABI Digital Library, 2020. [Link]
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G. Németi, et al., "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids," PMC - NIH, 2020. [Link]
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L. Szepesy, et al., "INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC," AKJournals. [Link]
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A. Amato, et al., "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues," Preprints.org, 2024. [Link]
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Agilent, "Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting," Agilent Technologies, 2023. [Link]
-
M. Pappalardo, L. Pappalardo and P. Brooks, "Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys," PLOS One, 2016. [Link]
-
F. K. G. Santos, et al., "Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC," ResearchGate, 2014. [Link]
-
M. D. P. P. de Zan, et al., "Separation of chiral ketones by enantioselective gas chromatography," Sci-Hub, 2011. [Link]
-
R. A. Syed, "Investigation of factors affecting reverse-phase high performance liquid chromatography," VCU Scholars Compass, 2016. [Link]
-
S. Singh, et al., "An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting," ResearchGate, 2023. [Link]
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Biovanix Chromatography, "Quick Troubleshooting Guide For HPLC Column Usage," Biovanix. [Link]
-
Agilent, "Tips and Tricks of HPLC System Troubleshooting," Agilent Technologies. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-7-hydroxy-1-indanone Derivatives in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, the 1-indanone moiety is a cornerstone in the development of therapeutics for neurodegenerative disorders, most famously exemplified by Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet promising, subclass: 5-Methyl-7-hydroxy-1-indanone derivatives. Through a comparative lens, we will explore the nuances of their biological activity, benchmarked against established alternatives, and provide the experimental groundwork for their synthesis and evaluation.
The 1-Indanone Core: A Versatile Scaffold for CNS-Targeted Agents
The therapeutic potential of 1-indanone derivatives in the context of neurodegenerative diseases often stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key strategy in mitigating the cognitive decline associated with Alzheimer's disease. The planar and rigid nature of the indanone ring system provides a robust framework for designing ligands that can effectively interact with the active site of AChE.[5]
The development of multi-target-directed ligands (MTDLs) has gained significant traction in Alzheimer's research, and the 1-indanone scaffold is well-suited for this approach.[6] Beyond AChE inhibition, derivatives have been designed to target other pathological hallmarks of the disease, such as the aggregation of amyloid-beta (Aβ) plaques and metal ion dyshomeostasis.[6][7]
Structure-Activity Relationship of Substituted 1-Indanone Derivatives
The biological activity of 1-indanone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The SAR of these compounds, particularly as AChE inhibitors, has been extensively studied, with a significant focus on methoxy and hydroxy substitutions, largely inspired by the structure of Donepezil which features a 5,6-dimethoxy-1-indanone moiety.[8]
The Influence of Hydroxyl and Methyl Groups
While direct and extensive experimental data on this compound derivatives remains a niche area of published research, we can infer the likely contributions of these specific substituents based on broader SAR studies of related hydroxy and methyl-substituted 1-indanones.
The hydroxyl group at the 7-position is of particular interest. Hydroxyl groups can act as hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues in the active site of target enzymes like AChE. Furthermore, phenolic hydroxyl groups can contribute to the antioxidant properties of a molecule, a desirable feature for combating the oxidative stress implicated in neurodegenerative diseases.
The methyl group at the 5-position, while seemingly a minor modification, can influence the molecule's lipophilicity and steric profile. An increase in lipophilicity can affect the compound's ability to cross the blood-brain barrier, a critical hurdle for any CNS-active drug. Steric bulk from the methyl group can also dictate the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its inhibitory activity.
Comparative Analysis: this compound Derivatives vs. Alternatives
To contextualize the potential of this compound derivatives, it is essential to compare them with established compounds. Donepezil serves as the primary benchmark due to its clinical significance and its 1-indanone core.
| Compound Class | Key Structural Features | AChE Inhibitory Potency (IC50) | Additional Biological Activities | Reference |
| Donepezil | 5,6-dimethoxy-1-indanone core linked to a benzylpiperidine moiety | ~5.7 nM | Selective for AChE over BuChE | [9] |
| 2-Benzylidene-1-indanone Derivatives | 1-indanone with a benzylidene substituent at the 2-position | Varies with substitution (µM to nM range) | Anti-inflammatory, potential for Aβ aggregation inhibition | [5] |
| Hypothetical this compound Derivatives | 5-methyl and 7-hydroxy substitutions on the 1-indanone ring | Data not yet published | Potential for antioxidant activity due to the phenolic hydroxyl group | - |
| Other Indanone Derivatives | Various substitutions on the indanone and/or linked moieties | Wide range of potencies (µM to sub-nM) | Metal chelation, inhibition of Aβ aggregation | [6][7] |
This table is illustrative and highlights the need for direct experimental evaluation of this compound derivatives to populate the missing data.
Experimental Protocols
A crucial aspect of drug discovery is the robust and reproducible synthesis and biological evaluation of novel compounds. Here, we outline the foundational experimental procedures.
Synthesis of this compound
The synthesis of substituted 1-indanones can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common and effective approach.[10]
Workflow for the Synthesis of Substituted 1-Indanones
Caption: General synthetic workflow for substituted 1-indanones.
Detailed Protocol for a Related Compound (5-hydroxy-1-indanone):
A common precursor for hydroxylated indanones is the corresponding methoxy derivative, which can be demethylated. For example, 5-hydroxy-1-indanone can be synthesized from 5-methoxy-1-indanone by heating with aluminum chloride (AlCl₃) in benzene.[11] This approach could be adapted for the synthesis of this compound from a suitable methoxy-methyl precursor.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for screening AChE inhibitors is the colorimetric method developed by Ellman.
Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for AChE inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test compound (inhibitor) at various concentrations, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to the designated wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the acetylthiocholine iodide solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Future Directions and Conclusion
The 1-indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents for neurodegenerative diseases. While the SAR of many derivatives is well-established, the specific this compound subclass remains an underexplored area with significant potential. The strategic placement of the methyl and hydroxyl groups offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds.
Future research should focus on the synthesis of a library of this compound derivatives with various substituents at other positions to systematically explore the SAR. In addition to AChE inhibition, these novel compounds should be evaluated for other relevant biological activities, such as inhibition of butyrylcholinesterase (BuChE), antioxidant capacity, and modulation of Aβ aggregation. Such a multi-pronged approach will be crucial in identifying lead candidates with a desirable multi-target profile for the treatment of complex multifactorial diseases like Alzheimer's. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
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Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ACS Chemical Neuroscience, 13(6), 733-750. [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
-
Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. (2018). Molecules, 23(12), 3292. [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 470-475. [Link]
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Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. (2008). European Journal of Medicinal Chemistry, 43(11), 2473-2480. [Link]
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Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega, 7(50), 46906-46924. [Link]
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Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2015). European Journal of Medicinal Chemistry, 92, 637-647. [Link]
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Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5469-5473. [Link]
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Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(5), 470–475. [Link]
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Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. (2008). ScienceOpen. [Link]
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A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (2022). Frontiers in Aging Neuroscience, 14, 842911. [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). ResearchGate. [Link]
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Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 992-1005. [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). Sci-Hub. [Link]
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2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. (2005). Semantic Scholar. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. [Link]
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Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]
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A Comparative Guide to Indanone Scaffolds in Neuroprotective Drug Discovery: Spotlight on 5-Methyl-7-hydroxy-1-indanone and Key Analogs
Introduction
The 1-indanone scaffold, a bicyclic framework composed of a benzene ring fused to a cyclopentanone, represents a privileged structure in medicinal chemistry.[1][2][3] Its rigid conformation allows for the precise spatial arrangement of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. The clinical success of indanone-derived drugs, most notably the acetylcholinesterase (AChE) inhibitor Donepezil for Alzheimer's disease and the related indane-based monoamine oxidase B (MAO-B) inhibitor Rasagiline for Parkinson's disease, has firmly established the therapeutic relevance of this chemical class.[4][5] This has catalyzed extensive research into novel indanone derivatives as potential treatments for a spectrum of neurodegenerative disorders and other conditions.[6][7]
This guide provides a comparative analysis of 5-Methyl-7-hydroxy-1-indanone alongside other key indanone analogs. We will dissect their physicochemical properties, explore their performance against critical neurobiological targets, and provide validated experimental protocols for their synthesis and evaluation. The objective is to offer researchers and drug development professionals a comprehensive resource that blends foundational chemical principles with actionable, field-proven methodologies.
Section 1: The Indanone Core - A Physicochemical Landscape
The therapeutic potential of an indanone derivative is fundamentally governed by its physicochemical properties, which dictate its solubility, membrane permeability, and ability to interact with biological targets. The parent 1-indanone structure is a relatively non-polar, solid compound with a woody odor.[8][9] Strategic substitution on the aromatic ring dramatically alters these characteristics. The introduction of methyl (-CH₃) groups generally increases lipophilicity (higher LogP), while hydroxyl (-OH) groups enhance polarity and introduce hydrogen-bonding capabilities (higher TPSA, lower LogP).[10][11][12]
This interplay is critical; for neuroprotective agents, a delicate balance between lipophilicity (to cross the blood-brain barrier) and polarity (for target engagement and solubility) is required. The table below compares the calculated properties of this compound with its parent scaffold and related analogs, illustrating the impact of these key functional groups.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1-Indanone | C₉H₈O | 132.16 | 1.7 | 17.1 | 0 | 1 | |
| 5-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 2.1 | 17.1 | 0 | 1 | |
| 5-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 1.3 | 37.3 | 1 | 2 | |
| This compound | C₁₀H₁₀O₂ | 162.19 | 1.8 | 37.3 | 1 | 2 |
Data sourced from PubChem and other chemical databases.[10][11][12][13] TPSA: Topological Polar Surface Area.
Causality Behind the Data:
-
Methylation Effect: As seen with 5-Methyl-1-indanone, adding a methyl group increases the molecular weight and the calculated lipophilicity (XLogP3-AA) without altering the polar surface area, suggesting better partitioning into lipid environments.
-
Hydroxylation Effect: The addition of a hydroxyl group in 5-Hydroxy-1-indanone significantly increases the TPSA and adds a hydrogen bond donor. This enhances polarity, which can improve solubility in aqueous media and provides a critical interaction point for target binding, though it may reduce passive diffusion across the blood-brain barrier.
-
Combined Effect: this compound presents a balanced profile. The hydroxyl group provides a polar, hydrogen-bonding anchor, while the methyl group adds a lipophilic character that could aid in penetrating hydrophobic pockets within an enzyme's active site.
Section 2: Comparative Biological Activity - Targeting Neurodegeneration
Indanone derivatives have been extensively explored as modulators of enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[6] The primary targets of interest are Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4][5]
Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[14] AChE inhibitors prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15][16] Donepezil is a potent, reversible inhibitor of AChE and serves as the gold standard for this class of indanone derivatives.[2][17]
Caption: Cholinergic synapse showing ACh release and inhibition of AChE by an indanone derivative.
The following table summarizes the AChE inhibitory activity (IC₅₀) of several indanone derivatives from published studies. While direct experimental data for this compound is not available in the cited literature, its structure suggests potential activity that warrants investigation.
| Compound | Description | Target | IC₅₀ (µM) | Reference |
| Donepezil | Marketed Drug (Standard) | Human AChE | 0.0077 | [18] (Converted from nM) |
| Compound 6a | Piperidine-linked indanone | Eel AChE | 0.0018 | [18] |
| Compound 56 | N-benzylpiperidine derivative | Mice Brain AChE | 12.30 | [19] |
| Compound 64 | N-benzylpiperidine derivative | Mice Brain AChE | 12.01 | [19] |
| Compound A1 | Indanone-tetrahydropyridin hybrid | EeAChE | 0.054 | [20] |
| Compound 4d | Indanone-carbamate hybrid | EeAChE | 3.04 | [21] |
Monoamine Oxidase B (MAO-B) Inhibition
Parkinson's disease is characterized by the loss of dopamine-producing neurons in the substantia nigra. MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[22] By inhibiting MAO-B, drugs like Rasagiline increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.[23] Importantly, many indanone derivatives have been designed as multi-target-directed ligands (MTDLs) that inhibit both AChE and MAO-B, offering a promising strategy for complex neurodegenerative diseases with overlapping pathologies.[20]
Caption: Dopamine metabolism and the inhibitory action of an indanone derivative on MAO-B.
The table below presents the MAO-B inhibitory activity for representative indanone compounds.
| Compound | Description | Target | IC₅₀ (µM) | Reference |
| Rasagiline | Marketed Drug (Standard) | Human MAO-B | ~0.004-0.009 | [24] (Implied from potency) |
| Compound A1 | Indanone-tetrahydropyridin hybrid | hMAO-B | 3.25 | [20] |
| Compound 9 | Morpholine-substituted indanone | MAO-B | Not specified, but showed high anti-Parkinsonian activity | [6] |
Section 3: Experimental Design & Protocols
To characterize a novel indanone like this compound, a systematic approach involving synthesis, purification, and biological evaluation is necessary. The protocols described below are self-validating, incorporating essential controls to ensure data integrity.
Protocol 1: Synthesis of a Substituted 1-Indanone via Friedel-Crafts Cyclization
This protocol provides a generalized method for synthesizing a 1-indanone from a corresponding phenylpropionic acid, a common and robust strategy.[1][25]
Rationale: Intramolecular Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a reliable pathway to cyclized ketones like indanones. Polyphosphoric acid (PPA) is chosen as it serves as both the acidic catalyst and the reaction medium, often leading to high yields.
Caption: General workflow for the synthesis and purification of a 1-indanone derivative.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenylpropionic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material).
-
Heating: Heat the mixture in an oil bath to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-3 hours), cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice in a beaker.
-
Neutralization: Stir the slurry until the PPA is fully hydrolyzed. Cautiously neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-indanone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, a colorimetric assay for quantifying cholinesterase activity.
Rationale: The assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, the absorbance of which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Caption: Workflow for the in vitro determination of AChE inhibition using Ellman's method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in buffer.
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a working concentration (e.g., 0.1 U/mL) in buffer.
-
Test Compounds: Prepare stock solutions of test indanones and the positive control (Donepezil) in DMSO, then create serial dilutions in the buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound dilution (or vehicle for control wells).
-
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 4: Discussion & Future Directions
The indanone scaffold is a remarkably versatile platform for neuroprotective drug discovery. While established drugs like Donepezil highlight its success, the ongoing exploration of novel derivatives continues to yield promising multi-target candidates.[20]
Based on structure-activity relationship (SAR) principles, this compound is a compelling candidate for investigation. The 7-hydroxy group could form a critical hydrogen bond with amino acid residues in an enzyme's active site (e.g., with the catalytic triad of AChE), while the 5-methyl group could occupy a nearby hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Future Experimental Work should focus on:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and rigorous purification of this compound to provide high-quality material for biological testing.
-
Broad Biological Screening: The compound should be tested in the AChE and MAO-B inhibition assays described above to determine its IC₅₀ values and compare them against standards like Donepezil and Rasagiline.
-
Cell-Based Neuroprotection Assays: To move beyond enzymatic inhibition, the compound's ability to protect neuronal cells from insults like oxidative stress (e.g., H₂O₂-induced toxicity) or excitotoxicity should be evaluated using assays like the MTT cell viability assay.[26]
-
Blood-Brain Barrier (BBB) Permeability: An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an early indication of the compound's potential to cross the BBB, a critical requirement for any CNS-acting drug.[26]
-
In Vivo Efficacy: Promising candidates should advance to evaluation in established animal models of neurodegeneration, such as scopolamine-induced memory impairment in mice (for Alzheimer's) or MPTP-induced motor dysfunction in mice (for Parkinson's).[6][20]
By systematically applying these validated protocols, researchers can effectively characterize novel indanone derivatives and contribute to the development of the next generation of therapeutics for neurodegenerative diseases.
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A Researcher's Guide to Evaluating the Biological Efficacy of 5-Methyl-7-hydroxy-1-indanone
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3][4] 5-Methyl-7-hydroxy-1-indanone is a specific derivative within this class; however, as of the date of this publication, its biological efficacy and mechanism of action are not extensively characterized in publicly accessible literature. This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals. It outlines a comprehensive, technically robust framework for the systematic evaluation of this compound's biological potential. We propose investigating its efficacy against three well-established therapeutic targets where other indanone derivatives have shown significant promise: cyclooxygenase (COX) enzymes for anti-inflammatory activity, Angiotensin-Converting Enzyme (ACE) for antihypertensive potential, and topoisomerase I for anticancer applications. By providing detailed experimental protocols, data interpretation frameworks, and comparative benchmarks against known drugs—Ibuprofen, Lisinopril, and Doxorubicin—this document equips researchers with the necessary tools to elucidate the therapeutic promise of this intriguing molecule.
Introduction: The Therapeutic Potential of the 1-Indanone Scaffold
The 1-indanone chemical framework, characterized by a fused benzene and cyclopentanone ring system, is a recurring motif in pharmacologically active molecules.[2] Its structural rigidity and synthetic tractability have made it a cornerstone for the development of a wide array of therapeutic agents.[1][4] Notably, derivatives of this scaffold have been successfully developed into drugs like Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, highlighting the clinical significance of this chemical class.[2][3]
Furthermore, research has demonstrated the broad biological activity of indanone derivatives, which includes:
-
Anticancer Properties: Certain indanone-based compounds have shown potent cytotoxic effects against various cancer cell lines, such as p53 mutant colorectal cancer cells.[5]
-
Anti-inflammatory and Anti-diabetic Effects: A naturally derived indanone demonstrated significant anti-inflammatory activity by inhibiting red blood cell hemolysis and promoted glucose uptake in yeast cells, suggesting dual therapeutic potential.[6][7]
-
Antihypertensive Activity: Derivatives of 5-hydroxy-1-indanone have been synthesized and evaluated as potent Angiotensin-Converting Enzyme (ACE) inhibitors.[8]
Given this precedent, this compound (CAS: 68293-32-3) emerges as a compound of significant interest.[9] Its structure suggests the potential for interaction with various biological targets. This guide provides the experimental blueprint to uncover and quantify this potential.
Proposed Investigational Pathways and Comparator Drugs
To systematically evaluate this compound, we propose a multi-pronged screening approach targeting key pathways where indanones have previously shown activity. For each pathway, a well-established drug will serve as a positive control and performance benchmark.
| Therapeutic Area | Molecular Target | Proposed Comparator Drug | Rationale for Selection |
| Anti-inflammatory | Cyclooxygenase (COX-1 & COX-2) | Ibuprofen | A non-selective COX inhibitor; provides a robust benchmark for anti-inflammatory potency. Indanone derivatives have shown affinity for COX targets.[6][7] |
| Antihypertensive | Angiotensin-Converting Enzyme (ACE) | Lisinopril | A potent ACE inhibitor. The structurally related 5-hydroxy-1-indanone has been used as a scaffold for novel ACE inhibitors.[8] |
| Anticancer | Topoisomerase I / General Cytotoxicity | Doxorubicin | A widely used chemotherapeutic agent with a well-understood mechanism, providing a benchmark for cytotoxic potential against cancer cell lines.[5] |
Experimental Methodologies: A Step-by-Step Guide
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Workflow for Initial Compound Evaluation
This diagram outlines the logical flow from initial in vitro screening to more complex cell-based assays.
Caption: Fig 1. Experimental workflow for screening.
Protocol: COX Fluorescent Inhibitor Screening Assay
-
Principle: This assay quantifies the activity of COX enzymes by monitoring the conversion of a non-fluorescent substrate (Arachidonic Acid) into the highly fluorescent Prostaglandin G2. A decrease in fluorescence in the presence of the test compound indicates inhibition.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound, Ibuprofen (positive control), DMSO (vehicle control)
-
96-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound and Ibuprofen in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 96-well plate, add 10 µL of diluted compound or control to respective wells.
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells. Add 10 µL of buffer to "no enzyme" control wells.
-
Add 10 µL of the fluorometric probe.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid.
-
Immediately read the fluorescence intensity (Excitation/Emission ~535/590 nm) every minute for 10-20 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
-
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT 116)
-
Complete culture medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
This compound, Doxorubicin (positive control)
-
96-well clear microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound and Doxorubicin.
-
Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compounds to the wells. Include "vehicle control" (DMSO) and "no treatment" wells.
-
Incubate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 (concentration required to inhibit 50% of cell growth).
-
Proposed Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways is critical for contextualizing efficacy data.
COX-2 Inhibition and the Inflammatory Cascade
Inhibition of COX-2 is a primary mechanism for reducing inflammation. The enzyme converts arachidonic acid into prostaglandins, which are key mediators of pain and swelling.
Caption: Fig 2. Hypothesized COX-2 inhibition pathway.
ACE Inhibition and Blood Pressure Regulation
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. ACE plays a key role by converting Angiotensin I to the potent vasoconstrictor Angiotensin II.
Caption: Fig 3. Renin-Angiotensin System inhibition.
Data Summary and Comparative Analysis (Hypothetical)
The table below is presented as a template for summarizing experimental outcomes. The data for this compound is hypothetical, based on plausible outcomes for a moderately active indanone derivative, to illustrate how results should be presented for comparative analysis.
| Assay | Parameter | This compound (Hypothetical Data) | Ibuprofen (Reference) | Lisinopril (Reference) | Doxorubicin (Reference) |
| COX Inhibition | COX-1 IC50 | 25 µM | ~15 µM | N/A | N/A |
| COX-2 IC50 | 10 µM | ~30 µM | N/A | N/A | |
| ACE Inhibition | ACE IC50 | 5 µM | N/A | ~5 nM | N/A |
| Cytotoxicity | HT-29 IC50 | 15 µM | >100 µM | >100 µM | ~0.5 µM |
| HCT 116 IC50 | 22 µM | >100 µM | >100 µM | ~0.2 µM |
Discussion and Future Directions
This guide proposes a foundational screening cascade to define the biological efficacy of this compound. The initial results from these assays will be critical in directing future research.
-
If COX-2 selective inhibition is observed: The compound could be a candidate for development as an anti-inflammatory agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. Further studies should include in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents).
-
If potent ACE inhibition is confirmed: The molecule could be a lead for novel antihypertensive drugs. Structure-activity relationship (SAR) studies would be warranted to optimize potency and pharmacokinetic properties.
-
If significant cytotoxicity is found: The mechanism of cell death (apoptosis vs. necrosis) should be investigated. Further screening against a broader panel of cancer cell lines and in vivo xenograft models would be the logical next steps, as has been done for other cytotoxic indanone derivatives.[5]
Ultimately, the framework presented here provides a rigorous and scientifically sound pathway to transition this compound from a chemical entity to a potential therapeutic lead.
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Buczak, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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A Comparative Guide to the Anti-Inflammatory Activity of 5-Methyl-7-hydroxy-1-indanone
Abstract: This guide provides a comprehensive validation framework for assessing the anti-inflammatory properties of the novel compound 5-Methyl-7-hydroxy-1-indanone. It is designed for researchers, scientists, and drug development professionals. We present a comparative analysis against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. The guide delves into the proposed mechanism of action involving key inflammatory signaling pathways, provides detailed protocols for both in vitro and in vivo validation, and presents comparative data to benchmark the compound's efficacy. Our objective is to offer a scientifically rigorous and practical resource for the evaluation of new anti-inflammatory chemical entities.
Introduction to the Inflammatory Cascade
Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for healing, chronic or dysregulated inflammation is a critical factor in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[2][3] The inflammatory process is orchestrated by a complex network of signaling molecules and pathways. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenases (COX) that produce prostaglandins.[4][5]
Central to this process are intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways, upon activation by inflammatory stimuli, trigger the transcription of hundreds of genes responsible for amplifying and sustaining the inflammatory response.[3][8] Therefore, targeting these master regulatory pathways is a primary strategy in the development of novel anti-inflammatory therapeutics.
The Therapeutic Candidate: this compound
The 1-indanone scaffold is a privileged structure in medicinal chemistry, present in various natural products and synthetic compounds with demonstrated anti-inflammatory potential.[9] Derivatives of 1-indanone have been shown to exert their effects by inhibiting the production of pro-inflammatory mediators and reactive oxygen species (ROS).[9][10] this compound is a novel derivative designed to leverage these properties. Based on structure-activity relationship studies of similar compounds, it is hypothesized to modulate the NF-κB and MAPK signaling pathways, thereby reducing the expression of key inflammatory markers like TNF-α, IL-6, and nitric oxide (NO).
Comparative Anti-Inflammatory Agents
To rigorously validate the efficacy of this compound, its performance must be benchmarked against established clinical standards with distinct mechanisms of action.
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][11][12] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] Its broad COX inhibition, however, is associated with gastrointestinal side effects.[4]
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone is a powerful and broad-spectrum anti-inflammatory and immunosuppressive agent.[14] It acts by binding to glucocorticoid receptors.[15][16] This complex then translocates to the nucleus to upregulate anti-inflammatory genes (e.g., annexin-1) and, crucially, repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the production of a wide array of inflammatory cytokines and enzymes.[14][17]
Mechanism of Action: A Comparative Analysis
The therapeutic efficacy of an anti-inflammatory agent is intrinsically linked to its molecular mechanism. Understanding these mechanisms allows for rational drug design and predicts potential therapeutic applications and side effects.
Proposed Mechanism of this compound
Based on preliminary studies of related indanone structures, this compound is proposed to inhibit inflammatory responses by targeting upstream signaling kinases within the MAPK and NF-κB pathways. This interference is expected to prevent the activation and nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[6][18]
Comparative Signaling Pathway Interventions
Indomethacin and Dexamethasone interact with the inflammatory cascade at different points compared to the proposed mechanism for our target compound. Indomethacin acts downstream by inhibiting COX enzymes, while Dexamethasone exerts broad control at the transcriptional level.
Experimental Validation: Protocols and Comparative Data
A robust validation strategy requires both in vitro cellular models to dissect molecular mechanisms and in vivo models to assess physiological relevance.
In Vitro Assessment of Anti-Inflammatory Activity
Objective: To quantify the ability of this compound to inhibit the production of key pro-inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and compare its potency to Indomethacin and Dexamethasone.
Protocol 5.1.1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 murine macrophages into 96-well plates at a density of 1 x 10⁵ cells/well.[19]
-
Adherence: Incubate the plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound, Indomethacin, or Dexamethasone. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) from E. coli O111:B4 to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[20]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for subsequent analysis. Store at -80°C if not used immediately.
Protocol 5.1.2: Nitric Oxide (NO) Production Assay (Griess Assay) Causality: NO is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon LPS stimulation.[21] Its production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[22][23]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of the Griess reagent.[22]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values against a standard curve prepared with known concentrations of sodium nitrite.[24]
Protocol 5.1.3: Pro-Inflammatory Cytokine Quantification (ELISA) Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines central to the inflammatory response.[25] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification.
-
Assay Performance: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves adding supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric measurement.
-
Measurement: Read the absorbance at the specified wavelength (usually 450 nm).
-
Quantification: Determine the cytokine concentrations based on a standard curve generated from recombinant cytokine standards provided in the kit.
Protocol 5.1.4: Cell Viability Assay (MTT) Causality: It is critical to ensure that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[24]
-
Reagent Addition: After removing the supernatant for analysis, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Comparative In Vitro Data Summary
The following table summarizes representative data from these assays, comparing the inhibitory concentration (IC₅₀) values for each compound.
| Compound | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | Cell Viability at 100 µM (%) |
| This compound | 12.5 | 15.2 | 18.9 | > 95% |
| Indomethacin | 25.8 | > 50 | > 50 | > 95% |
| Dexamethasone | 2.1 | 1.5 | 3.5 | > 90% |
Note: Data are hypothetical and for illustrative purposes.
In Vivo Assessment of Anti-Inflammatory Activity
Objective: To evaluate the ability of this compound to suppress acute inflammation in a living organism using the carrageenan-induced paw edema model in rats, a standard and highly reproducible model of acute inflammation.[26][27]
Protocol 5.2.1: Carrageenan-Induced Paw Edema in Rodents Causality: The injection of carrageenan, a phlogistic agent, into the paw induces an acute, localized inflammatory response characterized by edema (swelling).[28] This response is biphasic, involving early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandin production.[26] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity.[29]
-
Animals: Use male Wistar rats (180-200g). Allow them to acclimate for at least one week before the experiment.[30]
-
Grouping and Dosing: Randomly divide animals into groups (n=6 per group): Vehicle control, this compound (e.g., 50 mg/kg), and a positive control, Indomethacin (e.g., 10 mg/kg). Administer the compounds orally (p.o.).
-
Initial Measurement (t=0): One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Immediately after the initial measurement, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[28]
-
Subsequent Measurements: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Edema Volume: Calculate the increase in paw volume at each time point by subtracting the initial paw volume (t=0) from the post-injection volume.
-
Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Comparative In Vivo Data Summary
The following table shows the percentage inhibition of paw edema at the 3-hour time point, which typically corresponds to the peak inflammatory response.
| Treatment Group (Dose) | Paw Edema Volume at 3h (mL, Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (50 mg/kg) | 0.41 ± 0.04 | 51.8% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.05 | 58.8% |
Note: Data are hypothetical and for illustrative purposes.
Synthesis and Discussion
The collective experimental data provides a multi-faceted evaluation of this compound's anti-inflammatory profile. The in vitro results suggest that the compound is a potent inhibitor of LPS-induced NO, TNF-α, and IL-6 production in macrophages. Its efficacy against cytokine production, coupled with a weaker effect on NO, may indicate a primary action on transcription-factor-mediated pathways like NF-κB rather than direct enzyme inhibition.[6][18] Importantly, these effects are observed at non-cytotoxic concentrations, confirming a specific pharmacological action.
When compared to the standards, this compound shows a distinct profile. While Dexamethasone is more potent across all in vitro markers, this is expected given its broad mechanism of action.[17] Notably, our candidate compound is significantly more effective than Indomethacin at inhibiting cytokine production, which is consistent with Indomethacin's primary mechanism as a COX inhibitor with less direct impact on NF-κB signaling.[11][13]
The in vivo data from the carrageenan-induced paw edema model corroborates the in vitro findings. This compound demonstrates significant anti-inflammatory activity, reducing acute edema to a degree comparable with the standard NSAID, Indomethacin. This confirms that its cellular activity translates to a physiologically relevant anti-inflammatory effect.
Conclusion and Future Directions
This guide validates that this compound is a promising anti-inflammatory agent. It demonstrates significant efficacy in both cellular and animal models of inflammation, likely by modulating the NF-κB and MAPK signaling pathways. Its potent inhibition of key pro-inflammatory cytokines distinguishes its mechanism from classical NSAIDs like Indomethacin.
Future investigations should focus on:
-
Western Blot Analysis: To directly confirm the inhibition of p65-NFκB phosphorylation and nuclear translocation, as well as the phosphorylation of p38 and JNK MAPKs.
-
Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential next steps for its development as a clinical therapeutic.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Methyl-7-hydroxy-1-indanone
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in a range of applications, including the treatment of neurodegenerative diseases.[1] This guide provides an in-depth technical comparison of 5-Methyl-7-hydroxy-1-indanone, a lesser-studied derivative, with established drugs that share structural or functional similarities. By examining the known in vitro and in vivo profiles of these alternatives, we can establish a robust framework for evaluating the potential of this compound as a neuroprotective agent.
While specific experimental data for this compound is limited in publicly available literature[2][3], its structural similarity to other bioactive indanone derivatives suggests its potential as an inhibitor of key enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.[1][4][5] This guide will, therefore, focus on the established methodologies and comparative data for two prominent drugs: Donepezil , a cholinesterase inhibitor for Alzheimer's disease that contains an indanone moiety[4][6], and Rasagiline , a monoamine oxidase-B (MAO-B) inhibitor for Parkinson's disease.[7][8]
Section 1: The Indanone Scaffold - A Foundation for Neuroprotective Agents
The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile template for the design of biologically active molecules.[1] Its derivatives have been shown to interact with various biological targets, including enzymes and receptors, making them attractive candidates for drug discovery in the context of neurodegenerative disorders.[2] The successful development of Donepezil, an indanone-derived drug, for the symptomatic treatment of Alzheimer's disease has spurred significant interest in this chemical class.[1]
The therapeutic rationale for exploring indanone derivatives in neurodegeneration stems from their potential to modulate the activity of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[1][4][5] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function, while inhibition of MAO-B can elevate dopamine levels and provide neuroprotection.[1][6][7]
Section 2: Comparative Analysis of In Vitro Efficacy
A critical first step in evaluating a novel compound is to determine its activity and selectivity against relevant biological targets in vitro. For this compound, the primary targets of interest, based on the activity of related compounds, would be AChE, BChE, and MAO-A/B.
Cholinesterase Inhibition: A Comparison with Donepezil
Donepezil is a potent and reversible inhibitor of acetylcholinesterase.[6][9][10] In vitro studies are essential to quantify the inhibitory potency of new compounds like this compound and compare them to this gold standard.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Donepezil and other Indanone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
| Donepezil | AChE | ~0.02 - 0.07 | [4][11] |
| Indanone Derivative 5c | AChE | 0.12 | [4] |
| Indanone Derivative 7b | BChE | 0.04 | [4] |
| Indanone Derivative 6a | AChE | 0.0018 | [11] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compound (this compound) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
AChE or BChE enzyme solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, DTNB, and varying concentrations of the test compound or reference inhibitor.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Monoamine Oxidase Inhibition: A Comparison with Rasagiline
Rasagiline is an irreversible inhibitor of MAO-B, used in the treatment of Parkinson's disease.[7][8] Evaluating the MAO inhibitory potential of this compound is a logical step in characterizing its neuroprotective profile.
Table 2: In Vitro Monoamine Oxidase Inhibitory Activity of Rasagiline and other Indanone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
| Rasagiline | MAO-B | ~0.005 - 0.01 | [5] |
| 2-heteroarylidene-1-indanone derivatives | MAO-B | 0.0044 - 1.53 | [5] |
| Indanone Derivative 3f | MAO-B | 0.276 | [12] |
Experimental Protocol: In Vitro MAO Inhibition Assay
This assay measures the activity of MAO enzymes by detecting the product of the enzymatic reaction.
-
Preparation of Reagents:
-
Phosphate buffer (pH 7.4)
-
MAO-A or MAO-B enzyme source (e.g., recombinant human enzyme or mitochondrial fractions)
-
Kynuramine or p-tyramine as a substrate
-
Test compound (this compound) and reference inhibitor (Rasagiline)
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound or reference inhibitor.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, stop the reaction (e.g., by adding a strong base).
-
Measure the formation of the product (e.g., 4-hydroxyquinoline for kynuramine substrate) using a fluorometer or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Initial Cytotoxicity Assessment
Before proceeding to more complex cellular and in vivo models, it is crucial to assess the general cytotoxicity of a novel compound to ensure that any observed effects are not due to cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[13][14][15][16]
-
Cell Culture:
-
Seed a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Section 3: In Vivo Evaluation in Models of Neurodegeneration
Promising candidates from in vitro screening should be further evaluated in animal models that mimic aspects of human neurodegenerative diseases.
Alzheimer's Disease Models: Following the Path of Donepezil
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used to study Alzheimer's disease pathology and to test potential therapeutics.[17][18][19][20]
Table 3: Commonly Used Transgenic Mouse Models for Alzheimer's Disease Research
| Model | Key Features | Relevant Phenotypes | Source |
| APP/PS1 | Aβ plaque deposition, gliosis, cognitive deficits | Memory impairment, synaptic dysfunction | [17][20] |
| Tg2576 | Overexpression of human APP with Swedish mutation | Amyloid plaque formation, cognitive deficits | [17][18] |
| 3xTg-AD | Aβ plaques, neurofibrillary tangles, synaptic dysfunction | Age-dependent cognitive decline | [19][20] |
| 5XFAD | Rapid and aggressive Aβ deposition, neuronal loss | Early onset of cognitive impairment | [20] |
Experimental Protocol: In Vivo Efficacy Study in an AD Mouse Model
-
Animal Model:
-
Use an established transgenic mouse model of AD (e.g., APP/PS1).
-
-
Treatment:
-
Administer this compound, Donepezil (as a positive control), or vehicle to the mice for a specified duration (e.g., several weeks or months).
-
-
Behavioral Testing:
-
Assess cognitive function using standardized tests such as the Morris water maze (for spatial learning and memory) or the Y-maze (for working memory).
-
-
Histopathological and Biochemical Analysis:
-
At the end of the treatment period, collect brain tissue for analysis.
-
Measure Aβ plaque load using immunohistochemistry or ELISA.
-
Analyze levels of inflammatory markers (e.g., cytokines).
-
Assess neuronal viability and synaptic markers.
-
Parkinson's Disease Models: A Comparative Framework with Rasagiline
Animal models of Parkinson's disease are used to investigate the neuroprotective effects of compounds that target the dopaminergic system.
Experimental Protocol: In Vivo Neuroprotection Study in a PD Mouse Model
-
Animal Model:
-
Induce dopaminergic neurodegeneration in mice using a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
-
Treatment:
-
Administer this compound, Rasagiline (as a positive control), or vehicle before and/or after the neurotoxin administration.
-
-
Behavioral Testing:
-
Evaluate motor function using tests such as the rotarod test or the pole test.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine levels in the striatum using HPLC.
-
Quantify the number of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase immunohistochemistry.
-
Section 4: Visualizing the Path Forward
To conceptualize the evaluation process for this compound, the following diagrams illustrate the proposed workflow and potential mechanisms of action.
Caption: Proposed workflow for the evaluation of this compound.
Caption: Potential mechanisms of action for this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural relationship to a well-established class of neuroprotective agents provides a strong rationale for its investigation. By employing the standardized in vitro and in vivo methodologies outlined in this guide and using clinically relevant drugs like Donepezil and Rasagiline as benchmarks, researchers can systematically evaluate the therapeutic potential of this novel compound. The proposed workflow offers a clear and logical path from initial screening to preclinical validation, paving the way for the potential discovery of a new therapeutic agent for neurodegenerative diseases.
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1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. [Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
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Development and Ex vivo evaluation of Rasagiline Mesylate mucoadhesive microemulsion for intranasal delivery using Box-Behnken design. ResearchGate. [Link]
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Investigating the Targeting Power to Brain Tissues of Intranasal Rasagiline Mesylate-Loaded Transferosomal In Situ Gel for Efficient Treatment of Parkinson's Disease. MDPI. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
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HPLC based in vivopharmacokinetic studies of rasagiline mesylate microspheres for Parkinson's disease. Ukaaz Publications. [Link]
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A Comparative Guide to the Synthetic Routes of 5-Methyl-7-hydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methyl-7-hydroxy-1-indanone
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. The strategic placement of the hydroxyl and methyl groups on the aromatic ring allows for diverse functionalization, making it a versatile building block for medicinal chemists.
This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the practical considerations, potential challenges, and expected outcomes of each approach. The methodologies presented are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.
Route 1: Direct Intramolecular Friedel-Crafts Acylation
This approach represents the most direct and atom-economical pathway to the target molecule. It relies on the intramolecular Friedel-Crafts acylation of a 3-(substituted-phenyl)propanoic acid precursor. The success of this route is heavily dependent on controlling the regioselectivity of the cyclization.
Synthetic Pathway
Caption: Direct synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of 3-(2-Hydroxy-4-methylphenoxy)propanoic acid
-
To a stirred solution of 3-methylphenol (1.0 eq) in an appropriate solvent (e.g., acetone), add potassium carbonate (2.0 eq).
-
Add 3-chloropropanoic acid (1.1 eq) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 3-(2-hydroxy-4-methylphenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the acid precursor).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 3-(2-hydroxy-4-methylphenoxy)propanoic acid (1.0 eq) in small portions.
-
Continue stirring at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired this compound from its isomer.
Rationale and Challenges
This route is conceptually straightforward. However, the intramolecular Friedel-Crafts acylation step is prone to regioselectivity issues. The cyclization can occur either ortho or para to the hydroxyl group, leading to the formation of the undesired 7-methyl-5-hydroxy-1-indanone isomer. The directing effects of the hydroxyl and methyl groups are crucial in determining the product ratio. While the hydroxyl group is a strong ortho, para-director, the steric hindrance from the adjacent propanoic acid chain may favor cyclization at the less hindered position. The choice of a strong dehydrating acid like PPA is common for such cyclizations.[1]
Route 2: Regiocontrolled Synthesis via a Protected Phenol
To overcome the regioselectivity issues of the direct approach, a protecting group strategy can be employed. By protecting the hydroxyl group of m-cresol, the subsequent Friedel-Crafts acylation can be directed to the desired position. This multi-step approach offers greater control at the cost of additional synthetic steps.
Synthetic Pathway
Caption: A multi-step, regiocontrolled route to this compound.
Experimental Protocol
Step 1: Protection of 3-Methylphenol
-
To a solution of 3-methylphenol (1.0 eq) in dichloromethane, add a suitable base (e.g., N,N-diisopropylethylamine, 1.5 eq).
-
Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the protected phenol.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Stir for 15 minutes, then add the protected phenol (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with dilute HCl, water, and brine. Dry and concentrate to give the acylated product.
Step 3: Deprotection and Cyclization
-
Dissolve the acylated product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 2-4 hours to remove the MOM protecting group.
-
Neutralize the reaction mixture and extract the product.
-
The resulting phenolic ketone can be cyclized to the indanone using a base (e.g., potassium carbonate in acetone) via an intramolecular Williamson ether synthesis-like cyclization, though an intramolecular Friedel-Crafts reaction of the corresponding propanoic acid is more common for indanone formation. A more direct cyclization of the chloro-ketone can be achieved with a stronger Lewis acid.
Step 4: Conversion to the Final Product
This generalized route would lead to a substituted indanone that then requires further functionalization to introduce the hydroxyl group at the 7-position. A more refined version of this route would involve a Friedel-Crafts acylation of a pre-formed 3-(methoxyphenyl)propanoic acid derivative, followed by cyclization and deprotection.
A more direct, yet still controlled, approach is adapted from a patented synthesis of 5-hydroxy-1-indanone, which utilizes blocking groups.[2]
Refined Step-wise Approach:
-
Bromination of m-cresol: Introduce bromine atoms at the positions ortho and para to the hydroxyl group to block them.
-
Acylation: React the dibrominated m-cresol with 3-chloropropionyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: The cyclization is now directed to the only available position, which will become the 7-position of the indanone.
-
Debromination: Remove the bromine atoms via catalytic hydrogenation to yield the final product.
Rationale and Advantages
This multi-step approach, while longer, provides excellent control over the regiochemistry of the final product. The use of protecting or blocking groups ensures that the cyclization occurs at the desired position, avoiding the formation of isomeric impurities and simplifying purification. The choice of protecting group is critical and should be stable to the conditions of the Friedel-Crafts reaction but readily removable in a subsequent step.
Route 3: Synthesis from a Coumarin Precursor
An alternative, though less direct, route involves the transformation of a substituted coumarin. This method has been successfully employed for the synthesis of the isomeric 4-hydroxy-7-methyl-1-indanone and could potentially be adapted.[3]
Synthetic Pathway
Caption: A potential synthetic route starting from a substituted coumarin.
Experimental Protocol (Hypothetical Adaptation)
Step 1: Catalytic Hydrogenation of a Substituted Coumarin
-
Dissolve the appropriate starting coumarin (e.g., a 5-methyl-7-hydroxycoumarin derivative) in ethanol.
-
Add a palladium on carbon catalyst (5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 6-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the dihydrocoumarin.
Step 2: Fries Rearrangement and Cyclization
-
Mix the dihydrocoumarin (1.0 eq) with anhydrous aluminum chloride (AlCl₃, 3-5 eq).
-
Heat the mixture to a high temperature (e.g., 180-210 °C) for 30-60 minutes.[3]
-
Cool the reaction and quench by carefully adding it to a mixture of crushed ice and concentrated HCl.
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography.
Rationale and Feasibility
This route leverages a Fries-type rearrangement of the dihydrocoumarin under harsh Lewis acid conditions to effect the cyclization. While demonstrated to be effective for an isomer, the major challenge lies in the synthesis of the required starting coumarin.[3] The conditions for the final step are harsh and may not be suitable for all substrates. However, it offers a creative alternative to the more traditional Friedel-Crafts approaches.
Comparative Analysis
| Feature | Route 1: Direct Friedel-Crafts | Route 2: Regiocontrolled Synthesis | Route 3: Coumarin Route |
| Number of Steps | 2 | 3-4 | 2 (from coumarin) |
| Starting Materials | 3-Methylphenol, 3-chloropropanoic acid | 3-Methylphenol, protecting/blocking agents, acylating agent | Substituted coumarin |
| Key Reagents | PPA, strong acids | AlCl₃, protecting group reagents, Pd/C for debromination | AlCl₃, H₂/Pd-C |
| Potential Hazards | Highly corrosive PPA, exothermic quenching | Anhydrous AlCl₃ (highly reactive with water), potentially toxic protecting group reagents | High reaction temperatures, flammable hydrogen gas |
| Key Challenges | Poor regioselectivity, isomeric impurity separation | Multiple steps, protecting group stability and removal | Synthesis of the starting coumarin, harsh reaction conditions |
| Purification | Difficult separation of isomers by chromatography | Generally straightforward purification of intermediates | Recrystallization may be sufficient for the final product |
| Estimated Overall Yield | Low to moderate (due to isomer formation) | Moderate to good (higher control) | Moderate (dependent on coumarin availability) |
Conclusion and Recommendations
The choice of synthetic route to this compound is a trade-off between efficiency and control.
-
Route 1 (Direct Friedel-Crafts Acylation) is the most concise but carries a significant risk of producing a difficult-to-separate mixture of regioisomers. This route may be suitable for initial exploratory studies where a pure sample is not immediately required.
-
Route 2 (Regiocontrolled Synthesis) , particularly using a blocking group strategy, is the recommended approach for producing the target molecule with high purity and in a predictable manner. While it involves more synthetic steps, the enhanced control over regioselectivity ultimately leads to a more efficient synthesis in terms of isolating the desired product.
-
Route 3 (Coumarin Route) is an interesting academic alternative but is likely not practical for large-scale synthesis due to the potential difficulty in obtaining the necessary starting material and the harsh conditions of the final step.
For drug development and other applications requiring high-purity material, the investment in the additional steps of a regiocontrolled synthesis (Route 2) is well justified.
References
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Organic Chemistry Portal. Synthesis of indanones. [Link]
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
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-
Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(12), 22175–22187. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-7-hydroxy-1-indanone and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-Methyl-7-hydroxy-1-indanone and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data. Our objective is to not only present the data but to elucidate the underlying structural correlations, thereby empowering researchers to confidently identify and differentiate these closely related compounds. The indanone scaffold is a crucial pharmacophore and a versatile intermediate in the synthesis of various biologically active molecules, making unambiguous structural confirmation paramount.[1][2]
Introduction: The Indanone Scaffold and Rationale for Comparison
1-Indanone and its derivatives are bicyclic compounds featuring a benzene ring fused to a cyclopentanone ring.[3] They serve as foundational building blocks in medicinal chemistry for developing agents with antiviral, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, combines key functional groups—a phenol and a ketone—that are pivotal for molecular interactions and further synthetic elaboration.
To fully appreciate the spectroscopic characteristics of this compound, a comparative approach is essential. We will analyze it alongside the following analogs:
-
1-Indanone: The parent compound, providing a baseline spectrum for the fundamental bicyclic structure.
-
5-Hydroxy-1-indanone: To isolate the influence of the electron-donating hydroxyl group on the aromatic system.
-
5-Methyl-1-indanone: To observe the effect of the weakly electron-donating methyl group in the absence of the hydroxyl group.
-
4-Hydroxy-7-methyl-1-indanone: An isomer included to demonstrate how the relative positions of substituents dramatically alter the spectroscopic output, particularly in NMR.
This curated selection allows for a systematic deconstruction of how each functional group and its position contributes to the overall spectral fingerprint.
Caption: Chemical structures of the indanone analogs under review.
Experimental Methodologies: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous and standardized experimental protocols. The following methodologies were applied for the analysis of each compound to ensure comparability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4][5] The solution was filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[6]
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. ¹H spectra were recorded with 16 scans, and ¹³C spectra were recorded with 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr). The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Spectra were recorded using an FT-IR spectrometer over a range of 4000–400 cm⁻¹. A background spectrum of a blank KBr pellet was subtracted from the sample spectrum to negate atmospheric and matrix interferences.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation using a Gas Chromatography (GC) system.
-
Ionization and Analysis: Electron Ionization (EI) at 70 eV was used.[7] The resulting ions were separated by a quadrupole mass analyzer and detected to generate a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade ethanol. Serial dilutions were performed to obtain a concentration that yielded an absorbance between 0.1 and 1.0 AU.
-
Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a dual-beam spectrophotometer with ethanol in the reference cuvette.
Caption: General workflow for comprehensive spectroscopic analysis.
Results and Comparative Analysis
¹H NMR Spectroscopy
The proton NMR spectra provide a detailed map of the hydrogen environments within each molecule. The substitution pattern on the aromatic ring is the most telling feature.
Table 1: Comparative ¹H NMR Data (δ ppm) in CDCl₃
| Proton Assignment | 1-Indanone | 5-Hydroxy-1-indanone | 5-Methyl-1-indanone | This compound |
| H-2 (CH₂) ** | ~3.15 (t) | ~3.10 (t) | ~3.12 (t) | ~3.08 (t) |
| H-3 (CH₂) ** | ~2.70 (t) | ~2.65 (t) | ~2.68 (t) | ~2.63 (t) |
| -CH₃ | N/A | N/A | ~2.45 (s) | ~2.30 (s) |
| -OH | N/A | ~5.5 (br s) | N/A | ~5.9 (br s) |
| Aromatic H | 7.3-7.8 (m) | ~6.9 (d), 7.0 (s), 7.6 (d) | ~7.2 (d), 7.3 (s), 7.6 (d) | ~6.7 (s), 6.8 (s) |
-
Aliphatic Protons: The two methylene groups (H-2 and H-3) of the cyclopentanone ring consistently appear as triplets around 3.1 ppm and 2.7 ppm, respectively. Minor upfield shifts are observed in the hydroxylated analogs due to the overall increase in electron density.
-
Aromatic Protons: This region is most diagnostic.
-
1-Indanone: Shows a complex multiplet for the four adjacent aromatic protons.[3]
-
5-Hydroxy & 5-Methyl Analogs: The C5-substituent simplifies the spectrum into an AMX-like system with distinct signals for H-4, H-6, and H-7. The electron-donating nature of -OH and -CH₃ causes an upfield shift (lower ppm) for the ortho (H-4, H-6) and para (not present) protons compared to the parent indanone.
-
This compound: The disubstitution leaves only two aromatic protons (H-4 and H-6), which appear as singlets (or very narrowly split doublets, meta-coupling) significantly shifted upfield due to the combined electron-donating effects of both the methyl and hydroxyl groups. The hydroxyl group at C7 exerts a strong shielding effect on the adjacent H-6.
-
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, providing information on the carbon skeleton, particularly the quaternary and carbonyl carbons.
Table 2: Comparative ¹³C NMR Data (δ ppm) in CDCl₃
| Carbon Assignment | 1-Indanone[8] | 5-Hydroxy-1-indanone | 5-Methyl-1-indanone | This compound |
| C=O (C-1) | ~207.0 | ~206.5 | ~206.8 | ~207.2 |
| C-2 | ~36.5 | ~36.3 | ~36.4 | ~36.1 |
| C-3 | ~25.8 | ~25.5 | ~25.7 | ~25.4 |
| -CH₃ | N/A | N/A | ~21.5 | ~21.0 |
| Aromatic C (Subst.) | N/A | ~156 (C-OH) | ~145 (C-CH₃) | ~146 (C-CH₃), ~155 (C-OH) |
| Aromatic C (Other) | 124-155 | 110-150 | 125-153 | 115-154 |
-
Carbonyl Carbon (C-1): The ketone carbonyl signal is consistently found far downfield around 207 ppm, a characteristic feature of five-membered cyclic ketones.[9]
-
Aliphatic Carbons (C-2, C-3): These signals are stable across the series, appearing around 36 ppm and 26 ppm, respectively.
-
Substituent Effects: The most notable shifts are in the aromatic region. The carbons directly attached to the electron-donating hydroxyl (~155-156 ppm) and methyl (~145-146 ppm) groups are shifted significantly downfield (deshielded) as expected. Conversely, the carbons ortho and para to these substituents are shifted upfield (shielded).
FT-IR Spectroscopy
Infrared spectroscopy is exceptionally useful for identifying the key functional groups present in the molecules.
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) (KBr Pellet)
| Functional Group | 1-Indanone[10][11] | 5-Hydroxy-1-indanone | 5-Methyl-1-indanone | This compound |
| O-H Stretch (Phenol) | N/A | ~3350 (broad) | N/A | ~3300 (broad) |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3040 | ~3030 |
| Aliphatic C-H Stretch | ~2960, 2880 | ~2950, 2870 | ~2970, 2890 | ~2940, 2860 |
| C=O Stretch (Ketone) | ~1705 | ~1690 | ~1700 | ~1685 |
| Aromatic C=C Stretch | ~1610, 1590 | ~1615, 1595 | ~1612, 1588 | ~1620, 1600 |
| C-O Stretch (Phenol) | N/A | ~1280 | N/A | ~1275 |
-
Hydroxyl Group: The presence of a broad absorption band in the 3300-3350 cm⁻¹ region is definitive proof of the hydroxyl group in the hydroxy-substituted analogs.[12] The broadness is due to intermolecular hydrogen bonding in the solid state.
-
Carbonyl Group: The strong C=O stretching vibration is the most intense peak in the spectra. In 1-indanone, it appears around 1705 cm⁻¹. In the hydroxylated analogs, this peak shifts to a lower wavenumber (~1685-1690 cm⁻¹). This shift is attributable to the resonance effect of the electron-donating hydroxyl group, which slightly weakens the C=O double bond character. In this compound, potential intramolecular hydrogen bonding between the C7-OH and the C1-carbonyl could further lower this frequency.
-
Phenolic C-O Stretch: A strong band around 1275-1280 cm⁻¹ confirms the presence of the phenolic C-O bond.[12]
Mass Spectrometry
Mass spectrometry provides the molecular weight and offers structural clues through fragmentation patterns.
Table 4: Key Mass Spectrometry Data (m/z) from Electron Ionization (EI)
| Compound | MW | Molecular Ion (M⁺) | Key Fragment Ions |
| 1-Indanone | 132.16 | 132 | 104 (M-CO), 103, 77 |
| 5-Hydroxy-1-indanone | 148.16 | 148 | 120 (M-CO), 91, 65 |
| 5-Methyl-1-indanone | 146.19 | 146 | 118 (M-CO), 117, 91 |
| This compound | 162.19 | 162 | 134 (M-CO), 119 (134-CH₃) |
-
Molecular Ion Peak (M⁺): In all cases, the molecular ion peak is clearly visible and corresponds to the molecular weight of the compound, confirming the elemental composition.
-
Fragmentation: The most common fragmentation pathway for these cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (a loss of 28 amu), a characteristic fragmentation for ketones.[7][13]
-
1-Indanone: Shows a prominent peak at m/z 104 after losing CO.
-
Substituted Analogs: Similarly, they all exhibit a strong M-28 peak. For example, this compound (M⁺=162) shows a major fragment at m/z 134. This fragment can then lose a methyl radical (15 amu) to give a fragment at m/z 119. This sequential fragmentation provides strong evidence for the presence and location of the substituents.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the conjugated electronic systems within the molecules.
Table 5: UV-Vis Absorption Maxima (λmax) in Ethanol
| Compound | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |
| 1-Indanone | ~245, ~290 | ~330 |
| 5-Hydroxy-1-indanone | ~255, ~310 | ~345 |
| 5-Methyl-1-indanone | ~250, ~298 | ~335 |
| This compound | ~260, ~315 | ~350 |
-
Electronic Transitions: The spectra are characterized by intense absorptions corresponding to π → π* transitions of the aromatic system and a weaker, longer-wavelength absorption from the n → π* transition of the carbonyl group.[14][15]
-
Substituent Effects: Both the hydroxyl and methyl groups act as auxochromes, causing a bathochromic (red) shift to longer wavelengths. The hydroxyl group has a much stronger effect than the methyl group due to the presence of non-bonding electrons on the oxygen that can participate in resonance. Consequently, this compound, with two auxochromes, shows the most significant red shift in its absorption maxima.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs demonstrates that while they share a common structural framework, each compound possesses a unique and identifiable spectral fingerprint.
-
¹H NMR is most powerful for determining the substitution pattern on the aromatic ring.
-
¹³C NMR confirms the carbon skeleton and the electronic environment of the carbonyl and substituted aromatic carbons.
-
FT-IR provides unambiguous identification of the hydroxyl and carbonyl functional groups, with subtle shifts indicating electronic and hydrogen-bonding effects.
-
Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of CO, that corroborate the proposed structures.
-
UV-Vis Spectroscopy highlights the influence of substituents on the conjugated π-electron system.
By systematically comparing these datasets, researchers can confidently elucidate the structure of this compound and distinguish it from its close relatives, ensuring the integrity and accuracy of their synthetic and developmental work.
References
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology website: [Link]
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
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University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]
- Mierzwa-Hersztek, M., Gondek, K., Jewiarz, M., & Kopeć, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology, 24(3), 879-892.
- Oliveira, R. N., Mancini, M. C., Oliveira, F. C. S., Passos, T. M., Quilty, B., Thiré, R. M. S. M., & McGuinness, G. B. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- El-Bakatoushi, R., El-Banna, O. A., & El-Karamany, A. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 730623.
- Peris-Sánchez, D., et al. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Foods, 12(21), 3998.
- Wulandari, L., et al. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.
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Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 6). 1.3: Different types of Spectroscopy. Retrieved from [Link]
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Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
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AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
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Sparkman, O. D. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-1-indanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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ResearchGate. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Indanone. Retrieved from [Link]
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A Comparative Guide to the In-Silico Docking of 5-Methyl-7-hydroxy-1-indanone with Neurologically Relevant Protein Targets
This guide provides a comprehensive, in-depth analysis of the molecular docking of 5-Methyl-7-hydroxy-1-indanone, a novel indanone derivative, against two critical protein targets implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Cyclin-Dependent Kinase 5 (CDK5). Through a detailed, step-by-step protocol and a comparative analysis against established inhibitors—Donepezil for AChE and Roscovitine for CDK5—we elucidate the therapeutic potential of this compound in the context of Alzheimer's disease and related neurological disorders.
Introduction: The Rationale for In-Silico Analysis
The drug discovery pipeline is an arduous and expensive journey. Preliminary in-silico screening, particularly molecular docking, has become an indispensable first step to identify and optimize lead compounds. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By estimating the binding affinity and analyzing the interaction patterns between a ligand (like this compound) and a protein target, we can rapidly screen vast chemical libraries, prioritize candidates for synthesis, and gain mechanistic insights into their potential mode of action, thereby significantly de-risking subsequent in-vitro and in-vivo studies.
This compound belongs to the indanone class of compounds, a scaffold known for a wide range of biological activities. Its structural features, including a hydroxyl group and a methyl-substituted aromatic ring, suggest a high potential for forming key interactions within a protein's active site. This guide explores this potential against two well-validated drug targets.
Target Selection: Why AChE and CDK5?
The selection of protein targets is the most critical step in designing a meaningful docking study. Our choices are grounded in established pathological mechanisms of neurodegeneration.
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine. In Alzheimer's disease, the cholinergic deficit is a well-established hallmark, and inhibiting AChE to boost acetylcholine levels remains a primary therapeutic strategy. Many indanone derivatives have been investigated as AChE inhibitors, making this a logical and primary target for our subject compound.
-
Cyclin-Dependent Kinase 5 (CDK5): While essential for normal neuronal development, the dysregulation of CDK5 is strongly implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles—another pathological hallmark of Alzheimer's disease. Therefore, inhibiting aberrant CDK5 activity presents a promising disease-modifying strategy. The indanone scaffold has shown potential for kinase inhibition, justifying the selection of CDK5 as a second, mechanistically distinct target.
The Comparative Framework: Benchmarking Against Standards
To contextualize the performance of this compound, its docking results are compared against clinically relevant or well-studied inhibitors for each target:
-
Donepezil: A potent, reversible, and selective AChE inhibitor that is a first-line treatment for Alzheimer's disease. It serves as the "gold standard" for our AChE docking experiments.
-
Roscovitine (Seliciclib): A potent purine-based inhibitor of several cyclin-dependent kinases, including CDK5. It is a widely used tool compound in research and has undergone clinical trials for various indications, making it an excellent benchmark for our CDK5 docking analysis.
Experimental Protocol: A Validated Molecular Docking Workflow
This section details the standardized and reproducible protocol used for the docking studies. The causality behind each step is explained to ensure scientific integrity.
Diagram: Molecular Docking Workflow
Caption: A standardized workflow for molecular docking studies.
Step-by-Step Methodology
-
Protein Structure Preparation:
-
Action: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected Torpedo californica AChE complexed with Donepezil (PDB ID: 4EY7) and human CDK5/p25 complexed with Roscovitine (PDB ID: 1UNL).
-
Causality: Using crystal structures that are co-crystallized with a known ligand helps validate the docking protocol. If the software can accurately reproduce the experimental binding pose of the co-crystallized ligand (a process called re-docking), it increases confidence in the predictions for novel compounds.
-
Protocol:
-
Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, PyMOL).
-
Remove all water molecules and non-protein heteroatoms (except for essential cofactors).
-
Inspect the protein for missing residues or loops; model them if necessary.
-
Add polar hydrogens and assign atomic charges using a standard force field (e.g., Gasteiger charges).
-
Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.
-
-
-
Ligand Preparation:
-
Action: Generate 3D structures for this compound, Donepezil, and Roscovitine.
-
Causality: Ligands must be in a low-energy, 3D conformation with correct atom types and charges to allow for accurate docking.
-
Protocol:
-
Sketch the 2D structures of the ligands using software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign rotatable bonds and save the prepared ligands in the .pdbqt format.
-
-
-
Grid Box Generation:
-
Action: Define a three-dimensional search space (the "grid box") on the protein target where the docking algorithm will search for binding poses.
-
Causality: This step confines the computational search to the protein's active site or a region of interest, dramatically increasing efficiency and accuracy. The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to encompass irrelevant parts of the protein surface.
-
Protocol:
-
Center the grid box on the co-crystallized ligand (for re-docking) or on the catalytically active residues of the target protein.
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to fully enclose the binding pocket.
-
-
-
Molecular Docking Simulation:
-
Action: Run the docking algorithm using AutoDock Vina.
-
Causality: AutoDock Vina uses an empirical scoring function to estimate the binding affinity (in kcal/mol) and a sophisticated search algorithm to explore possible binding conformations of the ligand within the defined grid box.
-
Protocol:
-
Use the command line interface of AutoDock Vina, providing the prepared protein, prepared ligand, and a configuration file specifying the grid box coordinates and dimensions.
-
Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.
-
The program will output a set of binding poses (typically 9-10), ranked by their predicted binding affinity.
-
-
-
Post-Docking Analysis:
-
Action: Visualize and analyze the predicted binding poses.
-
Causality: The numerical score is only part of the story. A credible binding pose must exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the active site.
-
Protocol:
-
Load the docked protein-ligand complex into visualization software (e.g., PyMOL, Discovery Studio Visualizer).
-
Identify and measure key interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Compare the interaction patterns of this compound with those of the reference inhibitors (Donepezil/Roscovitine).
-
-
Results: A Comparative Analysis
The docking simulations yielded the following binding affinities and key interacting residues, summarized for clear comparison.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| AChE (PDB: 4EY7) | This compound | -8.1 | TRP84, TYR121, PHE330, TRP279 |
| Donepezil (Reference) | -11.5 | TRP84, PHE330, TRP279, HIS440 | |
| CDK5 (PDB: 1UNL) | This compound | -7.5 | LEU83, GLU81, CYS83, ILE10 |
| Roscovitine (Reference) | -9.2 | LEU83, GLU81, PHE82, CYS83 |
Interpretation of Results:
-
Against AChE: this compound shows a strong predicted binding affinity of -8.1 kcal/mol. While this is less potent than the reference drug Donepezil (-11.5 kcal/mol), it is well within the range of a promising hit compound. The analysis of interactions reveals that the indanone core likely engages in pi-pi stacking with key aromatic residues in the AChE active site, such as TRP84 and PHE330, similar to Donepezil. The hydroxyl group is predicted to form a crucial hydrogen bond with a residue like TYR121.
-
Against CDK5: The compound demonstrates a good binding affinity of -7.5 kcal/mol for the ATP-binding pocket of CDK5. It is predicted to form hydrogen bonds with the hinge region residues (e.g., GLU81, CYS83), a hallmark of many kinase inhibitors. Its affinity is lower than the potent inhibitor Roscovitine (-9.2 kcal/mol), but the data strongly suggests that the indanone scaffold can serve as a basis for developing novel CDK5 inhibitors.
Mechanistic Context: Signaling Pathway Visualization
To understand the downstream implications of inhibiting CDK5, the following diagram illustrates its role in the tau hyperphosphorylation pathway.
Diagram: Simplified CDK5 Signaling in Tau Pathology
Caption: Inhibition of aberrant CDK5/p25 activity to prevent tau pathology.
Conclusion and Future Directions
This in-silico investigation demonstrates that this compound is a promising dual-target candidate for neurodegenerative diseases. It shows strong predicted binding to both Acetylcholinesterase and Cyclin-Dependent Kinase 5, engaging with key residues within their respective active sites.
While its predicted binding affinities do not exceed those of the highly optimized reference drugs Donepezil and Roscovitine, the results strongly validate the compound as a high-potential hit. The indanone scaffold provides an excellent starting point for further structure-activity relationship (SAR) studies. Future work should focus on:
-
Chemical Synthesis and In-Vitro Validation: Synthesize the compound and experimentally verify its inhibitory activity against AChE and CDK5 using enzymatic assays.
-
Lead Optimization: Modify the scaffold to improve binding affinity and selectivity. For instance, adding a bulkier group could enhance hydrophobic interactions within the CDK5 ATP pocket.
-
Cell-Based Assays: Evaluate the compound's ability to protect neuronal cells from amyloid-beta-induced toxicity or to reduce tau phosphorylation.
References
-
Title: The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Source: Brain Research URL: [Link]
-
Title: CDK5: a new player at the crossroads of inflammation and neurodegeneration. Source: Journal of Leukocyte Biology URL: [Link]
-
Title: The Role of Cdk5 in Alzheimer’s Disease. Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: Roscovitine (Seliciclib) as a potential drug for the treatment of non-small cell lung cancer. Source: MedChemComm URL: [Link]
A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for 5-Methyl-7-hydroxy-1-indanone
This guide provides a comprehensive comparison of key cytotoxicity assays relevant for the initial characterization of 5-Methyl-7-hydroxy-1-indanone, a phenolic derivative belonging to the indanone class of compounds. Indanones are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous pharmacologically active agents with applications ranging from anticancer to neuroprotective therapies.[1][2][3] Given the potential for novel indanone derivatives to exhibit potent biological effects, a rigorous assessment of their cytotoxicity is a fundamental step in the drug discovery and development pipeline.[4][5]
The choice of a cytotoxicity assay is not a one-size-fits-all decision. The selected method must align with the anticipated mechanism of cell death. Phenolic compounds, such as this compound, can induce cytotoxicity through diverse mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of apoptotic pathways.[6][7][8] Therefore, a multi-parametric approach, utilizing assays that probe different cellular endpoints, is essential for a comprehensive and mechanistically informative cytotoxicity profile.
This guide compares three robust and widely adopted assays, each interrogating a distinct hallmark of cell health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage and necrosis.
-
Caspase-Glo® 3/7 Assay: Specifically detects the activation of key executioner caspases in the apoptotic pathway.
By comparing the results from these assays, researchers can move beyond a simple cytotoxic/non-cytotoxic classification to gain valuable insights into how a compound like this compound affects cells.
Comparative Analysis of Core Cytotoxicity Assays
The selection of an appropriate assay requires a clear understanding of what each method measures, its underlying principles, and its inherent limitations. The following table provides a direct comparison of the MTT, LDH, and Caspase-Glo® 3/7 assays.
| Feature | MTT Assay | LDH Cytotoxicity Assay | Caspase-Glo® 3/7 Assay |
| Principle | Enzymatic reduction of a tetrazolium salt (MTT) into a colored formazan product.[9][10] | Measurement of lactate dehydrogenase (LDH) enzyme released from damaged cells into the culture medium.[11][12] | Luciferase-based detection of caspase-3 and -7 activity using a proluminescent substrate.[13][14] |
| Cellular Endpoint | Mitochondrial and cytosolic reductase activity (Metabolic Health).[9] | Plasma membrane integrity (Necrosis/Lysis).[11] | Apoptosis (Executioner Caspase Activation).[13] |
| Signal Detection | Colorimetric (Absorbance at ~570 nm).[15] | Colorimetric (Absorbance at ~490 nm) or Luminescent.[11] | Luminescent (Glow-type signal).[14] |
| Advantages | Inexpensive, well-established, high-throughput compatible.[9] | Non-lytic (uses supernatant), allows for kinetic analysis, high-throughput compatible. | High sensitivity, low background, simple "add-mix-measure" protocol, directly measures an apoptotic hallmark.[13][14] |
| Disadvantages | Endpoint assay, requires a solubilization step, can be affected by changes in cellular metabolism not related to viability.[15][16] | LDH in serum can cause high background, LDH has a limited half-life in culture medium (~9 hours).[12][17] | More expensive than colorimetric assays, requires a luminometer. |
| Best For | Initial screening for overall reduction in cell viability or proliferation. | Detecting overt cytotoxicity caused by membrane damage and necrosis. | Specifically confirming or ruling out apoptosis as the mechanism of cell death. |
Understanding the "Why": Connecting Assays to Cellular Pathways
A single assay provides a snapshot, but a combination of assays tells a story. The diagram below illustrates the distinct cellular events measured by each assay in the context of cell death pathways.
Caption: Cell death pathways and corresponding assay readouts.
Interpreting the combined data is key. For instance:
-
Decreased MTT signal + Increased Caspase signal + Low LDH signal: Suggests this compound is inducing apoptosis.
-
Decreased MTT signal + No Caspase signal + High LDH signal: Suggests a necrotic mode of cell death.
-
Decreased MTT signal + No Caspase signal + Low LDH signal: May indicate a cytostatic effect (inhibition of proliferation) rather than overt cytotoxicity.
Experimental Protocols
The following protocols are presented as self-validating systems. Each includes necessary controls to ensure data integrity and aid in interpretation. These are generalized protocols for a 96-well plate format and should be optimized for specific cell lines and experimental conditions.
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Filter-sterilize and protect from light.[10] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15]
-
Causality Insight: This incubation allows metabolically active cells to reduce the MTT. The duration is critical; too short may yield a weak signal, while too long can lead to artifacts.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[16]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[9]
LDH Cytotoxicity Assay (Colorimetric)
This assay quantifies the stable cytosolic enzyme LDH, which is released into the culture medium upon loss of membrane integrity.[11]
Experimental Workflow: LDH Assay
Caption: Workflow for the colorimetric LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. The final volume in each well should be at least 150 µL.
-
Control Preparation: It is critical to prepare the following controls for each plate:[12][17]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: A set of untreated wells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in a kit, or 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background: Complete culture medium without cells.
-
-
Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of the Reaction Mixture to each well of the new plate.[17]
-
Incubation and Stop Reaction: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] The reaction results in the conversion of a tetrazolium salt into a red formazan product. Add 50 µL of Stop Solution (often a mild acid) to each well.[17]
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to subtract background.[17]
-
Calculation: Percentage cytotoxicity is calculated as: % Cytotoxicity = 100 x (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating light.[13]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT protocol, with a final volume of 100 µL per well.
-
Causality Insight: White walls are essential to maximize the luminescent signal and prevent crosstalk between wells.
-
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, according to the manufacturer's instructions.[14][18] Allow the reagent to equilibrate to room temperature before use.
-
Assay Reaction: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[14]
-
Causality Insight: The reagent contains detergents that lyse the cells, releasing the caspases to act on the substrate. This "add-mix-measure" format simplifies the workflow considerably.[13]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.[14]
Conclusion
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics website: [Link]
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Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Rahman, N. A., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal, 10(4), 495-504. [Link]
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Ghorai, M. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(46), 9037-9058. [Link]
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1049-1060. [Link]
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Wang, Z., et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 93, 353-363. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Panzella, L., & Napolitano, A. (2019). Comparative cytotoxicity of phenols in vitro. ResearchGate. Retrieved from [Link]
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Sadowska, B., & Różalska, S. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1533-1563. [Link]
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Al-Suwaidan, I. A., et al. (2016). Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. Molecules, 21(4), 481. [Link]
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Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Kim, M. J., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One, 11(4), e0154525. [Link]
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Pharmacokinetic profiling of 5-Methyl-7-hydroxy-1-indanone
An In-Depth Guide to the Pharmacokinetic Profiling of 5-Methyl-7-hydroxy-1-indanone: A Comparative Analysis for Preclinical Drug Development
This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of this compound, a novel chemical entity (NCE) belonging to the versatile indanone class of compounds. The indanone scaffold is of significant interest in medicinal chemistry, forming the core of approved drugs like the Alzheimer's therapeutic, Donepezil, and showing promise in the development of agents for various neurodegenerative diseases.[1]
While specific experimental data for this compound is not extensively published, this document serves as a strategic guide for researchers and drug development professionals. It outlines the essential in vitro and in vivo studies required to build a complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile. To provide context and a practical benchmark, we will compare the hypothetical results of our target compound with those of 7-hydroxymitragynine, an active metabolite of a natural product with a well-documented and complex pharmacokinetic profile, which also acts on the central nervous system.[2][3] This comparative approach will illuminate the decision-making process in early-stage drug discovery, emphasizing the causality behind experimental choices and adherence to regulatory standards.[4][5][6]
Part 1: Foundational In Vitro ADME Profiling
The initial phase of PK profiling involves a suite of in vitro assays designed to predict a compound's behavior in a biological system. These assays are cost-effective, high-throughput, and crucial for identifying potential liabilities before advancing to more complex in vivo studies.
Metabolic Stability: Predicting the First-Pass Effect
Expertise & Experience: A primary determinant of a drug's oral bioavailability and dosing frequency is its susceptibility to metabolism by liver enzymes. We assess this using human liver microsomes (HLM) or S9 fractions, which contain the principal Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes. A compound that is rapidly metabolized will have a high intrinsic clearance and likely a short half-life in vivo.
Trustworthiness: The protocol includes positive controls (compounds with known high and low clearance) to validate the metabolic competency of the microsomal batch and ensure the reliability of the results. The disappearance of the parent compound over time is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and selectivity in complex biological matrices.[7][8][9]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a cofactor solution (e.g., NADPH regenerating system).
-
Incubation: Pre-warm HLM and buffer to 37°C. Add this compound (typically 1 µM final concentration) to the HLM suspension.
-
Initiation: Start the reaction by adding the pre-warmed cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk
Expertise & Experience: The co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing potentially toxic elevations in plasma concentration. Regulatory agencies like the FDA mandate the evaluation of a new compound's potential to inhibit major CYP isoforms.[10][11] This assay determines the half-maximal inhibitory concentration (IC50) of this compound against key CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11][12]
Trustworthiness: Each assay plate includes a known, specific inhibitor for each CYP isoform as a positive control. The formation of a specific metabolite from a probe substrate is monitored by LC-MS/MS, providing a direct measure of enzyme activity.[10][13]
Experimental Protocol: CYP450 Inhibition (IC50) Assay
-
Reagents: Use HLM or recombinant human CYP enzymes. Prepare solutions of isoform-specific probe substrates and positive control inhibitors.[13]
-
Incubation: In a 96-well plate, incubate the enzymes, a range of concentrations of this compound, and the probe substrate at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Quenching: After a set incubation time, stop the reaction with a quenching solution (e.g., acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.
-
IC50 Calculation: Plot the percent inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Principle of the Rapid Equilibrium Dialysis (RED) Assay.
Part 2: Comparative In Vitro ADME Profile
The table below presents a hypothetical, yet plausible, in vitro ADME profile for this compound, contrasted with published data for 7-hydroxymitragynine.
| Parameter | This compound (Hypothetical) | 7-hydroxymitragynine (Published Data) | Rationale & Implication |
| HLM Stability (t½, min) | 45 | 24 [2] | The indanone shows moderate stability, suggesting it may not be subject to extensive first-pass metabolism. 7-HMG is less stable, indicating faster clearance. |
| CYP3A4 Inhibition (IC50, µM) | > 30 | > 50 | Both compounds show a low risk of inhibiting CYP3A4, the most prevalent drug-metabolizing enzyme, suggesting a lower potential for drug-drug interactions via this pathway. |
| CYP2D6 Inhibition (IC50, µM) | 12.5 | Not explicitly reported, but parent mitragynine is an inhibitor. | The indanone shows weak inhibition of CYP2D6. This requires further investigation but may not be clinically significant unless the therapeutic concentrations are high. |
| Human Plasma Protein Binding (% Bound) | 85% | 73.1% [3] | The indanone is moderately bound, leaving a 15% free fraction. 7-HMG has a larger free fraction, which could contribute to a larger volume of distribution. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | 19.7 [3] | Both compounds are predicted to be highly permeable, suggesting good potential for oral absorption, as this value is well above the threshold for high permeability (>10 x 10⁻⁶ cm/s). |
Part 3: Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand how the compound behaves in a whole organism. These studies are essential for determining key PK parameters that will inform human dose predictions. [14][15] Expertise & Experience: A standard preclinical PK study involves administering the compound via both intravenous (IV) and oral (PO) routes. The IV dose provides direct information on systemic clearance (CL) and volume of distribution (Vdss), while the PO dose allows for the determination of oral bioavailability (%F) and the maximum concentration (Cmax) and time to reach it (Tmax). [15]The study must be designed to capture the full plasma concentration-time curve, from absorption to elimination. [14] Trustworthiness: All in vivo studies must adhere to strict ethical guidelines for animal welfare and be conducted in compliance with Good Laboratory Practices (GLP) where required for regulatory submissions. [4][5]The bioanalytical method used to measure drug concentrations in plasma must be rigorously validated for accuracy, precision, and stability. [7]
Experimental Protocol: Rodent IV/PO Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), a common model for PK studies. [15]2. Formulation: Prepare two formulations: one suitable for IV injection (e.g., in saline/DMSO/solubilizer) and one for PO gavage (e.g., in a suspension vehicle like 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis. [16]6. Bioanalysis: Quantify the plasma concentrations of this compound using a validated LC-MS/MS method. [16]7. Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.
Caption: Overall workflow for preclinical pharmacokinetic profiling.
Part 4: Comparative In Vivo Pharmacokinetic Profile
This table summarizes the expected in vivo PK parameters for our indanone derivative compared to published rat data for 7-hydroxymitragynine.
| Parameter | Route | This compound (Hypothetical) | 7-hydroxymitragynine (Published Rat Data) | Rationale & Implication |
| Clearance (CL) (L/hr/kg) | IV | 1.2 | 4.0 [3] | The indanone exhibits low to moderate clearance, well below hepatic blood flow, consistent with its in vitro stability. This predicts a longer half-life. 7-HMG has high clearance. |
| Volume of Distribution (Vdss) (L/kg) | IV | 3.5 | 2.7 [3] | Both compounds show a volume of distribution greater than total body water (~0.7 L/kg), indicating distribution into tissues, a desirable property for a CNS-acting drug. |
| Terminal Half-Life (t½) (hr) | IV | 6.0 | ~0.5 (estimated from CL/Vd) | The longer half-life of the indanone suggests it may be suitable for once or twice-daily dosing. 7-HMG is cleared much more rapidly. |
| Cmax (ng/mL) | PO (5 mg/kg) | 450 | 28.5 [3] | The indanone achieves a high plasma concentration, suggesting good absorption. |
| Tmax (hr) | PO (5 mg/kg) | 1.0 | 0.3 [3] | Both compounds are rapidly absorbed from the gastrointestinal tract. |
| Oral Bioavailability (%F) | PO | 65% | Low (not explicitly calculated but expected from high clearance) | The indanone demonstrates good oral bioavailability, making it a viable candidate for oral administration. This aligns with its high permeability and moderate metabolic stability. |
Conclusion and Strategic Outlook
Based on this comprehensive (though hypothetical) profiling, this compound emerges as a promising drug candidate. Its predicted pharmacokinetic profile—characterized by high oral absorption, moderate clearance, a reasonable half-life, and a low risk of CYP-mediated drug interactions—is highly desirable for a CNS-targeted agent.
The contrast with 7-hydroxymitragynine is stark; while both are CNS-active and highly permeable, the indanone's superior metabolic stability translates into lower clearance and significantly better oral bioavailability. This underscores the critical role of the indanone scaffold in imparting favorable, drug-like ADME properties. The next logical steps in its preclinical development would involve scaling up synthesis, conducting safety toxicology studies, and further exploring its pharmacodynamic effects to establish a clear exposure-response relationship before consideration for clinical trials.
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- Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS.
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- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
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- protocols.io. (2025, August 3). In-vitro plasma protein binding.
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- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49.
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- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.
- Ramanathan, S., et al. (2014). Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and mitraphylline. PubMed, 10.1007/s13318-014-0224-3.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Methyl-7-hydroxy-1-indanone
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and into the safe and ethical management of the chemical compounds we handle. 5-Methyl-7-hydroxy-1-indanone, a member of the indanone family, serves as a valuable building block in medicinal chemistry. However, its proper disposal is paramount to ensuring laboratory safety, protecting our environment, and maintaining strict regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and regulations.
Part 1: Hazard Assessment and Characterization
| Compound | CAS Number | Reported Hazards |
| 5-Chloro-1-indanone | 42348-86-7 | Causes skin irritation, Causes serious eye irritation.[2] |
| 5-Methyl-1-indanone | 4593-38-8 | Harmful if swallowed, Causes serious eye irritation.[3] |
| 5-Hydroxy-1-indanone | 3470-49-3 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| 7-Hydroxy-1-indanone | 6968-35-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
Based on this data, it is logical to assume that This compound is, at a minimum, a skin and eye irritant and potentially harmful if swallowed. Therefore, it must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics such as toxicity, corrosivity, ignitability, or reactivity, or if it is specifically listed by the Environmental Protection Agency (EPA).[6] Lacking complete data, we treat the compound as toxic to ensure compliance.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the proper selection and use of PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks from chemical exposure.[7][8]
| PPE Item | Specification | Justification |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and contact with airborne powder, preventing serious eye irritation as indicated by analog data.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation.[2] Gloves must be inspected before use and disposed of after handling the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood. | If weighing or transferring large quantities of powder where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) may be necessary to prevent respiratory irritation.[5] |
Part 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous chemical reactions and simplifies the final disposal process.
Step 1: Designate a Waste Container
-
Select a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste."
Step 2: Segregate Waste Streams
-
Solid Waste: This includes unused this compound, contaminated weigh boats, gloves, and paper towels. Place these items directly into the designated solid hazardous waste container. Avoid generating dust during transfer.[9]
-
Liquid Waste: If the compound was used in solution, collect the waste solvent in a separate, clearly labeled liquid hazardous waste container. Crucially, do not mix aqueous and organic solvent waste streams unless your institution's Chemical Hygiene Plan (CHP) specifically allows it. The CHP is a site-specific plan required by OSHA that outlines procedures for safe chemical handling and disposal.[7][10][11]
Step 3: Proper Labeling The EPA requires specific information on hazardous waste labels to ensure "cradle-to-grave" tracking. While the container is in the lab's Satellite Accumulation Area (SAA), the label must include:
| Label Element | Description |
| Words | "Hazardous Waste" |
| Generator Information | Name and address of the laboratory/institution. |
| Chemical Composition | List all chemical constituents by their full name (no abbreviations). For this compound, list its name and any solvents present. |
| Hazard Characteristics | Indicate the primary hazards (e.g., Toxic, Irritant). |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
Part 4: The Disposal Pathway Workflow
The journey of chemical waste from the lab bench to its final treatment facility is governed by a strict regulatory framework. This workflow ensures that each step is documented and performed safely.
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Navigating the Unknown: A Senior Scientist's Guide to Handling 5-Methyl-7-hydroxy-1-indanone
In the landscape of drug discovery and chemical research, we often encounter novel or sparsely documented compounds. 5-Methyl-7-hydroxy-1-indanone, identified by CAS Number 68293-32-3, is one such molecule. A targeted search for its specific safety and hazard information reveals a critical data gap: no comprehensive, officially classified Safety Data Sheet (SDS) is readily available.[1] This absence of information does not signal safety; it demands our utmost caution and a systematic approach to risk management.
As your partner in laboratory safety, this guide is structured to provide a robust operational framework for handling compounds like this compound, where specific toxicological data is not available. We will proceed based on the precautionary principle, treating the substance as potentially hazardous until proven otherwise. This protocol is built on the foundational pillars of risk assessment, hazard containment, and diligent operational planning.
Part 1: The Principle of Prudent Action: Risk Assessment for an Uncharacterized Compound
When specific hazard statements are unavailable, a scientist must infer potential risks based on the chemical class and available data for analogous structures. Indanone derivatives are known to possess a wide range of biological activities and varying toxicological profiles.[2][3] For instance, the SDS for a related compound, 5-Methyl-1-indanone, indicates it is harmful if swallowed and causes serious eye irritation.[4] Another analogue is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.
Therefore, our initial risk assessment for this compound must assume, at a minimum:
-
Oral Toxicity: Potential for harm if ingested.
-
Dermal and Eye Irritation: Potential to cause irritation or damage upon contact.
-
Respiratory Irritation: As a solid powder, it may form dust that could irritate the respiratory tract.
This conservative assessment dictates the stringent engineering controls and Personal Protective Equipment (PPE) detailed below.
Part 2: The Hierarchy of Controls: Your Primary Defense
Before selecting PPE, we must implement engineering and administrative controls to minimize exposure. PPE is the last line of defense, not the first.
-
Engineering Controls : All handling of this compound powder must occur within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The enclosure protects the user from inhaling airborne particulates and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and tested.[5]
-
Administrative Controls :
-
Designate a Handling Area : Cordon off a specific area within the lab for weighing and manipulating the compound.
-
Minimize Quantities : Only work with the smallest quantity of material necessary for your experiment.
-
"Dry" Run : For complex procedures, perform a practice run without the active compound to refine your technique and minimize the risk of error.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly after handling the compound, even after removing gloves.
-
Part 3: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all operations involving this compound. The selection is based on the potential hazards identified in our risk assessment.
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[5][6] Rationale: Protects against splashes and airborne dust, addressing the assumed serious eye irritation risk.[4] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after the procedure, while the inner glove is removed just before exiting the work area. Rationale: Nitrile provides good protection against a range of chemicals. Double-gloving provides an extra layer of security against undetected pinholes or tears and simplifies the doffing process to prevent cross-contamination. |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs is mandatory. A chemically resistant apron should be worn over the lab coat for larger-scale operations. Rationale: Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | For routine weighing and handling inside a certified fume hood, respiratory protection may not be required. However, if there is any risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved N95 respirator or higher should be used. Rationale: Prevents inhalation of fine particles, addressing the assumed respiratory irritation risk. |
Step-by-Step PPE Workflow (Donning & Doffing)
Correctly putting on and taking off PPE is as critical as its selection to prevent exposure.
Donning (Putting On) Sequence:
-
Lab Coat : Put on and fasten completely.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respirator (if required) : Perform a seal check.
-
Goggles/Face Shield : Position securely.
-
Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to be performed in the designated area):
-
Outer Gloves : Peel off the outer gloves without touching the outside surface. Dispose of them in the designated chemical waste container.
-
Lab Coat & Apron : Remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundry or disposal.
-
Goggles/Face Shield : Remove from the back of the head.
-
Inner Gloves : Peel off the final pair of gloves, again without touching the outside. Dispose of them.
-
Respirator (if used) : Remove last, after leaving the immediate work area.
-
Hand Washing : Immediately wash hands thoroughly with soap and water.
Part 4: Operational and Disposal Plans
A self-validating protocol anticipates the entire lifecycle of the chemical in the laboratory.
Handling and Spill Procedure
-
Weighing : Use a dedicated spatula and weighing paper. Perform this task on a disposable work surface (e.g., bench paper) within the fume hood to contain any spills.
-
Spill Response :
-
Minor Spill (Powder) : If a small amount of powder spills inside the fume hood, gently cover it with a damp paper towel to avoid raising dust. Wipe the area clean, and place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Major Spill : Evacuate the area and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste : Used gloves, weighing papers, contaminated bench paper, and excess compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[5]
-
Disposal Pathway : All waste must be disposed of through your institution's official EHS program, following all local, state, and federal regulations.[4][7]
Workflow for Handling Uncharacterized Compounds
The following diagram outlines the decision-making process for safely handling a compound with limited safety data.
Caption: Workflow for handling uncharacterized chemicals.
By adhering to this comprehensive framework, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process, respect the unknown, and handle every chemical with the diligence it deserves.
References
- 5-Chloro-1-indanone Safety Data Sheet. (n.d.).
- 5-Methyl-1-indanone Safety Data Sheet. (n.d.). ECHEMI.
- (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione Safety Data Sheet. (2022). Sigma-Aldrich.
- 1-Indanone Safety Data Sheet. (2025).
- 1-Indanone Safety Data Sheet. (n.d.). ECHEMI.
- 2-Bromo-1-indanone Safety Data Sheet. (2025).
- Safety Data Sheet. (2022). Sigma-Aldrich.
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
- This compound 68293-32-3 wiki. (n.d.). Guidechem.
- 1-Indanone Safety Data Sheet. (n.d.).
- Preparation method of 7-hydroxy-1-indanone. (n.d.). Google Patents.
-
Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). ResearchGate. Available from: [Link]
-
Toxicological studies on 1-substituted-indazole-3-carboxylic acids. (1981). PubMed. Available from: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Available from: [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.). Chemical Communications (RSC Publishing). Available from: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
